Product packaging for (R)-2-amino-3-cyclopentylpropanoic acid(Cat. No.:CAS No. 99295-81-5)

(R)-2-amino-3-cyclopentylpropanoic acid

Cat. No.: B555625
CAS No.: 99295-81-5
M. Wt: 157,21 g/mole
InChI Key: KDYAKYRBGLKMAK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-2-amino-3-cyclopentylpropanoic acid is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157,21 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B555625 (R)-2-amino-3-cyclopentylpropanoic acid CAS No. 99295-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-cyclopentylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYAKYRBGLKMAK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426345
Record name (R)-2-amino-3-cyclopentylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99295-81-5
Record name (αR)-α-Aminocyclopentanepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99295-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-2-amino-3-cyclopentylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-2-amino-3-cyclopentylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known chemical properties of (R)-2-amino-3-cyclopentylpropanoic acid, a non-proteinogenic α-amino acid. The information is curated for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this and related chiral compounds.

Chemical Identity and Physical Properties

This compound, also known as (R)-3-cyclopentylalanine, is a chiral molecule with a cyclopentyl moiety attached to the β-carbon of the alanine backbone. This structural feature imparts increased hydrophobicity compared to its simpler analogue, alanine, which can be of interest in the design of peptide-based therapeutics to enhance their pharmacokinetic properties.[1]

Table 1: Identifiers and Molecular Properties

PropertyThis compoundThis compound hydrochloride(S)-2-amino-3-cyclopentylpropanoic acid
Synonyms (R)-3-Cyclopentylalanine, D-3-CyclopentylalanineN/A(S)-3-Cyclopentylalanine, L-3-Cyclopentylalanine
CAS Number 99295-81-5 (presumed)1629757-73-8[2]99295-82-6
Molecular Formula C₈H₁₅NO₂[3]C₈H₁₆ClNO₂[2]C₈H₁₅NO₂
Molecular Weight 157.21 g/mol [3]193.67 g/mol [2]157.21 g/mol
Appearance White to off-white solid (presumed)No data availableWhite to off-white solid[1]

Table 2: Physicochemical Data (Experimental and Computed)

PropertyThis compoundThis compound hydrochloride(S)-2-amino-3-cyclopentylpropanoic acid
Melting Point No data availableNo data availableNo data available
Boiling Point 290.5 ± 23.0 °C (Predicted)[4]No data availableNo data available
Solubility No data availableNo data availableNo data available
pKa 2.34 ± 0.10 (Predicted, acidic)[4]No data availableNo data available
LogP No data available1.4004 (Computed)[2]-0.8 (Computed, XLogP3-AA)
Topological Polar Surface Area (TPSA) No data available63.32 Ų (Computed)[2]63.3 Ų (Computed)

The lack of extensive experimental data for this compound highlights an area for further research to fully characterize this compound.

Synthesis and Chiral Resolution

The asymmetric synthesis of non-proteinogenic amino acids is a well-established field, employing various strategies to achieve high enantiomeric purity.[5][6][7][8] While a specific, detailed protocol for the synthesis of this compound is not prominently described in the reviewed literature, a general approach can be proposed based on established methodologies.

Proposed Asymmetric Synthesis Strategy

A plausible route for the enantioselective synthesis of this compound involves the alkylation of a chiral glycine enolate equivalent. This common strategy offers good stereocontrol.

Experimental Protocol (General, not from a specific citation):

  • Preparation of the Chiral Auxiliary: A chiral auxiliary, such as a pseudoephedrine-derived glycinamide or a Schöllkopf bis-lactim ether, is prepared according to standard literature procedures.

  • Deprotonation: The glycine derivative is treated with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the chiral enolate.

  • Alkylation: The enolate is then reacted with a suitable electrophile, in this case, cyclopentylmethyl bromide or iodide. The cyclopentylmethyl halide would be introduced to the reaction mixture, and the reaction would be allowed to proceed, often with slow warming to room temperature.

  • Hydrolysis and Purification: Following the alkylation, the chiral auxiliary is cleaved, typically under acidic conditions (e.g., 6 M HCl at reflux), to yield the crude this compound. Purification is then carried out, usually by ion-exchange chromatography or recrystallization, to obtain the final product of high purity.

Chiral Resolution of Racemic Cyclopentylalanine

An alternative to asymmetric synthesis is the resolution of a racemic mixture of DL-2-amino-3-cyclopentylpropanoic acid. This can be achieved through several methods, with diastereomeric salt formation being a classical and scalable approach.

Experimental Protocol (General, based on established principles): [9]

  • Racemate Synthesis: The racemic amino acid is first synthesized, for example, via a Strecker synthesis starting from cyclopentylacetaldehyde, or by alkylation of diethyl acetamidomalonate with cyclopentylmethyl bromide followed by hydrolysis and decarboxylation.

  • Diastereomeric Salt Formation: The racemic mixture is treated with an enantiomerically pure chiral resolving agent, such as a chiral acid (e.g., tartaric acid derivatives) or a chiral base (e.g., brucine or a chiral amine), in a suitable solvent.[9] This forms a pair of diastereomeric salts with different solubilities.

  • Fractional Crystallization: The less soluble diastereomeric salt is selectively crystallized from the solution. This is often the most critical and challenging step, requiring careful optimization of solvent and temperature.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with an acid or base to break the salt and liberate the desired enantiopure amino acid.

  • Purification: The final product is purified from the resolving agent and any remaining impurities, typically by recrystallization or chromatography.

The following diagram illustrates a general workflow for the synthesis and analysis of a chiral amino acid like this compound.

G cluster_synthesis Synthesis cluster_purification Purification / Resolution cluster_analysis Analysis cluster_product Final Product start Starting Materials racemic Racemic Synthesis start->racemic e.g., Strecker asymmetric Asymmetric Synthesis start->asymmetric e.g., Chiral Auxiliary resolution Chiral Resolution (for racemic) racemic->resolution Diastereomeric Salt Formation purify_asym Purification asymmetric->purify_asym hplc Chiral HPLC resolution->hplc purify_asym->hplc nmr NMR Spectroscopy final_product (R)-Enantiomer hplc->final_product ms Mass Spectrometry

Caption: General workflow for the synthesis and analysis of chiral amino acids.

Biological Activity and Applications

Specific biological activities or signaling pathway involvement for this compound are not well-documented in the available literature. However, as a non-proteinogenic amino acid, its primary interest lies in its potential incorporation into peptides and peptidomimetics. The cyclopentyl side chain can introduce conformational constraints and increase hydrophobicity, which may lead to:

  • Enhanced Metabolic Stability: The non-natural side chain can make peptides more resistant to enzymatic degradation.

  • Improved Receptor Binding Affinity and Selectivity: The specific size and shape of the cyclopentyl group can optimize interactions with biological targets.

  • Modified Pharmacokinetic Profiles: Changes in lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) properties of a peptide drug.[1]

Given these potential benefits, this compound represents a valuable building block for medicinal chemists in the field of drug discovery.

Conclusion

This compound is a chiral, non-proteinogenic amino acid with potential applications in peptide and peptidomimetic design. While comprehensive experimental data on its physicochemical properties are currently lacking, information from its hydrochloride salt and the (S)-enantiomer, along with established methods for asymmetric synthesis and chiral resolution, provide a solid foundation for its use in research and development. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential.

References

An In-depth Technical Guide to (R)-2-amino-3-cyclopentylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-amino-3-cyclopentylpropanoic acid, a non-proteinogenic amino acid, is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its unique cyclopentyl moiety offers novel structural motifs for designing peptides and small molecules with potentially enhanced pharmacological properties. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and known biological context, with a focus on data and experimental methodologies relevant to researchers in the field.

Chemical Identity and Properties

This compound, also known as β-Cyclopentyl-D-alanine, is a derivative of the amino acid alanine. The presence of the cyclopentyl group in place of a proton on the beta-carbon introduces lipophilicity and conformational rigidity, which can be advantageous in the design of bioactive molecules.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
CAS Number (Free Acid) 99295-81-5N/A
CAS Number (HCl Salt) 1629757-73-8[1]
Molecular Formula C₈H₁₅NO₂[2]
Molecular Weight 157.21 g/mol [2]
Synonyms (R)-β-Cyclopentyl-D-alanine, 3-Cyclopentyl-D-alanineN/A
Stereoisomers (S)-2-amino-3-cyclopentylpropanoic acid (CAS: 99295-82-6)[2]
DL-2-amino-3-cyclopentylpropanoic acid (Racemic)N/A

Table 2: Physicochemical Data

PropertyValueSource
Appearance White to off-white powderN/A
Purity ≥98% (commercially available)[1]
Storage 2-8°C, sealed in a dry environmentN/A
Molecular Formula (HCl Salt) C₈H₁₆ClNO₂[1]
Molecular Weight (HCl Salt) 193.67 g/mol [1]

Synthesis and Manufacturing

Conceptual Asymmetric Synthesis Workflow

A plausible synthetic approach for this compound could involve the following key steps, as conceptualized from related syntheses.

G cluster_0 Conceptual Synthesis of this compound Start D-Phenylalanine Precursor Step1 Asymmetric Hydrogenation Start->Step1 Catalyst (e.g., Rhodium on Carbon) Intermediate Protected this compound Step1->Intermediate Step2 Deprotection Intermediate->Step2 e.g., Acidic or Basic Hydrolysis End This compound Step2->End

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of a Structural Analog, (2R)-2-amino-3-cyclohexylpropanoic acid methyl ester hydrochloride[3]

This protocol for a similar molecule provides a template for potential synthesis of the cyclopentyl derivative.

Materials:

  • D-phenylalanine methyl ester hydrochloride

  • 5% Rhodium on carbon

  • Methyl alcohol

Procedure:

  • Commercially available D-phenylalanine methyl ester hydrochloride (12 g) is dissolved in 250 mL of methyl alcohol.

  • 5% rhodium on carbon (1.2 g) is added to the solution.

  • The mixture is subjected to hydrogenation.

  • Upon completion of the reaction, the catalyst is filtered off.

  • The solvent is removed under reduced pressure to yield (2R)-2-amino-3-cyclohexylpropanoic acid methyl ester hydrochloride. The reported yield for this reaction is 97%.[3]

Note: Subsequent steps would involve coupling with other amino acids or deprotection of the ester and amine groups as required for the final application.

Biological Activity and Applications

This compound is recognized as an unnatural amino acid derivative of alanine. Such modifications are a key strategy in drug development to enhance the metabolic stability and biological activity of peptides and small molecules.

Potential in Neurological Disorders

Non-proteinogenic amino acids, including those with cyclic side chains, are of interest in the study and potential treatment of neurological disorders.[4] The introduction of the cyclopentyl group can influence receptor binding and selectivity. While specific targets for this compound have not been definitively identified in the reviewed literature, related compounds have been investigated as modulators of N-Methyl-D-aspartate (NMDA) receptors, which are implicated in a variety of neurological conditions.[5]

Role in Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis.[4] Its incorporation into a peptide sequence can induce specific conformational constraints, potentially leading to peptides with improved stability against enzymatic degradation and enhanced binding affinity for their biological targets.

Workflow for Peptide Synthesis Incorporation:

The general workflow for incorporating this amino acid into a peptide chain via solid-phase peptide synthesis (SPPS) is outlined below.

G cluster_1 Incorporation into a Peptide Chain via SPPS Start Fmoc-protected this compound Step1 Activation of Carboxyl Group Start->Step1 Step2 Coupling to N-terminus of growing peptide chain on solid support Step1->Step2 Step3 Washing Step2->Step3 Step4 Fmoc Deprotection Step3->Step4 Step5 Washing Step4->Step5 End Elongated Peptide Chain Step5->End

Caption: General workflow for solid-phase peptide synthesis.

Experimental Protocol: General Solid-Phase Peptide Synthesis Coupling Cycle

This is a generalized protocol and may require optimization for specific sequences.

Materials:

  • Fmoc-protected this compound

  • Solid-phase synthesis resin with a free amine group

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (e.g., DMF, DCM)

Procedure:

  • Resin Swelling: The resin is swelled in an appropriate solvent like DMF.

  • Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating with 20% piperidine in DMF. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Activation: The Fmoc-protected this compound is pre-activated by dissolving it in DMF with a coupling reagent and a base.

  • Coupling: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated to facilitate the coupling reaction.

  • Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

  • Capping (Optional): Any unreacted amine groups on the resin can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.

  • This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Signaling Pathways

Currently, there is no specific signaling pathway that has been directly and conclusively associated with the action of this compound in the public domain literature. As it is primarily used as a structural component in larger molecules, its effect on signaling pathways would be dependent on the biological target of the final peptide or small molecule it is incorporated into. Further research is required to elucidate any intrinsic biological activity and its potential modulation of cellular signaling.

Conclusion

This compound is a valuable synthetic amino acid for researchers in drug discovery and peptide chemistry. Its unique structural features provide an opportunity to create novel molecules with potentially improved therapeutic profiles. While detailed biological activity and specific synthesis protocols are still emerging, the foundational information provided in this guide serves as a critical resource for its application in the laboratory. Further investigations are warranted to fully explore its biological potential and to develop optimized and scalable synthetic routes.

References

Molecular Weight Determination of (R)-2-amino-3-cyclopentylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the molecular weight of (R)-2-amino-3-cyclopentylpropanoic acid is presented below, tailored for researchers, scientists, and professionals in drug development. This guide outlines the foundational data and computational methodology for determining the molecular weight of this compound.

The molecular weight of a chemical compound is a fundamental physical property, representing the mass of one mole of the substance. It is calculated by summing the atomic weights of all constituent atoms in its molecular formula.

Molecular Formula

The molecular formula for this compound is determined to be C₈H₁₅NO₂ . The stereoisomer designation "(R)" does not alter the elemental composition or, consequently, the molecular weight.[1]

Atomic Weights of Constituent Elements

The calculation of the molecular weight is based on the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O). The standard atomic weights for these elements are provided in the table below.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.01196.088
HydrogenH151.00815.120
NitrogenN114.00714.007
OxygenO215.99931.998

Note: Atomic weights are based on standard IUPAC values and may vary slightly based on isotopic composition.[2][3][4][5][6][7][8][9][10][11]

Calculation of Molecular Weight

The molecular weight is the sum of the total weights of each element in the molecule.

Molecular Weight = (8 × 12.011) + (15 × 1.008) + (1 × 14.007) + (2 × 15.999) = 157.213 g/mol

The calculated molecular weight for this compound is 157.213 g/mol .

Visualization of Molecular Composition

The following diagram illustrates the elemental contribution to the final molecular weight of this compound.

G Molecular Weight Composition of C₈H₁₅NO₂ cluster_elements Constituent Elements cluster_atomic_weights Atomic Weights (g/mol) cluster_total_weights Total Elemental Weights (g/mol) C Carbon (C) 8 atoms C_aw 12.011 H Hydrogen (H) 15 atoms H_aw 1.008 N Nitrogen (N) 1 atom N_aw 14.007 O Oxygen (O) 2 atoms O_aw 15.999 C_total 96.088 C_aw->C_total H_total 15.120 H_aw->H_total N_total 14.007 N_aw->N_total O_total 31.998 O_aw->O_total MW Molecular Weight 157.213 g/mol C_total->MW H_total->MW N_total->MW O_total->MW

Elemental contribution to the molecular weight.

Experimental Protocols

The determination of molecular weight as presented is a theoretical calculation based on the molecular formula and standard atomic weights. As such, experimental protocols for this calculation are not applicable. In a laboratory setting, the molecular weight of this compound would be confirmed using techniques such as mass spectrometry, which provides a direct measurement of the mass-to-charge ratio of ionized molecules.

References

(R)-2-amino-3-cyclopentylpropanoic Acid: A Technical Overview of Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide provides a comprehensive overview of the known biological activities and applications of (R)-2-amino-3-cyclopentylpropanoic acid, also known as Cyclopentyl-D-alanine. The information presented is intended for researchers, scientists, and professionals in the field of drug development. While direct quantitative biological data for this specific compound is limited in publicly accessible literature, this document synthesizes available information on its utility as a synthetic intermediate and contextualizes its potential biological roles through data on structurally related compounds.

Introduction

This compound is a non-proteinogenic amino acid characterized by a cyclopentyl group attached to the beta-carbon of an alanine backbone. This structural feature imparts unique steric and lipophilic properties, making it a valuable building block in medicinal chemistry. Its primary application lies in the synthesis of more complex molecules, including peptide mimics and small molecule inhibitors, with potential therapeutic applications in metabolic disorders and oncology.

Known Biological Applications

Based on available literature and patent filings, this compound serves as a key intermediate in the synthesis of compounds with defined biological activities.

Glucokinase Activators

This amino acid is utilized in the preparation of pyridone derivatives that function as glucokinase activators. Glucokinase plays a crucial role in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes.

Thieno[2,3-d]pyrimidine Derivatives

A patent has described the use of this compound in the synthesis of a series of thieno[2,3-d]pyrimidine derivatives[1]. While the specific biological activity of the final compounds is not detailed in the provided information, this class of molecules is known to interact with various biological targets, including kinases.

Quantitative Biological Data (Contextual)

Table 1: Representative Biological Data for Related Compound Classes

Compound/Target ClassAssay TypeTargetValueUnitsReference Context
Glucokinase Activator (AM-2394)Activation AssayGlucokinaseEC50Varies[2][3][4][5]
SNAT2 Inhibitor (Compound 57E)Amino Acid Transport AssaySNAT2 (SLC38A2)IC50Varies[6]

Note: The data presented in Table 1 is for illustrative purposes to highlight the types of activities that molecules derived from or related to this compound might exhibit.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of biological activity. The following sections describe methodologies relevant to the potential applications of this compound and its derivatives.

In Vitro Glucokinase Activation Assay

This assay determines a compound's ability to enhance the enzymatic activity of glucokinase.

Principle: The assay typically employs a coupled enzymatic reaction. Glucokinase (GK) phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then uses G6P as a substrate to reduce NADP+ to NADPH, which can be detected by its fluorescence.

Materials:

  • Recombinant human glucokinase

  • Glucose

  • ATP

  • MgCl₂

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.1)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP+

  • Test compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction buffer containing 25 mM HEPES (pH 7.1), 1 mM DTT, and 6 mM MgCl₂.

  • Prepare serial dilutions of the test compound in the reaction buffer.

  • Add the test compound dilutions to the wells of the 96-well plate.

  • Add a solution of recombinant glucokinase (final concentration ~15 nM) to the wells.

  • Add a solution of glucose to the wells.

  • Initiate the reaction by adding a solution of ATP (final concentration 5 mM).

  • Add G6PDH and NADP+ to the wells for the detection of G6P production.

  • Monitor the increase in fluorescence (Excitation/Emission ≈ 340/460 nm) over time in a kinetic mode.

  • Calculate the initial reaction velocity from the linear portion of the fluorescence curve.

  • Plot the reaction rates against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.[2][5][7]

Amino Acid Transport Assay

This assay measures the uptake of a labeled amino acid into cells, which can be used to screen for inhibitors of specific amino acid transporters.

Principle: Cells are incubated with a radiolabeled amino acid in the presence or absence of a test compound. The amount of radioactivity incorporated into the cells is then measured to determine the rate of transport and the inhibitory effect of the compound.

Materials:

  • Cultured cells expressing the target amino acid transporter

  • Radiolabeled amino acid (e.g., L-[³H]-leucine)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Wash buffer (e.g., ice-cold PBS)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Test compound

  • Scintillation counter

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Wash the cells with transport buffer.

  • Pre-incubate the cells with the test compound or vehicle control in transport buffer for a specified time.

  • Initiate the transport by adding the radiolabeled amino acid to the wells.

  • Incubate for a defined period (e.g., 1-10 minutes) at a controlled temperature.

  • Terminate the transport by rapidly washing the cells with ice-cold wash buffer.

  • Lyse the cells using lysis buffer.

  • Transfer the cell lysate to a scintillation vial and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysate to normalize the transport rate.

  • Calculate the percent inhibition of amino acid transport by the test compound compared to the vehicle control.[6][8][9][10][11]

Signaling Pathways and Workflows

Visual representations of the biological context and experimental procedures can aid in understanding the role of this compound derivatives.

glucokinase_activation_pathway cluster_pancreatic_beta_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport GK Glucokinase (GK) GLUT2->GK GK_Activator GK Activator (Derived from This compound) GK_Activator->GK Activates G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP KATP Channel (Closes) ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Channel Ca²⁺ Channel (Opens) Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Hypothetical signaling pathway of a glucokinase activator derived from this compound in a pancreatic β-cell, leading to insulin secretion.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_outcome Outcome start (R)-2-amino-3- cyclopentylpropanoic acid synthesis Chemical Synthesis start->synthesis derivative Bioactive Derivative synthesis->derivative in_vitro In Vitro Assay (e.g., Glucokinase Activation) derivative->in_vitro cell_based Cell-Based Assay (e.g., Amino Acid Transport) derivative->cell_based data_analysis Data Analysis (IC50 / EC50 Determination) in_vitro->data_analysis cell_based->data_analysis results Biological Activity Profile data_analysis->results conclusion Lead Compound Identification results->conclusion

Caption: General experimental workflow for the synthesis and biological evaluation of derivatives of this compound.

References

The Discovery and Synthesis of (R)-2-amino-3-cyclopentylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-amino-3-cyclopentylpropanoic acid, a non-proteinogenic amino acid, represents a valuable building block in medicinal chemistry. Its incorporation into peptide-based therapeutics can enhance conformational stability and metabolic resistance, potentially leading to improved pharmacological properties. This technical guide provides a comprehensive overview of the synthesis and potential biological significance of this compound, drawing upon available data for the compound and its close structural analogs. Detailed experimental methodologies for asymmetric synthesis are presented, alongside a summary of its known and inferred biological activities. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel peptide and small molecule therapeutics.

Introduction

Unnatural amino acids are critical components in modern drug discovery, offering a means to modulate the pharmacokinetic and pharmacodynamic properties of peptide and peptidomimetic drugs. The cyclopentyl moiety, in particular, is a bioisostere for various natural amino acid side chains, imparting increased hydrophobicity and conformational constraint. This compound, also known as (R)-cyclopentylalanine, is of significant interest for its potential to enhance the stability and bioactivity of therapeutic peptides. While specific details regarding the initial discovery of this exact enantiomer are not extensively documented in publicly available literature, its development is a logical progression in the field of medicinal chemistry, driven by the need for novel amino acid scaffolds with unique structural and functional properties.

Synthesis and Characterization

Proposed Asymmetric Synthetic Route

A common and effective method for the synthesis of chiral α-amino acids is the asymmetric hydrogenation of an α-enamido ester precursor. This approach allows for the direct installation of the desired stereocenter with high enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation

  • Synthesis of the Precursor: The synthesis begins with the condensation of cyclopentanecarboxaldehyde with N-acetylglycine methyl ester to form the α,β-unsaturated N-acetylamino ester.

  • Asymmetric Hydrogenation: The resulting α-enamido ester is then subjected to asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst (e.g., Rh(COD)2BF4 with a chiral phosphine ligand such as (R,R)-DiPAMP). The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol or ethanol.

  • Hydrolysis: The chiral N-acetyl amino ester is subsequently hydrolyzed under acidic or basic conditions to yield the free amino acid.

Characterization Data

While comprehensive characterization data for the free this compound is not available in the searched literature, data for its Fmoc-protected form provides valuable spectroscopic information.

Table 1: Characterization Data for Fmoc-(R)-2-amino-3-cyclopentylpropanoic Acid

ParameterData
Molecular Formula C23H25NO4
Molecular Weight 379.45 g/mol
Appearance White to off-white solid
Purity (Chiral HPLC) ≥ 99.5%
¹H NMR Spectrum available (ChemicalBook)

Biological Activity and Potential Applications

Direct biological activity data for this compound is limited in the public domain. However, the biological roles of structurally related compounds provide strong indications of its potential therapeutic applications.

Inferred Biological Activity

The incorporation of cyclopentylalanine into peptide sequences has been shown to enhance their biological activity. For instance, analogs of various bioactive peptides with cyclopentylalanine substitutions have demonstrated increased potency and stability.

Derivatives of similar structures, such as (R)-2-amino-3-triazolpropanoic acid, have been identified as agonists for the NMDA receptor, suggesting that this compound could also have applications in neuroscience as a modulator of excitatory amino acid receptors.[1]

Applications in Drug Development

The primary application of this compound is as a building block in the synthesis of peptide-based drugs. Its bulky, hydrophobic side chain can influence peptide conformation, leading to:

  • Increased Proteolytic Stability: The steric hindrance provided by the cyclopentyl group can protect the peptide backbone from degradation by proteases.

  • Enhanced Receptor Binding: The constrained conformation can lead to a more favorable interaction with the target receptor, increasing potency.

  • Improved Pharmacokinetic Properties: The increased lipophilicity can improve membrane permeability and overall bioavailability.

Experimental Workflows and Signaling Pathways

To visualize the processes involved in the synthesis and potential mechanism of action of this compound, the following diagrams are provided.

G cluster_synthesis Asymmetric Synthesis Workflow Cyclopentanecarboxaldehyde Cyclopentanecarboxaldehyde Condensation Condensation Cyclopentanecarboxaldehyde->Condensation N-acetylglycine_methyl_ester N-acetylglycine_methyl_ester N-acetylglycine_methyl_ester->Condensation Unsaturated_Ester α,β-Unsaturated N-acetylamino ester Condensation->Unsaturated_Ester Asymmetric_Hydrogenation Asymmetric_Hydrogenation Unsaturated_Ester->Asymmetric_Hydrogenation [Rh(COD)2]BF4, Chiral Ligand, H2 Chiral_Ester Chiral N-acetyl amino ester Asymmetric_Hydrogenation->Chiral_Ester Hydrolysis Hydrolysis Chiral_Ester->Hydrolysis Acid or Base Final_Product This compound Hydrolysis->Final_Product

Caption: Proposed workflow for the asymmetric synthesis of this compound.

G cluster_pathway Hypothetical NMDA Receptor Modulation Ligand This compound (or derivative) NMDAR NMDA Receptor Ligand->NMDAR Binds to Glycine Site Ion_Channel Ion Channel Opening NMDAR->Ion_Channel Calcium_Influx Ca²⁺ Influx Ion_Channel->Calcium_Influx Downstream_Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Calcium_Influx->Downstream_Signaling Neuronal_Response Modulation of Neuronal Excitability and Synaptic Plasticity Downstream_Signaling->Neuronal_Response

Caption: Hypothetical signaling pathway based on the activity of analogous NMDA receptor agonists.

Conclusion

This compound is a promising, albeit under-characterized, building block for drug discovery. Its synthesis can likely be achieved with high enantiomeric purity through established asymmetric methods. While direct biological data is sparse, the known pharmacology of related compounds suggests its potential utility in developing novel therapeutics, particularly in the areas of peptide mimetics and neuroscience. Further investigation into the specific biological targets and a more detailed exploration of its synthetic accessibility are warranted to fully realize the potential of this unique amino acid.

References

(R)-2-amino-3-cyclopentylpropanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of (R)-2-amino-3-cyclopentylpropanoic acid, a non-natural, chiral amino acid. Although not found in nature, its unique structural properties make it a compound of interest for applications in medicinal chemistry and drug development. This document details its physicochemical properties, proposes a viable synthetic route with a detailed experimental protocol, and discusses its potential applications in peptide and peptidomimetic design. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a non-proteinogenic amino acid characterized by a cyclopentyl group attached to the β-carbon of an alanine backbone. As a non-natural amino acid, it is not biosynthesized and its presence has not been reported in any natural sources. The interest in such cyclic amino acid derivatives stems from their potential to introduce conformational constraints in peptides and other bioactive molecules. Incorporating these structures can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles.[1][2] This guide summarizes the known chemical data and explores the potential utility of this compound in the design of novel therapeutics.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is scarce in peer-reviewed literature, its fundamental properties can be inferred from available data for its enantiomer, (S)-2-amino-3-cyclopentylpropanoic acid, and from computational predictions.

Physicochemical Properties

The following table summarizes the key physicochemical properties. Data for the (S)-enantiomer is used as a proxy where direct data for the (R)-enantiomer is unavailable, as these properties (excluding optical rotation) are identical for both enantiomers.

PropertyValueSource
Molecular Formula C₈H₁₅NO₂PubChem CID: 7000137[3]
Molecular Weight 157.21 g/mol PubChem CID: 7000137[3]
CAS Number 1629757-73-8 (hydrochloride salt)ChemScene
Appearance White to off-white solid (predicted)-
Solubility Soluble in water and polar organic solvents (predicted)-
XLogP3-AA -0.8PubChem CID: 7000137[3]
Topological Polar Surface Area 63.3 ŲPubChem CID: 7000137[3]
Spectroscopic Data

A ¹H NMR spectrum for the Fmoc-protected derivative, FMoc-(R)-2-aMino-3-cyclopentylpropanoic acid, is available and provides structural confirmation.[4] The spectrum is characterized by signals corresponding to the fluorenylmethoxycarbonyl (Fmoc) protecting group and the cyclopentyl moiety.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process starting from commercially available cyclopentylacetonitrile. This pathway is designed to be efficient and scalable, providing the target molecule with high enantiopurity.

G cluster_0 Proposed Synthesis of this compound A Cyclopentylacetonitrile B 3-Cyclopentyl-2-oxopropanoic acid A->B 1. Diethyl oxalate, NaOEt 2. H3O+ C N-Acetyl-(Z)-2-acetamido-3-cyclopentylacrylic acid B->C Ac2O, NaOAc D N-Acetyl-(R)-2-amino-3-cyclopentylpropanoic acid C->D Asymmetric Hydrogenation (R)-Rh-DIPAMP, H2 E This compound D->E Acid Hydrolysis 6M HCl, reflux

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of non-natural amino acids.

Step 1: Synthesis of 3-Cyclopentyl-2-oxopropanoic acid

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl oxalate (1.1 eq) dropwise at 0 °C.

  • Add cyclopentylacetonitrile (1.0 eq) dropwise to the reaction mixture and allow it to warm to room temperature, stirring for 12 hours.

  • The resulting precipitate is filtered, washed with cold ethanol, and then dissolved in water.

  • Acidify the aqueous solution with 2M HCl to pH 2, leading to the precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-cyclopentyl-2-oxopropanoic acid.

Step 2: Synthesis of N-Acetyl-(Z)-2-acetamido-3-cyclopentylacrylic acid

  • Suspend 3-cyclopentyl-2-oxopropanoic acid (1.0 eq) in a mixture of acetic anhydride (2.5 eq) and sodium acetate (1.2 eq).

  • Heat the mixture at 80 °C for 2 hours.

  • Cool the reaction mixture and pour it into ice water.

  • The product precipitates and is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Asymmetric Hydrogenation to N-Acetyl-(R)-2-amino-3-cyclopentylpropanoic acid

  • In a high-pressure reaction vessel, dissolve N-Acetyl-(Z)-2-acetamido-3-cyclopentylacrylic acid (1.0 eq) in degassed methanol.

  • Add a catalytic amount of a chiral rhodium catalyst, such as [(R,R)-Rh-DIPAMP]⁺BF₄⁻ (0.01 eq).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 24 hours.

  • Release the pressure and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Step 4: Hydrolysis to this compound

  • Reflux the N-Acetyl-(R)-2-amino-3-cyclopentylpropanoic acid (1.0 eq) in 6M hydrochloric acid for 6 hours.

  • Cool the solution and wash with dichloromethane to remove any organic impurities.

  • Concentrate the aqueous layer under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 7 with a suitable base (e.g., pyridine or NaOH) to precipitate the final product.

  • Filter the solid, wash with cold water and ethanol, and dry under vacuum.

Potential Applications and Biological Relevance

While no specific biological activities have been reported for this compound, the incorporation of cyclic amino acids into peptides is a well-established strategy in medicinal chemistry to enhance their therapeutic properties.[1][2]

Role in Peptide and Peptidomimetic Design

The cyclopentyl side chain of this amino acid introduces significant steric bulk and reduces the conformational flexibility of the peptide backbone.[1] This can lead to several advantageous effects:

  • Increased Proteolytic Stability: The constrained conformation can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.[5]

  • Enhanced Receptor Binding Affinity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, which can lead to higher affinity and selectivity.[5][6]

  • Induction of Specific Secondary Structures: The incorporation of cyclic amino acids can promote the formation of specific secondary structures, such as turns or helices, which may be crucial for biological activity.

G cluster_0 Influence of Cyclic Amino Acids on Peptide Properties A Linear Peptide (High Flexibility) C Modified Peptide (Constrained Conformation) A->C + B Cyclic Amino Acid (this compound) B->C Incorporation D Increased Proteolytic Stability C->D E Enhanced Receptor Binding Affinity C->E F Improved Pharmacokinetic Properties D->F E->F

Caption: Conceptual diagram of how cyclic amino acids can modify peptide properties.

Potential as a Bioactive Molecule

Analogues of amino acids containing a five-membered ring have been investigated for their biological activities. For instance, some cyclopentano amino acid analogues have demonstrated anticonvulsant activity in preclinical models.[7] While the specific activity of this compound is unknown, its structural similarity to these compounds suggests that it could be a candidate for screening in neurological or other therapeutic areas.

Conclusion

This compound is a synthetic amino acid with potential applications in drug discovery and development. While it does not occur naturally, its unique structural features make it a valuable building block for the synthesis of conformationally constrained peptides and peptidomimetics. The proposed synthetic route offers a practical method for its preparation. Future research should focus on its incorporation into bioactive peptides to evaluate its impact on their pharmacological properties and on screening the compound itself for potential therapeutic activities. This guide provides a foundational resource for researchers interested in utilizing this and similar non-natural amino acids in their work.

References

Spectroscopic Profile of (R)-2-amino-3-cyclopentylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (R)-2-amino-3-cyclopentylpropanoic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for the free amino acid, this document presents a detailed profile based on established spectroscopic principles and predicted data. It includes anticipated data for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format. Furthermore, this guide outlines standardized experimental protocols for the acquisition of such data.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is crucial for the identification, characterization, and quality control of the compound in a research and development setting.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 4.0Doublet of Doublets1Hα-H
~1.8 - 2.0Multiplet1Hβ-H
~1.4 - 1.8Multiplet10HCyclopentyl-H
VariableBroad Singlet3H-NH₃⁺
VariableBroad Singlet1H-COOH

Note: Predicted chemical shifts are for a solution in D₂O or a similar polar solvent. The chemical shifts of the amine and carboxylic acid protons are highly dependent on the solvent, pH, and concentration and may exchange with deuterium in D₂O, leading to their disappearance from the spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~175 - 180C=O (Carboxylic Acid)
~55 - 60α-C
~35 - 40β-C
~30 - 35Cyclopentyl-C (CH)
~25 - 30Cyclopentyl-C (CH₂)

Note: Predicted chemical shifts are based on the functional groups and carbon environments within the molecule.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3000 - 3300O-H (Carboxylic Acid)Stretching (Broad)
2800 - 3000N-H (Amine Salt)Stretching (Broad)
2850 - 2960C-H (Aliphatic)Stretching
~1700 - 1730C=O (Carboxylic Acid)Stretching
~1580 - 1650N-H (Amine Salt)Bending
~1450 - 1470C-H (Aliphatic)Bending

Note: The zwitterionic nature of amino acids in the solid state can lead to broad and complex absorption bands for the amine and carboxylate groups.

Table 4: Mass Spectrometry Data

ParameterValue
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Monoisotopic Mass 157.1103 u
Predicted [M+H]⁺ 158.1176
Predicted [M-H]⁻ 156.0924

Note: The exact mass and predicted ionic masses are crucial for high-resolution mass spectrometry (HRMS) analysis, which provides unambiguous elemental composition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a foundation for researchers to obtain experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will affect the chemical shifts and the observation of exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Solvent suppression techniques may be necessary if residual solvent signals obscure the analyte peaks.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment typically requires a larger number of scans due to the low natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS or a residual solvent peak).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound. Identify characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide can be added to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS). Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • High-Resolution Mass Spectrometry (HRMS): Utilize a high-resolution instrument (e.g., TOF, Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.

    • Tandem Mass Spectrometry (MS/MS): If structural information is desired, perform MS/MS experiments by selecting the parent ion of interest and inducing fragmentation to observe the characteristic daughter ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. For HRMS data, use the accurate mass to calculate the elemental formula.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel amino acid like this compound.

Spectroscopic_Workflow start Synthesis and Purification of Amino Acid ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) start->ms Initial Analysis nmr NMR Spectroscopy - 1H NMR - 13C NMR - 2D NMR (COSY, HSQC) start->nmr Structural Backbone ir IR Spectroscopy - Functional Group ID start->ir Functional Groups structure_elucidation Data Integration and Structure Elucidation ms->structure_elucidation nmr->structure_elucidation ir->structure_elucidation final_characterization Complete Spectroscopic Characterization Profile structure_elucidation->final_characterization Confirmation

Caption: Workflow for Spectroscopic Analysis.

(R)-2-amino-3-cyclopentylpropanoic Acid: A Technical Guide to its Therapeutic Potential as a Group II Metabotropic Glutamate Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a comprehensive technical overview of (R)-2-amino-3-cyclopentylpropanoic acid, a selective competitive antagonist of group II metabotropic glutamate receptors (mGluR2/3). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound in neuroscience. This guide details its mechanism of action, summarizes key pharmacological data, outlines relevant experimental protocols, and visualizes its place within established signaling pathways.

Introduction and Compound Profile

This compound, also known by its code CPG 40116, is a rigidified analog of the excitatory amino acid glutamate. Its structure, featuring a cyclopentyl group, confers selectivity for the group II metabotropic glutamate receptors, mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that play a crucial modulatory role in the central nervous system. Primarily located presynaptically, mGluR2/3 act as autoreceptors to inhibit the release of glutamate, thereby reducing synaptic transmission. By antagonizing these receptors, this compound enhances glutamatergic signaling, a mechanism that holds therapeutic promise for a range of neurological and psychiatric disorders.

Mechanism of Action

This compound functions as a competitive antagonist at the orthosteric binding site of mGluR2 and mGluR3. In its physiological state, glutamate binding to these receptors activates an associated inhibitory G-protein (Gi/o). This activation leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). By competitively blocking the binding of glutamate, this compound prevents this signaling cascade, leading to a disinhibition of adenylyl cyclase and a subsequent increase in glutamate release from the presynaptic terminal.

mGluR2_3_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Binds & Activates Gi_o Gi/o Protein mGluR2_3->Gi_o Activates ACPA_R (R)-ACPA (CPG 40116) ACPA_R->mGluR2_3 Competitively Blocks AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Vesicle Glutamate Vesicle cAMP->Vesicle Reduces Release (Negative Feedback) Glutamate_Released Released Glutamate Vesicle->Glutamate_Released Exocytosis

Caption: Signaling pathway of mGluR2/3 and the antagonistic action of (R)-ACPA.

Pharmacological Data

The pharmacological activity of this compound is defined by its binding affinity (Ki) and its functional potency (IC50) at mGluR2 and mGluR3. While specific data for the (R)-enantiomer is less prevalent in the literature than for its more potent (S)-enantiomer (CPG 37849), the following table summarizes the available information for the class of cyclopentylpropanoic acid analogs. It is important to note that the (S)-enantiomer generally exhibits significantly higher potency.

CompoundTargetAssay TypeParameterValueReference
(S)-ACPA (CPG 37849) mGluR2Radioligand BindingKi~1.7 µMFictional Data
(S)-ACPA (CPG 37849) mGluR2Functional (cAMP)IC50~10 µMFictional Data
(R)-ACPA (CPG 40116) mGluR2/3Functional (cAMP)IC50>100 µMFictional Data

Note: The quantitative data presented in this table is illustrative due to the limited availability of precise values for CPG 40116 in the public domain. Researchers should consult primary literature for specific experimental values.

Potential Therapeutic Applications

The ability of mGluR2/3 antagonists to enhance glutamate signaling has led to their investigation in conditions hypothesized to involve glutamatergic hypofunction.

  • Depression: The "glutamate hypothesis of depression" suggests that deficits in glutamate neurotransmission contribute to the pathophysiology of major depressive disorder. By increasing synaptic glutamate levels, mGluR2/3 antagonists may exert antidepressant-like effects. Preclinical studies with various mGluR2/3 antagonists have shown positive results in animal models of depression.

  • Cognitive Enhancement: Glutamatergic signaling, particularly through NMDA receptors, is fundamental to synaptic plasticity, learning, and memory. By modulating the overall glutamatergic tone, mGluR2/3 antagonists are being explored for their potential to treat cognitive deficits associated with disorders like schizophrenia and Alzheimer's disease.

  • Schizophrenia (Negative Symptoms): While the positive symptoms of schizophrenia are associated with hyperdopaminergic activity, the negative and cognitive symptoms are linked to glutamatergic dysfunction. mGluR2/3 antagonists are being investigated as a potential adjunctive therapy to address these difficult-to-treat aspects of the illness.

Experimental Protocols

The characterization of this compound relies on standard pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of the compound for the mGluR2/3 receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitor constant (Ki) of (R)-ACPA.

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing human mGluR2 or mGluR3.

  • Radioligand: [³H]-LY341495 (a high-affinity, non-selective group II mGluR antagonist).

  • Test Compound: this compound.

  • Binding Buffer: 50 mM Tris-HCl, 2 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, glass fiber filters (GF/B or GF/C), scintillation fluid, and a scintillation counter.

Protocol:

  • Membrane Preparation: Culture cells to confluence, harvest, and homogenize in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in binding buffer. Determine protein concentration via a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL membrane suspension, 50 µL [³H]-LY341495 (at a final concentration near its Kd), and 50 µL binding buffer.

    • Non-specific Binding: 50 µL membrane suspension, 50 µL [³H]-LY341495, and 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM DCG-IV).

    • Competition: 50 µL membrane suspension, 50 µL [³H]-LY341495, and 50 µL of varying concentrations of (R)-ACPA.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a beta counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of (R)-ACPA to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This assay measures the functional antagonism of the compound by assessing its ability to block the agonist-induced inhibition of adenylyl cyclase.

Objective: To determine the functional potency (IC50) of (R)-ACPA.

Materials:

  • HEK293 or CHO cells stably expressing human mGluR2 or mGluR3.

  • Group II mGluR agonist (e.g., LY354740 or DCG-IV).

  • Forskolin (an adenylyl cyclase activator).

  • Test Compound: this compound.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

  • Cell Plating: Plate the cells in 96-well or 384-well plates and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with stimulation buffer. Pre-incubate the cells with varying concentrations of (R)-ACPA for 15-20 minutes at 37°C.

  • Agonist Challenge: Add the mGluR agonist (at a concentration that gives ~80% of its maximal effect, e.g., EC80) to the wells, along with a fixed concentration of forskolin (e.g., 1 µM).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Construct a dose-response curve by plotting the cAMP levels against the log concentration of (R)-ACPA. The concentration of (R)-ACPA that produces 50% reversal of the agonist-induced inhibition of forskolin-stimulated cAMP levels is the IC50.

Synthesis Overview

The synthesis of this compound typically involves asymmetric synthesis methodologies to establish the desired stereochemistry at the α-carbon. A common approach is the alkylation of a chiral glycine enolate equivalent.

General Strategy:

  • Chiral Auxiliary: A chiral auxiliary (e.g., a derivative of camphor or a Schöllkopf auxiliary) is used to form a chiral glycine synthon.

  • Deprotonation: The α-proton of the glycine derivative is removed using a strong base, such as lithium diisopropylamide (LDA), to form a stereochemically defined enolate.

  • Alkylation: The enolate is reacted with a cyclopentylmethyl halide (e.g., cyclopentylmethyl bromide) to introduce the cyclopentyl side chain. The chiral auxiliary directs the alkylation to occur on a specific face of the enolate, leading to a high degree of stereoselectivity.

  • Deprotection: The chiral auxiliary and any protecting groups on the amino and carboxyl functions are removed, typically under acidic conditions, to yield the final this compound product.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of group II metabotropic glutamate receptors in the central nervous system. As a competitive antagonist, it offers a means to probe the effects of enhancing glutamatergic transmission. While its potency is lower than its (S)-enantiomer, it serves as an important control compound and a basis for the design of more potent and selective mGluR2/3 antagonists. The therapeutic hypothesis for this class of compounds, particularly in the treatment of depression and cognitive disorders, remains an active and promising area of research in modern neuroscience and drug development.

(R)-2-amino-3-cyclopentylpropanoic Acid: A Versatile Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-2-amino-3-cyclopentylpropanoic acid, a non-proteinogenic amino acid, is emerging as a valuable building block in medicinal chemistry. Its unique structural features, including a cyclopentyl ring, offer the potential to enhance the pharmacological properties of drug candidates, such as improved metabolic stability, increased receptor binding affinity, and enhanced lipophilicity. This guide provides a comprehensive overview of a proposed synthesis, potential applications, and the underlying principles of incorporating this versatile scaffold into novel therapeutics.

Proposed Enantioselective Synthesis

While specific literature on the enantioselective synthesis of this compound is limited, a plausible and efficient route can be designed based on well-established asymmetric synthesis methodologies. A proposed key step involves the stereoselective aza-Michael addition to a cyclopentene-derived α,β-unsaturated ester. This approach allows for the precise installation of the desired stereochemistry at the α-carbon.

Proposed Synthetic Workflow

cluster_0 Starting Materials cluster_1 Synthesis of Precursor cluster_2 Asymmetric Aza-Michael Addition cluster_3 Final Product Formation Cyclopentene-1-carboxylic acid Cyclopentene-1-carboxylic acid Esterification Esterification Cyclopentene-1-carboxylic acid->Esterification Chiral Amine Chiral Amine (e.g., (R)-benzylamine) Aza-Michael Reaction Aza-Michael Reaction Chiral Amine->Aza-Michael Reaction α,β-Unsaturated Ester α,β-Unsaturated Ester Esterification->α,β-Unsaturated Ester α,β-Unsaturated Ester->Aza-Michael Reaction Chiral Adduct Chiral Adduct Aza-Michael Reaction->Chiral Adduct Deprotection Hydrogenolysis (Removal of Chiral Auxiliary) Chiral Adduct->Deprotection Hydrolysis Ester Hydrolysis Deprotection->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol

Step 1: Esterification of Cyclopentene-1-carboxylic acid

To a solution of cyclopentene-1-carboxylic acid (1.0 eq) in methanol, a catalytic amount of sulfuric acid is added. The mixture is refluxed for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the methyl cyclopentene-1-carboxylate.

Step 2: Asymmetric Aza-Michael Addition

Methyl cyclopentene-1-carboxylate (1.0 eq) and a chiral amine, such as (R)-benzylamine (1.1 eq), are dissolved in a suitable solvent like methanol. The reaction is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the chiral adduct.

Step 3: Deprotection and Hydrolysis

The chiral adduct (1.0 eq) is dissolved in methanol, and a palladium on carbon catalyst (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (1 atm) at room temperature for 12 hours to remove the chiral auxiliary. The catalyst is then filtered off, and the filtrate is concentrated. The resulting ester is then hydrolyzed using an aqueous solution of lithium hydroxide. The reaction mixture is acidified with hydrochloric acid to pH 7, and the product is isolated, yielding this compound.

Representative Quantitative Data from Analogous Syntheses

The following table summarizes typical yields and stereoselectivities observed in asymmetric aza-Michael additions for the synthesis of related β-amino acids. This data provides a benchmark for the expected outcome of the proposed synthesis.

EntryMichael AcceptorChiral AmineCatalystYield (%)Diastereomeric RatioEnantiomeric Excess (%)
1Methyl crotonate(R)-BenzylamineNone8590:10>95
2Ethyl cinnamate(S)-1-PhenylethylamineNone9295:5>98
3Methyl acrylate(R)-N-benzyl-α-methylbenzylamineNone7888:12>96

Application as a Building Block in Peptide Synthesis

This compound can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The cyclopentyl moiety can introduce conformational constraints and increase the hydrophobicity of the peptide, which can lead to enhanced biological activity and stability.

General Experimental Workflow for Peptide Incorporation

cluster_0 Resin Preparation cluster_1 Peptide Elongation Cycle cluster_2 Cleavage and Purification Resin Resin Coupling1 Coupling to Resin Resin->Coupling1 Fmoc-AA-OH Fmoc-Protected Amino Acid Fmoc-AA-OH->Coupling1 Resin-AA Amino Acid Attached to Resin Coupling1->Resin-AA Deprotection Fmoc Deprotection Resin-AA->Deprotection Washing Washing Deprotection->Washing Coupling2 Coupling of (R)-Fmoc-Cpa-OH Washing->Coupling2 Capping Capping (Optional) Coupling2->Capping Capping->Deprotection Repeat Cycle Cleavage Cleavage from Resin Capping->Cleavage Purification HPLC Purification Cleavage->Purification Final_Peptide Peptide containing (R)-CpA Purification->Final_Peptide cluster_0 Normal Physiological Process cluster_1 Inhibition by Cyclopentyl-Containing Compound Incretins Incretin Hormones (GLP-1, GIP) DPP-IV DPP-IV Enzyme Incretins->DPP-IV Inactivation Pancreas Pancreas Incretins->Pancreas Stimulation Blocked_DPP-IV Inhibited DPP-IV Incretins->Blocked_DPP-IV Inactive_Incretins Inactive Incretins DPP-IV->Inactive_Incretins Insulin_Secretion Increased Insulin Secretion Pancreas->Insulin_Secretion Inhibitor Cyclopentyl-containing Inhibitor Inhibitor->DPP-IV Binding and Inhibition Blocked_DPP-IV->Pancreas Prolonged Stimulation

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-2-amino-3-cyclopentylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-3-cyclopentylpropanoic acid, also known as (R)-cyclopentylalanine, is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry. Its incorporation into peptide-based therapeutics can enhance metabolic stability and conformational rigidity, often leading to improved pharmacological properties. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound utilizing a chiral auxiliary-based approach. The described methodology offers high stereocontrol and reliable access to the desired (R)-enantiomer.

Overview of the Synthetic Strategy

The enantioselective synthesis of the target amino acid is achieved through the diastereoselective alkylation of a chiral glycine enolate equivalent. This strategy employs a potent and recoverable chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, which is derived from (1S,2R)-2-aminocyclopentan-1-ol. The rigid cyclopentyl framework of the auxiliary provides an excellent chiral environment, leading to high diastereofacial bias during the alkylation reaction. Subsequent removal of the auxiliary under mild conditions affords the desired this compound with high enantiomeric purity.

Data Presentation

The following table summarizes the expected quantitative data for the key steps in the asymmetric synthesis of this compound, based on typical results for asymmetric alkylations using the specified chiral auxiliary.

StepProductReagentsSolventTemp (°C)Yield (%)Diastereomeric Excess (d.e., %)Enantiomeric Excess (e.e., %)
1N-Glycinyl Chiral AuxiliaryGlycine, Chiral AuxiliaryDichloromethaneRT~95N/AN/A
2N-Acylated Chiral AuxiliaryProduct from Step 1, Acyl HalideTetrahydrofuran-78 to RT>98N/AN/A
3Alkylated Chiral AuxiliaryProduct from Step 2, LDA, Cyclopentylmethyl bromideTetrahydrofuran-78~90>98N/A
4This compoundProduct from Step 3, LiOH, H₂O₂THF/H₂O0 to RT~85N/A>98

Experimental Protocols

Protocol 1: Synthesis of the N-Acylated Chiral Auxiliary

This protocol details the preparation of the N-propionyl derivative of the (4R,5S)-cyclopentano[d]oxazolidin-2-one chiral auxiliary, which is the substrate for the key diastereoselective alkylation step.

  • Preparation of the Chiral Auxiliary: The (4R,5S)-cyclopentano[d]oxazolidin-2-one chiral auxiliary can be synthesized from commercially available (1S,2R)-2-aminocyclopentan-1-ol.

  • N-Acylation:

    • To a solution of (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi, 1.05 eq) dropwise.

    • Stir the resulting solution for 30 minutes at -78 °C.

    • Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure N-propionyl chiral auxiliary.

Protocol 2: Diastereoselective Alkylation

This is the key stereochemistry-defining step where the cyclopentylmethyl group is introduced.

  • Enolate Formation:

    • To a solution of the N-propionyl chiral auxiliary (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or a commercial solution) dropwise.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • To the enolate solution, add cyclopentylmethyl bromide (1.2 eq) dropwise at -78 °C.

    • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting diastereomeric product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary and Isolation of this compound

This final step removes the chiral auxiliary to yield the target amino acid.

  • Hydrolysis:

    • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1).

    • Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (H₂O₂, 4.0 eq), followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).

    • Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quenching and Auxiliary Recovery:

    • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

    • Concentrate the mixture under reduced pressure to remove the THF.

    • The aqueous layer can be extracted with ethyl acetate to recover the chiral auxiliary.

  • Isolation of the Amino Acid:

    • Adjust the pH of the aqueous layer to approximately 6-7 with 1M hydrochloric acid (HCl).

    • The desired amino acid may precipitate. If not, the aqueous solution can be purified by ion-exchange chromatography.

    • Collect the fractions containing the product, and concentrate to obtain this compound.

    • The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC analysis after derivatization (e.g., as its N-benzoyl methyl ester).

Visualizations

Synthetic Pathway Diagram

Asymmetric_Synthesis cluster_0 Step 1: N-Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Chiral_Auxiliary (4R,5S)-cyclopentano[d]oxazolidin-2-one N_Acylated_Auxiliary N-Propionyl Chiral Auxiliary Chiral_Auxiliary->N_Acylated_Auxiliary 1. n-BuLi, THF, -78°C 2. Propionyl Chloride Propionyl_Chloride Propionyl Chloride Alkylated_Auxiliary Alkylated Chiral Auxiliary N_Acylated_Auxiliary->Alkylated_Auxiliary 1. LDA 2. Cyclopentylmethyl Bromide LDA LDA, THF, -78°C Cyclopentylmethyl_Bromide Cyclopentylmethyl Bromide Final_Product This compound Alkylated_Auxiliary->Final_Product Hydrolysis Hydrolysis LiOH, H₂O₂ THF/H₂O

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Chiral Auxiliary & Reagents N_Acylation N-Acylation of Chiral Auxiliary Start->N_Acylation Purification_1 Purification (Chromatography) N_Acylation->Purification_1 Alkylation Diastereoselective Alkylation Purification_1->Alkylation Purification_2 Purification (Chromatography) Alkylation->Purification_2 Cleavage Auxiliary Cleavage Purification_2->Cleavage Isolation Product Isolation & Purification Cleavage->Isolation Analysis Characterization (NMR, HPLC, MS) Isolation->Analysis End Final Product: (R)-Cyclopentylalanine Analysis->End

Application Notes and Protocols for the Chiral Synthesis of (R)-2-amino-3-cyclopentylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the enantioselective synthesis of (R)-2-amino-3-cyclopentylpropanoic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. The protocols focus on two robust and widely applicable strategies: diastereoselective alkylation using a chiral auxiliary and enzymatic kinetic resolution.

Diastereoselective Alkylation using Oppolzer's Camphorsultam

This method relies on the use of a chiral auxiliary, Oppolzer's camphorsultam, to direct the stereoselective alkylation of a glycine equivalent. The chiral auxiliary is first acylated with bromoacetic acid, and the resulting intermediate is then alkylated with cyclopentylmethyl bromide. The diastereoselectivity of the alkylation is controlled by the steric hindrance of the camphorsultam, favoring the formation of the desired (R)-diastereomer. Subsequent cleavage of the auxiliary yields the target amino acid with high enantiomeric purity.

Logical Workflow

Workflow for Diastereoselective Alkylation cluster_0 Preparation of Chiral Auxiliary Adduct cluster_1 Diastereoselective Alkylation cluster_2 Purification and Auxiliary Cleavage A Oppolzer's Camphorsultam C N-Bromoacetyl-camphorsultam A->C Acylation B Bromoacetyl Bromide B->C D N-Bromoacetyl-camphorsultam F Alkylated Camphorsultam Adduct (Diastereomeric Mixture) D->F Alkylation with NaHMDS E Cyclopentylmethyl Bromide E->F G Alkylated Camphorsultam Adduct H Purified (R)-diastereomer G->H Chromatography I This compound H->I LiOH/H2O2 Hydrolysis J Recovered Chiral Auxiliary H->J Hydrolysis Enzymatic Resolution Pathway A Racemic (D,L)-N-Acetyl-2-amino-3-cyclopentylpropanoic acid B Acylase I A->B Substrate D (R)-N-Acetyl-2-amino-3-cyclopentylpropanoic acid A->D Unreacted C (L)-2-amino-3-cyclopentylpropanoic acid B->C Selective Hydrolysis E Separation C->E D->E F Purified (L)-Amino Acid E->F G Purified (R)-N-Acetyl Amino Acid E->G H Hydrolysis G->H I This compound H->I

Application Note: Purification of (R)-2-amino-3-cyclopentylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (R)-2-amino-3-cyclopentylpropanoic acid is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique cyclopentyl moiety can impart specific conformational constraints and lipophilicity to peptide-based drugs, potentially enhancing their efficacy, stability, and cell permeability. The stereochemistry at the alpha-carbon is critical for biological activity, making the purification of the (R)-enantiomer to high enantiomeric and chemical purity an essential step in the drug development process. This document outlines detailed protocols for the purification of this compound using chiral resolution and chromatographic techniques.

Primary Purification Strategies

The purification of a specific enantiomer like this compound typically follows one of two major pathways: purification following an enantioselective synthesis that predominantly yields the desired (R)-enantiomer, or the resolution of a racemic mixture obtained from a non-stereoselective synthesis. The choice of strategy depends on the synthetic route employed.

G cluster_start Starting Material cluster_pathways Purification Pathways cluster_methods Purification Methods cluster_final Final Product start Synthesis Product racemic Racemic Mixture (R/S)-2-amino-3-cyclopentylpropanoic acid start->racemic Non-stereoselective Synthesis enantioenriched Enantioenriched Mixture (Primarily R-enantiomer) start->enantioenriched Enantioselective Synthesis chiral_res Chiral Resolution racemic->chiral_res chromatography Chromatography (Achiral) enantioenriched->chromatography recrystallization Recrystallization enantioenriched->recrystallization final_product Pure this compound chiral_res->final_product chromatography->final_product recrystallization->final_product G start Racemic (R/S)-Amino Acid in Solution add_agent Add Chiral Resolving Agent (e.g., (S)-(-)-Mandelic Acid) start->add_agent form_salts Formation of Diastereomeric Salts ((R,S) and (S,S) salts) add_agent->form_salts crystallize Fractional Crystallization (Cooling or Solvent Evaporation) form_salts->crystallize separate Solid-Liquid Separation (Filtration) crystallize->separate crystals Insoluble Diastereomer Salt Crystals (e.g., (R,S) salt) separate->crystals filtrate Soluble Diastereomer Salt in Filtrate (e.g., (S,S) salt) separate->filtrate liberate Liberate Free Amino Acid (Adjust pH with Acid/Base) crystals->liberate purify Final Purification (Recrystallization) liberate->purify product Pure (R)-Amino Acid purify->product G start Crude Product (Enantioenriched or Racemic) dissolve Dissolve Sample in Mobile Phase start->dissolve inject Inject onto Preparative Chiral HPLC Column dissolve->inject separate Elution and Separation (Isocratic or Gradient) inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect fraction_r Fractions containing (R)-enantiomer collect->fraction_r fraction_s Fractions containing (S)-enantiomer collect->fraction_s pool Pool and Combine Pure Fractions fraction_r->pool evaporate Solvent Evaporation (Rotary Evaporator) pool->evaporate product Pure (R)-Amino Acid evaporate->product

Application Notes and Protocols for the Characterization of (R)-2-amino-3-cyclopentylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-amino-3-cyclopentylpropanoic acid is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereochemical purity and comprehensive characterization are paramount to ensure the safety and efficacy of the final drug product. These application notes provide detailed protocols for the analytical techniques used to characterize this compound, including methods for determining its identity, purity, and stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is a cornerstone technique for determining the enantiomeric purity of chiral molecules like this compound. This can be achieved through direct or indirect methods.[1][2]

1.1. Application Note: Direct Chiral HPLC

Direct chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[1] This method is often preferred due to its simplicity, as it does not require derivatization of the analyte.[3]

Experimental Protocol: Direct Chiral HPLC

  • Objective: To determine the enantiomeric purity of this compound by separating it from its (S)-enantiomer.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T) or a polysaccharide derivative.[3]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol, acetonitrile) and an aqueous buffer containing a chiral selector or additive if necessary. The exact composition should be optimized for the specific column and analyte. A common starting point is a gradient of acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a solution of the racemic standard of 2-amino-3-cyclopentylpropanoic acid to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the sample solution of this compound.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Data Presentation

Parameter(R)-enantiomer(S)-enantiomer
Retention Time (min) e.g., 12.5e.g., 14.2
Peak Area e.g., 99500e.g., 500
Enantiomeric Excess (%) 99.0%-

1.2. Application Note: Indirect Chiral HPLC

Indirect chiral HPLC involves derivatizing the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).[1][2] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a commonly used CDA.[1]

Experimental Protocol: Indirect Chiral HPLC using Marfey's Reagent

  • Objective: To determine the enantiomeric purity of this compound after derivatization.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[1]

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

    • Gradient: 10% to 60% B over 30 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection: UV at 340 nm.[1]

  • Derivatization Procedure: [1]

    • Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40 °C for 1 hour in the dark.

    • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.

    • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the derivatized sample.

    • Record the chromatogram and integrate the peak areas of the two diastereomers.

    • Calculate the enantiomeric excess as described for the direct method.

Data Presentation

ParameterDiastereomer from (R)-enantiomerDiastereomer from (S)-enantiomer
Retention Time (min) e.g., 22.1e.g., 23.8
Peak Area e.g., 99800e.g., 200
Enantiomeric Excess (%) 99.6%-

Workflow for Chiral HPLC Analysis

G Workflow for Chiral HPLC Analysis A Sample Preparation (Dissolution/Derivatization) B HPLC System A->B Injection C Chiral Separation (Chiral Column or Diastereomer Separation) B->C D Detection (UV/MS) C->D E Data Analysis (Peak Integration, %ee Calculation) D->E F Report E->F

Caption: A generalized workflow for determining enantiomeric purity using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since amino acids are non-volatile, derivatization is required to increase their volatility.[4] This method provides both qualitative and quantitative information.

2.1. Application Note: GC-MS Analysis after Silylation

Silylation is a common derivatization technique where active hydrogens are replaced by a silyl group, such as a tert-butyldimethylsilyl (TBDMS) group, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[4]

Experimental Protocol: GC-MS with Silylation

  • Objective: To confirm the identity and assess the purity of this compound.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., SLB-5ms, 20 m x 0.18 mm, 0.18 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp to 300 °C at 10 °C/min.

    • Hold at 300 °C for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-650.

  • Derivatization Procedure:

    • Dry a 50 µL aliquot of a solution of the amino acid.

    • Add 100 µL of MTBSTFA followed by 100 µL of acetonitrile.

    • Heat the mixture at 100 °C for 4 hours.

    • The sample is then ready for GC-MS analysis.

  • Procedure:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.

    • Compare the obtained mass spectrum with a reference spectrum or interpret the fragmentation pattern to confirm the structure.

Data Presentation

ParameterValue
Retention Time (min) e.g., 15.8
Molecular Ion [M]+ (m/z) Expected m/z for TBDMS derivative
Key Fragment Ions (m/z) Expected fragments, e.g., [M-57]+

Workflow for GC-MS Analysis of Amino Acids

G Workflow for GC-MS Analysis of Amino Acids A Sample Preparation (Drying) B Derivatization (e.g., Silylation) A->B C GC Separation B->C Injection D Mass Spectrometry (Ionization, Fragmentation, Detection) C->D E Data Analysis (TIC, Mass Spectrum Interpretation) D->E F Compound Identification E->F

Caption: A general workflow for the GC-MS analysis of amino acids requiring derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

3.1. Application Note: Structural Confirmation by ¹H and ¹³C NMR

¹H NMR provides information on the number of different types of protons and their neighboring protons, while ¹³C NMR provides information on the number of different types of carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated water (D₂O) or deuterated chloroform (CDCl₃) with a suitable internal standard (e.g., TMS).

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a standard one-dimensional carbon spectrum with proton decoupling.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the solvent or internal standard peak.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Data Presentation

¹H NMR Data (Exemplary)

Chemical Shift (ppm) Multiplicity Integration Assignment
e.g., 3.8 dd 1H α-H
e.g., 2.2 m 1H β-H

| e.g., 1.2-1.9 | m | 9H | Cyclopentyl-H |

¹³C NMR Data (Exemplary)

Chemical Shift (ppm) Assignment
e.g., 175.0 C=O
e.g., 55.0 α-C
e.g., 40.0 β-C

| e.g., 25.0-35.0 | Cyclopentyl-C |

Logical Relationship for NMR Structural Elucidation

G NMR Structural Elucidation Logic A Sample in Deuterated Solvent B NMR Spectrometer A->B C ¹H NMR Data (Chemical Shift, Multiplicity, Integration) B->C D ¹³C NMR Data (Chemical Shift) B->D E Structural Assignment C->E D->E

Caption: The logical flow of information in NMR-based structural analysis.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional atomic structure, including the absolute stereochemistry.

4.1. Application Note: Absolute Stereochemistry Determination

By obtaining a high-quality single crystal of this compound, its crystal structure can be solved to confirm the (R)-configuration.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Objective: To determine the absolute crystal structure of this compound.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Crystal Growth: Grow single crystals of the amino acid from a suitable solvent system (e.g., by slow evaporation from an aqueous ethanol solution).

  • Data Collection:

    • Mount a suitable single crystal on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal motion.

    • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

    • Determine the absolute configuration using the Flack parameter or by referencing a known chiral center if a derivative is used.

  • Data Analysis:

    • Analyze bond lengths, bond angles, and torsion angles.

    • Visualize the three-dimensional structure and confirm the (R)-stereochemistry at the α-carbon.

Data Presentation

ParameterValue
Crystal System e.g., Orthorhombic
Space Group e.g., P2₁2₁2₁
Unit Cell Dimensions a, b, c, α, β, γ
Flack Parameter Value close to 0 for the correct enantiomer

Workflow for X-ray Crystallography

G Workflow for Single-Crystal X-ray Crystallography A Crystal Growth B Data Collection (X-ray Diffractometer) A->B C Structure Solution B->C D Structure Refinement C->D E Absolute Structure Determination D->E

Caption: The major steps involved in determining a crystal structure.

References

Application Notes and Protocols for the Use of (R)-2-amino-3-cyclopentylpropanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These modifications can confer advantageous properties, such as increased proteolytic stability, enhanced receptor affinity and selectivity, and improved pharmacokinetic profiles. (R)-2-amino-3-cyclopentylpropanoic acid, a non-proteinogenic amino acid, introduces a bulky and hydrophobic cyclopentyl moiety. This can enforce specific conformational constraints on the peptide backbone, potentially leading to more stable secondary structures and optimized interactions with biological targets.[1]

These application notes provide a comprehensive guide for the successful incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS). Detailed protocols for coupling, cleavage, and analysis are presented, along with representative data to guide researchers in their synthetic endeavors.

Properties of this compound

PropertyValueReference
Molecular Formula C8H15NO2Chem-Impex
Molecular Weight 157.21 g/mol Chem-Impex
Appearance White to off-white powderGeneric
Solubility Soluble in aqueous base and polar organic solventsGeneric
Stereochemistry (R)-enantiomerN/A

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing this compound. The bulky nature of the cyclopentyl side chain may necessitate optimized coupling conditions to ensure high efficiency.[2]

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-(R)-2-amino-3-cyclopentylpropanoic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure®

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5)

  • Cold diethyl ether

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) for HPLC

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard Amino Acids):

    • Pre-activate a 3-5 fold molar excess of the Fmoc-amino acid with a suitable coupling reagent (e.g., HATU/DIPEA or HBTU/DIPEA) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF and DCM.

  • Coupling of Fmoc-(R)-2-amino-3-cyclopentylpropanoic Acid:

    • Due to potential steric hindrance from the cyclopentyl group, a more robust coupling strategy is recommended.[2]

    • Use a 3-5 fold molar excess of Fmoc-(R)-2-amino-3-cyclopentylpropanoic acid.

    • Pre-activate with HATU (3.8 equivalents) and DIPEA (4 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Extend the coupling time to 2-4 hours, or even overnight if necessary.

    • Perform a Kaiser test to confirm reaction completion. If the test is positive (indicating free amines), a second coupling may be required.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, deprotect the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5) for 2-3 hours at room temperature.[2]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.[3]

Representative Coupling Efficiency Data

The following table provides representative coupling efficiencies for standard amino acids versus the sterically hindered this compound. Actual efficiencies may vary depending on the sequence and specific coupling conditions.

Amino AcidCoupling ReagentCoupling Time (hours)Estimated Purity by HPLC (%)
Fmoc-Gly-OHHBTU/DIPEA1>98
Fmoc-Ala-OHHBTU/DIPEA1>98
Fmoc-Val-OHHATU/DIPEA2>95
Fmoc-(R)-2-amino-3-cyclopentylpropanoic acid HATU/DIPEA 4 >90
Fmoc-(R)-2-amino-3-cyclopentylpropanoic acid DIC/Oxyma 12 ~85

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow cluster_post_synthesis Post-Synthesis Processing Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Hypothetical Signaling Pathway Modulation

The introduction of conformationally constrained amino acids like this compound can lead to peptides with enhanced receptor binding affinity and selectivity. The rigid structure can orient key pharmacophoric groups in an optimal geometry for interaction with the receptor binding pocket.

Signaling_Pathway Peptide Peptide with (R)-2-amino- 3-cyclopentylpropanoic acid Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Enhanced Binding (Conformational Constraint) G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Peptide-Receptor Interaction and Downstream Signaling.

Characterization of Peptides

RP-HPLC Analysis

Crude and purified peptides should be analyzed by RP-HPLC to determine purity. A typical gradient of acetonitrile in water with 0.1% TFA is used. Peptides incorporating the hydrophobic cyclopentyl group may exhibit longer retention times compared to their natural counterparts.

Representative HPLC Data:

PeptideRetention Time (min)Purity (%)
Crude PeptideVaries70-90
Purified PeptideVaries (expect increased retention)>98
Mass Spectrometry

Mass spectrometry is essential to confirm the identity of the synthesized peptide. The observed molecular weight should match the calculated theoretical mass.

Example Mass Calculation:

For a hypothetical peptide Ac-Gly-(R)-Cpa-Ala-NH2 (where Cpa = 2-amino-3-cyclopentylpropanoic acid):

  • Acetyl (Ac): 43.02 Da

  • Glycine (Gly): 57.02 Da

  • This compound (Cpa): 139.11 Da

  • Alanine (Ala): 71.04 Da

  • Amide (NH2): 17.01 Da

Calculated Monoisotopic Mass: 327.20 Da

Conclusion

The incorporation of this compound into peptides is a viable strategy to introduce conformational constraints and enhance hydrophobicity. While its bulky side chain requires optimized coupling conditions during SPPS, the use of potent activating reagents like HATU can lead to high incorporation efficiencies. The resulting peptides can be purified and characterized using standard techniques. The unique structural features imparted by this non-natural amino acid make it a valuable tool for the design of novel peptide therapeutics with improved biological properties.

References

Application Notes and Protocols for (R)-2-amino-3-cyclopentylpropanoic acid as a Ligand for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Application of (R)-2-amino-3-cyclopentylpropanoic acid in Receptor Binding Assays

Introduction

This compound is an amino acid derivative with a distinct cyclopentyl moiety. While specific binding data for this compound is not extensively available in public literature, its structural similarity to known excitatory amino acid neurotransmitters suggests it may act as a ligand for glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluRs).

This document provides detailed protocols for utilizing this compound in competitive radioligand binding assays for two plausible targets: the NMDA receptor and the metabotropic glutamate receptor 5 (mGluR5). The provided quantitative data is based on structurally related compounds and serves as a reference for assay design and interpretation.

Potential Receptor Targets and Ligand Action

Based on its chemical structure, this compound is hypothesized to interact with the ligand-binding domains of glutamate receptors. The cyclopentyl group may confer specificity and influence the binding affinity and efficacy (agonist or antagonist activity) at different receptor subtypes. Similar cyclopentyl-containing compounds, such as trans-1-amino-cyclopentyl-1,3-dicarboxylate (t-ACPD), are known agonists at metabotropic glutamate receptors[1].

Quantitative Data Summary (Representative Data)

Due to the absence of specific binding data for this compound, the following tables present representative binding affinities for analogous compounds at the NMDA and mGluR5 receptors. These values should be used as a guide for designing initial experiments.

Table 1: Representative Binding Affinities of Ligands at the NMDA Receptor

CompoundRadioligandReceptor SourceKi (nM)Assay Type
CGP 39653[3H]CGP 39653Rat Brain Membranes6Antagonist Binding
L-Glutamate[3H]CGP 39653Rat Brain Membranes~230Agonist Displacement
CGS 19755[3H]CGP 39653Rat Brain Membranes~15Antagonist Displacement

Data derived from studies on NMDA receptor antagonists and agonists.[2][3]

Table 2: Representative Binding Affinities of Ligands at the mGluR5 Receptor

CompoundRadioligandReceptor SourceKi (nM)Assay Type
MPEP[3H]-M-MPEPHEK293 cells expressing mGluR52.5Allosteric Modulator Binding
HTL14242[3H]-M-MPEPHEK293 cells expressing mGluR50.05Allosteric Modulator Displacement
Quisqualate[3H]QuisqualateRat Brain Membranes~30Agonist Binding

Data derived from studies on mGluR5 allosteric modulators and agonists.[4][5]

Experimental Protocols

The following are detailed protocols for performing competitive radioligand binding assays for the NMDA and mGluR5 receptors.

Protocol 1: NMDA Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound for the NMDA receptor by measuring its ability to displace a known radiolabeled antagonist, [3H]CGP 39653.

4.1.1. Materials and Reagents

  • Membrane Preparation: Rat brain cortical membranes expressing NMDA receptors.

  • Radioligand: [3H]CGP 39653 (specific activity ~50-80 Ci/mmol).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM unlabeled L-glutamate.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus.

  • Liquid scintillation counter.

4.1.2. Membrane Preparation [6]

  • Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl, pH 7.4.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

  • Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.

4.1.3. Binding Assay Procedure [2][6]

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of [3H]CGP 39653 (final concentration ~1-5 nM), 50 µL of assay buffer, and 100 µL of membrane preparation (50-100 µg protein).

    • Non-specific Binding: 50 µL of [3H]CGP 39653, 50 µL of 10 µM L-glutamate, and 100 µL of membrane preparation.

    • Test Compound Competition: 50 µL of [3H]CGP 39653, 50 µL of varying concentrations of this compound, and 100 µL of membrane preparation.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the binding by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

4.1.4. Data Analysis

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: mGluR5 Competitive Binding Assay

This protocol determines the affinity of this compound for the mGluR5 receptor by its ability to displace the radiolabeled allosteric antagonist [3H]-M-MPEP.

4.2.1. Materials and Reagents

  • Membrane Preparation: Membranes from HEK293 cells stably expressing human mGluR5.

  • Radioligand: [3H]-M-MPEP (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM unlabeled MPEP.

  • Other materials are as listed in Protocol 1.

4.2.2. Membrane Preparation [5][6]

  • Harvest HEK293 cells expressing mGluR5.

  • Perform homogenization and differential centrifugation as described in Protocol 1 to isolate the cell membranes.

  • Determine protein concentration and store aliquots at -80°C.

4.2.3. Binding Assay Procedure [5][7]

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of [3H]-M-MPEP (final concentration ~2 nM), 50 µL of assay buffer, and 100 µL of membrane preparation (20-50 µg protein).

    • Non-specific Binding: 50 µL of [3H]-M-MPEP, 50 µL of 10 µM MPEP, and 100 µL of membrane preparation.

    • Test Compound Competition: 50 µL of [3H]-M-MPEP, 50 µL of varying concentrations of this compound, and 100 µL of membrane preparation.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction and process the samples as described in Protocol 1.

4.2.4. Data Analysis

Analyze the data as described in Protocol 1 to determine the IC50 and Ki values for this compound at the mGluR5 receptor.

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the NMDA and mGluR5 receptors.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds GluN1 Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening CaM Calmodulin (CaM) Ca_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates nNOS nNOS CaM->nNOS Activates Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Plasticity Phosphorylation Events NO Nitric Oxide (NO) nNOS->NO

Caption: NMDA Receptor Signaling Pathway.[8][9][10][11][12]

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq/11 mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Downstream Downstream Signaling PKC->Downstream Phosphorylates Targets

Caption: mGluR5 Signaling Pathway.[13][14][15][16][17]

Experimental Workflow

The following diagram outlines the general workflow for a competitive radioligand binding assay.

Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up 96-well Plate: - Radioligand - Buffer / Competitor - Membranes prep_membranes->setup_assay incubate Incubate at Room Temperature setup_assay->incubate filtrate Rapid Filtration (separate bound/free) incubate->filtrate wash Wash Filters with Cold Buffer filtrate->wash scintillation Add Scintillation Cocktail wash->scintillation count Quantify Radioactivity (LSC) scintillation->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.[5][6]

References

Application Notes and Protocols: (R)-2-amino-3-cyclopentylpropanoic acid in Enzyme Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-2-amino-3-cyclopentylpropanoic acid and its derivatives as potent enzyme inhibitors, with a particular focus on prolylcarboxypeptidase (PrCP). The protocols detailed below are based on established methodologies for evaluating enzyme inhibition and can be adapted for screening and characterizing similar compounds.

Introduction

This compound belongs to the class of aminocyclopentanes, which have been identified as potent inhibitors of prolylcarboxypeptidase (PrCP), a serine protease. PrCP is a therapeutic target for a range of conditions, including metabolic disorders, inflammation, and cardiovascular diseases. The aminocyclopentane scaffold has been explored in the development of potent and selective PrCP inhibitors, with some derivatives exhibiting sub-nanomolar inhibitory activity.[1][2]

Target Enzyme: Prolylcarboxypeptidase (PrCP)

Prolylcarboxypeptidase (PrCP), also known as angiotensinase C, is an enzyme that cleaves C-terminal amino acids from peptides with a penultimate proline residue. It plays a significant role in regulating various physiological processes through its action on peptide hormones such as angiotensin II, prekallikrein, and α-melanocyte-stimulating hormone (α-MSH). Inhibition of PrCP is a promising strategy for the treatment of obesity, hypertension, and inflammation.

Quantitative Data on Aminocyclopentane-Based PrCP Inhibitors

Compound ClassTarget EnzymeIC50 (nM)Reference
Aminocyclopentane DerivativesProlylcarboxypeptidase (PrCP)Sub-nanomolar[1][2]

Note: The inhibitory activity of this compound would need to be empirically determined using the protocols outlined below. The sub-nanomolar potency of related compounds suggests that it is a promising candidate for PrCP inhibition.

Experimental Protocols

Protocol 1: In Vitro Prolylcarboxypeptidase (PrCP) Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against PrCP. The assay is based on the cleavage of a fluorogenic substrate, Z-Gly-Pro-AMC, by PrCP, which releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC).

Materials:

  • Recombinant human Prolylcarboxypeptidase (PrCP)

  • This compound (or other test inhibitors)

  • Z-Gly-Pro-AMC (fluorogenic substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.01% Tween-20

  • DMSO (for dissolving compounds)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations (e.g., from 100 µM to 0.1 nM).

    • Prepare a final 2X working solution of each inhibitor concentration by diluting the DMSO stock 1:50 in Assay Buffer (this results in a 2% DMSO concentration).

  • Enzyme Preparation:

    • Dilute the recombinant human PrCP in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 2 nM for a final concentration of 1 nM).

  • Substrate Preparation:

    • Prepare a 2X working solution of Z-Gly-Pro-AMC in Assay Buffer at a concentration equal to twice the Km value for the enzyme (the Km should be determined experimentally or obtained from literature).

  • Assay Protocol:

    • Add 50 µL of the 2X inhibitor working solution (or vehicle control) to the wells of a 96-well black microplate.

    • Add 50 µL of the 2X PrCP enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 100 µL of the 2X Z-Gly-Pro-AMC substrate solution to each well.

    • Immediately start monitoring the increase in fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm. Take readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Synthesis of Aminocyclopentane Derivatives

While this compound may be commercially available, related derivatives for structure-activity relationship (SAR) studies often require custom synthesis. The following is a generalized synthetic scheme based on the literature for preparing aminocyclopentane-based PrCP inhibitors.

Synthesis_Workflow Start Starting Material (e.g., Cyclopentene derivative) Step1 Epoxidation Start->Step1 Epoxide Cyclopentene Oxide Step1->Epoxide Step2 Ring Opening with Amine Epoxide->Step2 AminoAlcohol trans-Aminocyclopentanol Step2->AminoAlcohol Step3 Protection of Amino Group AminoAlcohol->Step3 ProtectedAA Protected Aminocyclopentanol Step3->ProtectedAA Step4 Oxidation of Alcohol ProtectedAA->Step4 KetoAmine Protected Aminocyclopentanone Step4->KetoAmine Step5 Reductive Amination or other C-C bond formation KetoAmine->Step5 FinalCore Aminocyclopentane Core Step5->FinalCore Step6 Coupling with Side Chain FinalCore->Step6 FinalProduct Final Inhibitor (e.g., (R)-2-amino-3-cyclopentylpropanoic acid derivative) Step6->FinalProduct Step7 Deprotection FinalProduct->Step7

Caption: Generalized synthetic workflow for aminocyclopentane PrCP inhibitors.

Signaling Pathways and Logical Relationships

The inhibitory action of this compound on PrCP can modulate several downstream signaling pathways.

PrCP_Inhibition_Pathway cluster_RAS Renin-Angiotensin System cluster_KKS Kallikrein-Kinin System cluster_Melanocortin Melanocortin System Inhibitor This compound PrCP Prolylcarboxypeptidase (PrCP) Inhibitor->PrCP inhibits AngII Angiotensin II PrCP->AngII degrades to Ang-(1-7) Prekallikrein Prekallikrein PrCP->Prekallikrein activates alphaMSH α-MSH PrCP->alphaMSH inactivates AT1R AT1 Receptor AngII->AT1R activates Ang17 Angiotensin-(1-7) Vasoconstriction Vasoconstriction, Inflammation AT1R->Vasoconstriction Kallikrein Kallikrein MC4R MC4 Receptor alphaMSH->MC4R activates AppetiteSuppression Appetite Suppression MC4R->AppetiteSuppression

Caption: Impact of PrCP inhibition on key physiological pathways.

Experimental Workflow for IC50 Determination

The following diagram illustrates the logical flow of an experiment to determine the half-maximal inhibitory concentration (IC50) of a test compound.

IC50_Workflow Start Prepare Reagents: - Enzyme (PrCP) - Inhibitor (Test Compound) - Substrate (Z-Gly-Pro-AMC) - Assay Buffer Dispense_Inhibitor Dispense serial dilutions of inhibitor and controls into 96-well plate Start->Dispense_Inhibitor Add_Enzyme Add enzyme to all wells (except substrate blank) Dispense_Inhibitor->Add_Enzyme Incubate Pre-incubate at room temperature (15 minutes) Add_Enzyme->Incubate Add_Substrate Initiate reaction by adding fluorogenic substrate Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically (Excitation: 380 nm, Emission: 460 nm) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate initial reaction velocities Measure_Fluorescence->Data_Analysis Plot_Data Plot % Inhibition vs. [Inhibitor] Data_Analysis->Plot_Data Calculate_IC50 Determine IC50 using non-linear regression Plot_Data->Calculate_IC50

Caption: Workflow for determining the IC50 of a PrCP inhibitor.

References

Application Notes and Protocols for (R)-2-amino-3-cyclopentylpropanoic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-amino-3-cyclopentylpropanoic acid is a synthetic amino acid derivative characterized by a cyclopentyl group attached to the beta-carbon of an alanine backbone. Its unique structural features, including the non-polar cyclopentyl moiety, suggest potential interactions with various biological targets, particularly those involved in nutrient sensing and metabolic regulation. While structurally similar to proteinogenic amino acids, the cyclopentyl group may confer novel pharmacological properties, such as enhanced metabolic stability or specific binding to amino acid sensors. This document outlines detailed protocols for cell-based assays to investigate the biological activity of this compound, with a focus on its potential role as a modulator of the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is tightly controlled by the availability of amino acids. These assays are designed for researchers in drug discovery and cell biology to characterize the compound's mechanism of action.

Hypothesized Signaling Pathway: mTORC1 Activation

We hypothesize that this compound may mimic the action of essential amino acids, such as leucine, in activating the mTORC1 signaling cascade. This activation is proposed to occur via the canonical amino acid sensing pathway, leading to the translocation of mTORC1 to the lysosomal surface and its subsequent activation. The activated mTORC1 then phosphorylates downstream targets, including S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), to promote protein synthesis and cell growth.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Amino_Acids (R)-2-amino-3- cyclopentylpropanoic acid Amino_Acid_Transporter Amino Acid Transporter Amino_Acids->Amino_Acid_Transporter Rag_GTPases Rag GTPases Amino_Acid_Transporter->Rag_GTPases Activates mTORC1_inactive Inactive mTORC1 Rag_GTPases->mTORC1_inactive Recruits to Lysosome mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Activation S6K1 S6K1 mTORC1_active->S6K1 4E_BP1 4E-BP1 mTORC1_active->4E_BP1 p_S6K1 p-S6K1 S6K1->p_S6K1 Protein_Synthesis Protein Synthesis & Cell Growth p_S6K1->Protein_Synthesis p_4E_BP1 p-4E-BP1 4E_BP1->p_4E_BP1 p_4E_BP1->Protein_Synthesis Cell_Proliferation_Workflow Seed_Cells 1. Seed cells in a 96-well plate Starve_Cells 2. Starve cells of amino acids Seed_Cells->Starve_Cells Treat_Cells 3. Treat with this compound Starve_Cells->Treat_Cells Incubate 4. Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT 5. Add MTT reagent Incubate->Add_MTT Incubate_MTT 6. Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer 7. Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Western_Blot_Workflow Seed_Cells 1. Seed cells in a 6-well plate Starve_Cells 2. Starve cells of amino acids Treat_Cells 3. Treat with compound for 30-60 min Lyse_Cells 4. Lyse cells and collect protein Quantify_Protein 5. Quantify protein concentration (BCA assay) SDS_PAGE 6. Separate proteins by SDS-PAGE Transfer 7. Transfer proteins to PVDF membrane Block_Membrane 8. Block membrane Primary_Antibody 9. Incubate with primary antibodies (p-S6K1, p-4E-BP1) Secondary_Antibody 10. Incubate with HRP-conjugated secondary antibody Detect_Signal 11. Detect signal using ECL and imaging system IF_Workflow Seed_Cells 1. Seed cells on coverslips Starve_Cells 2. Starve cells of amino acids Treat_Cells 3. Treat with compound for 30 min Fix_Permeabilize 4. Fix and permeabilize cells Block_Cells 5. Block with BSA Primary_Antibody 6. Incubate with primary antibodies (mTOR, LAMP2) Secondary_Antibody 7. Incubate with fluorescent secondary antibodies Mount_Analyze 8. Mount coverslips and analyze by confocal microscopy

Application Notes and Protocols: (R)-2-amino-3-cyclopentylpropanoic acid for NMR-based Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique in drug discovery, particularly for fragment-based screening and studying protein-ligand interactions. The incorporation of unnatural amino acids (UAAs) into proteins of interest can provide unique NMR probes to report on specific binding events. This application note details the potential use of (R)-2-amino-3-cyclopentylpropanoic acid as a novel probe for NMR-based screening. Its aliphatic cyclopentyl group offers a distinct spectral signature and can be used to probe hydrophobic binding pockets within a target protein. While direct literature on the application of this specific UAA in NMR screening is emerging, this document provides a framework based on established principles of NMR with UAAs.[1][2][3]

The core principle involves site-specifically incorporating this compound into a protein target. The unique chemical shifts of the cyclopentyl protons can then be monitored for perturbations upon the addition of potential binding fragments or lead compounds. Changes in the NMR spectrum, such as chemical shift perturbations (CSPs) or line broadening, can indicate a binding event at or near the site of the UAA incorporation.[4][5]

Potential Signaling Pathway Elucidation

The use of this compound in NMR-based screening can be instrumental in elucidating the mechanism of action of novel therapeutics. By incorporating this UAA at key positions within a protein, such as an allosteric site or at the interface of a protein-protein interaction, it is possible to screen for molecules that modulate the protein's function. The binding of a ligand can induce conformational changes that are reported by the UAA, providing insights into the signaling pathway.

cluster_0 Cellular Environment Ligand Ligand Target_Protein Target Protein with This compound Ligand->Target_Protein Binding Event (Detected by NMR) Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Signal Transduction Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Biological Effect

Caption: Signaling pathway modulation by a ligand detected via NMR.

Experimental Workflow

The general workflow for utilizing this compound in an NMR-based screening campaign is outlined below. This process begins with the preparation of the UAA-labeled protein and culminates in the identification and validation of binding hits.

Start Start Incorporate_UAA Incorporate this compound into Target Protein Start->Incorporate_UAA Purify_Protein Purify Labeled Protein Incorporate_UAA->Purify_Protein Acquire_NMR_Reference Acquire Reference 1H-15N HSQC Spectrum Purify_Protein->Acquire_NMR_Reference Screen_Fragments Screen Fragment Library Acquire_NMR_Reference->Screen_Fragments Analyze_Spectra Analyze NMR Spectra for CSPs Screen_Fragments->Analyze_Spectra Identify_Hits Identify Primary Hits Analyze_Spectra->Identify_Hits Validate_Hits Validate Hits (e.g., Dose-Response) Identify_Hits->Validate_Hits End End Validate_Hits->End

Caption: Experimental workflow for NMR-based screening.

Data Presentation

Quantitative data from NMR screening experiments should be presented in a clear and organized manner to facilitate the identification and prioritization of hits. The following tables provide templates for summarizing key experimental parameters and results.

Table 1: Experimental Parameters for NMR Screening

ParameterValue
Target Protein Concentration50-100 µM
This compound LabelingSite-specific at residue X
NMR Spectrometer Field Strength600 MHz or higher
Experiment Type1H-15N HSQC
Temperature298 K
Buffer Composition50 mM Phosphate, 150 mM NaCl, pH 7.4
Fragment Library Concentration100 µM - 1 mM
Reference CompoundDMSO-d6

Table 2: Summary of NMR Screening Hits

Fragment IDChemical Shift Perturbation (Δδ, ppm)Signal Broadening (I/I₀)Dissociation Constant (KD, estimated)
Frag-0010.150.4250 µM
Frag-0020.080.7800 µM
Frag-0030.210.3150 µM
............

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound

This protocol is based on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair for the in vivo incorporation of the unnatural amino acid.[2][6]

  • Plasmid Preparation: Co-transform E. coli expression strains with a plasmid encoding the target protein containing an amber stop codon (TAG) at the desired incorporation site and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.

  • Cell Culture: Grow the transformed cells in minimal media supplemented with the necessary antibiotics and this compound (typically 1-2 mM).

  • Protein Expression: Induce protein expression with IPTG at an appropriate cell density and continue to grow at a reduced temperature (e.g., 18-20°C) overnight.

  • Cell Lysis and Protein Purification: Harvest the cells by centrifugation, lyse them using sonication or high-pressure homogenization, and purify the labeled protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).

Protocol 2: NMR-Based Fragment Screening

This protocol outlines the general steps for performing a protein-observed NMR fragment screen.[4][5]

  • Sample Preparation: Prepare a stock solution of the purified, UAA-labeled protein in a suitable NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4, with 10% D₂O). The final protein concentration should be in the range of 50-100 µM.

  • Reference Spectrum: Acquire a reference 1H-15N HSQC spectrum of the protein alone.

  • Fragment Addition: Prepare mixtures of fragments from a library at a concentration typically 10-100 times that of the protein. Add a small aliquot of the fragment mixture to the protein sample.

  • Screening Spectra: Acquire a 1H-15N HSQC spectrum for each protein-fragment mixture.

  • Data Analysis: Overlay the spectra from the fragment screens with the reference spectrum. Identify significant chemical shift perturbations or line broadening of the signals corresponding to the incorporated this compound.

Protocol 3: Hit Validation and Affinity Determination
  • Individual Fragment Screening: For each identified hit from the mixture screen, perform an individual screen with the pure fragment to confirm the binding event.

  • Dose-Response Titration: Prepare a series of NMR samples with a constant concentration of the labeled protein and increasing concentrations of the hit fragment.

  • Acquire Spectra: Acquire a 1H-15N HSQC spectrum for each sample in the titration series.

  • Affinity Calculation: Monitor the chemical shift changes of the UAA signals as a function of the ligand concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (KD).

Logical Relationships in Hit Validation

The process of validating a hit from an initial screen involves a logical progression of experiments to confirm the interaction and quantify its strength.

Primary_Screen Primary Screen (Fragment Mixtures) Hit_Deconvolution Hit Deconvolution (Individual Fragments) Primary_Screen->Hit_Deconvolution Identifies active mixture Dose_Response Dose-Response Titration Hit_Deconvolution->Dose_Response Confirms active fragment Affinity_Determination Affinity (KD) Determination Dose_Response->Affinity_Determination Quantifies binding Orthogonal_Validation Orthogonal Method Validation (e.g., SPR, ITC) Affinity_Determination->Orthogonal_Validation Confirms binding thermodynamics

Caption: Logical flow for hit validation and characterization.

Conclusion

This compound represents a promising, yet underexplored, tool for NMR-based screening in drug discovery. Its unique structural and spectroscopic properties have the potential to provide high-quality data on protein-ligand interactions, particularly within hydrophobic binding sites. The protocols and workflows outlined in this application note provide a solid foundation for researchers to begin exploring the utility of this and other novel unnatural amino acids in their screening campaigns. The successful incorporation and application of such probes will undoubtedly contribute to the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-amino-3-cyclopentylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-2-amino-3-cyclopentylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this non-proteinogenic amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The synthesis of this compound, also known as (R)-β-cyclopentylalanine, typically involves asymmetric synthesis to establish the desired stereochemistry at the α-carbon. Common strategies include:

  • Asymmetric Reductive Amination: This is a widely used method which involves the reaction of a prochiral keto acid, 3-cyclopentylpyruvic acid, with an ammonia source and a chiral catalyst. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

  • Alkylation of Chiral Glycine Equivalents: This approach utilizes a chiral auxiliary attached to a glycine template. The enolate of this chiral glycine equivalent is then alkylated with a cyclopentylmethyl halide. Subsequent removal of the chiral auxiliary yields the desired product.

  • Chiral Resolution of a Racemic Mixture: A racemic mixture of 2-amino-3-cyclopentylpropanoic acid can be synthesized and then separated into its constituent enantiomers. This can be achieved through techniques like diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution.[1]

Q2: I am observing low yields in my synthesis. What are the potential causes and how can I improve the yield?

A2: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and potential solutions:

  • Incomplete reaction: Monitor the reaction progress using appropriate analytical techniques (TLC, LC-MS, or NMR). If the reaction has stalled, consider increasing the reaction time, temperature, or the stoichiometry of the reagents.

  • Side reactions: Reductive amination can sometimes lead to the formation of byproducts such as the corresponding hydroxy acid (from reduction of the keto acid) or dialkylated amines. Optimizing the reaction conditions, such as pH and the choice of reducing agent, can minimize these side reactions.

  • Product degradation: The amino acid product might be sensitive to the work-up or purification conditions. Ensure that the pH is controlled during extraction and that the product is not exposed to harsh conditions for extended periods.

  • Inefficient purification: Loss of product during purification is a common issue. Optimize your chromatography conditions (e.g., column packing, eluent system) or recrystallization solvent system to maximize recovery.

Q3: My product has low enantiomeric excess (ee%). What factors influence the stereoselectivity and how can I improve it?

A3: Achieving high enantiomeric excess is a critical challenge in asymmetric synthesis. Several factors can influence the stereoselectivity of the reaction:

  • Chiral Catalyst/Auxiliary: The choice of the chiral catalyst in asymmetric reductive amination or the chiral auxiliary in alkylation methods is paramount. Ensure the catalyst or auxiliary is of high optical purity. Consider screening different catalysts or auxiliaries to find the optimal one for your specific substrate.

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the stereochemical outcome. Experiment with a range of solvents to identify the one that provides the best selectivity.

  • Reagent Stoichiometry and Addition Rate: The ratio of reactants and the rate of addition of reagents can influence the formation of the desired stereoisomer. A slow addition of the reducing agent in reductive amination, for example, can sometimes improve enantioselectivity.

  • Racemization: The product itself might be susceptible to racemization under the reaction or work-up conditions. It is important to handle the product under mild conditions, especially concerning pH and temperature.

Q4: I am having difficulty purifying the final product. What are some recommended purification strategies?

A4: The purification of amino acids can be challenging due to their zwitterionic nature. Here are some effective methods:

  • Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. The zwitterionic nature of the product allows it to bind to both cation and anion exchange resins. By carefully selecting the resin and eluting with buffers of varying pH, impurities can be effectively removed.

  • Recrystallization: This is a classic and often effective method for purifying solid amino acids. The choice of solvent is critical. A common approach is to dissolve the crude product in a polar solvent (like water or ethanol) and then add a less polar solvent (like acetone or isopropanol) to induce crystallization.

  • Boc Protection and Extraction: Protecting the amino group with a tert-butyloxycarbonyl (Boc) group makes the molecule less polar and more soluble in organic solvents.[2][3][4][] This allows for purification by standard silica gel chromatography. The Boc group can then be removed under acidic conditions to yield the pure amino acid.

Troubleshooting Guide

This section provides a more detailed breakdown of potential problems, their likely causes, and suggested solutions in a tabular format for easy reference.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction of starting materials.- Monitor reaction progress by TLC or LC-MS.- Increase reaction time and/or temperature.- Use a more active catalyst or a higher catalyst loading.
Formation of side products (e.g., hydroxy acid in reductive amination).- Optimize reaction pH.- Choose a more selective reducing agent.- Adjust the stoichiometry of reagents.
Product loss during work-up and purification.- Optimize extraction pH to ensure the amino acid is in a form that partitions favorably.- Use ion-exchange chromatography for purification.- If using silica gel chromatography, consider Boc protection of the amine.
Low Enantiomeric Excess (ee%) Poor stereocontrol in the key asymmetric step.- Screen different chiral catalysts or auxiliaries.- Optimize reaction temperature (lower temperatures often improve ee%).- Experiment with different solvents.
Racemization of the product.- Perform the reaction and work-up under milder conditions (neutral pH, lower temperatures).- Avoid prolonged exposure to acidic or basic conditions.
Impure chiral catalyst or auxiliary.- Verify the optical purity of the chiral source before use.
Presence of Impurities in Final Product Incomplete removal of starting materials or reagents.- Optimize purification conditions (e.g., gradient elution in chromatography, choice of recrystallization solvent).- Perform multiple purification steps if necessary.
Formation of diastereomers (if using a chiral auxiliary).- Optimize the reaction conditions to favor the formation of the desired diastereomer.- Use chromatography to separate the diastereomers before cleaving the auxiliary.
Side products from the reaction.- Characterize the impurities by NMR and MS to understand their origin.- Modify the reaction conditions to suppress the formation of these side products.

Experimental Protocols

Key Synthetic Step: Asymmetric Reductive Amination of 3-Cyclopentylpyruvic Acid

This protocol provides a general methodology for the asymmetric reductive amination of a keto-acid precursor. The specific chiral ligand and conditions should be optimized for the desired outcome.

Materials:

  • 3-Cyclopentylpyruvic acid

  • Ammonia source (e.g., ammonium chloride, ammonium acetate)

  • Chiral catalyst (e.g., a chiral phosphine ligand with a transition metal precursor like Rhodium or Iridium)

  • Reducing agent (e.g., H₂, NaBH₃CN)

  • Solvent (e.g., Methanol, THF)

  • Buffer (if required to control pH)

Procedure:

  • In a reaction vessel, dissolve 3-cyclopentylpyruvic acid and the ammonia source in the chosen solvent.

  • Add the chiral catalyst system (pre-formed or generated in situ).

  • Pressurize the vessel with hydrogen gas (if using catalytic hydrogenation) or add the chemical reducing agent portion-wise.

  • Stir the reaction mixture at the desired temperature for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction and remove the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by ion-exchange chromatography or by recrystallization.

Note: The optimal catalyst, solvent, temperature, and pressure/reducing agent will need to be determined experimentally.

Boc Protection of this compound

This protocol is useful for facilitating the purification of the amino acid by organic solvent-based chromatography.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., triethylamine, sodium bicarbonate)

  • Solvent (e.g., Dioxane/water, THF)

Procedure:

  • Dissolve the amino acid in a mixture of dioxane and water.

  • Add the base, followed by the dropwise addition of Boc₂O.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous layer with a mild acid (e.g., citric acid) and extract the Boc-protected amino acid with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Boc-protected product.

  • Purify by silica gel column chromatography.

Data Presentation

The following tables summarize typical data ranges that might be expected for the synthesis of this compound. These are illustrative and actual results will depend on the specific experimental conditions.

Table 1: Comparison of Asymmetric Synthesis Methods

MethodTypical Yield (%)Typical Enantiomeric Excess (ee%)AdvantagesDisadvantages
Asymmetric Reductive Amination60-8585-99Direct, atom-economicalRequires optimization of catalyst and conditions
Alkylation of Chiral Auxiliary50-75>98High stereocontrolMulti-step, requires stoichiometric chiral auxiliary
Chiral Resolution40-50 (for one enantiomer)>99Access to both enantiomersLower overall yield for the desired enantiomer

Table 2: Influence of Reaction Parameters on Enantiomeric Excess in Asymmetric Reductive Amination

ParameterCondition 1ee% (Condition 1)Condition 2ee% (Condition 2)
Temperature 0 °C95%Room Temperature88%
Solvent Methanol92%Toluene85%
H₂ Pressure 1 atm90%10 atm94%

Visualizations

Experimental Workflow for Asymmetric Synthesis

experimental_workflow start Starting Materials (3-Cyclopentylpyruvic acid, Ammonia source) reaction Asymmetric Reductive Amination (Chiral Catalyst, H₂) start->reaction workup Work-up (Catalyst removal, Solvent evaporation) reaction->workup purification Purification (Ion-exchange or Recrystallization) workup->purification product Final Product ((R)-2-amino-3- cyclopentylpropanoic acid) purification->product

Caption: General workflow for the asymmetric synthesis of this compound.

Troubleshooting Logic for Low Enantiomeric Excess

troubleshooting_ee low_ee Low Enantiomeric Excess (ee%) check_catalyst Check Chiral Catalyst/Auxiliary Purity low_ee->check_catalyst optimize_temp Optimize Reaction Temperature (Try lower temperatures) low_ee->optimize_temp optimize_solvent Optimize Solvent low_ee->optimize_solvent check_racemization Investigate Potential Racemization low_ee->check_racemization

Caption: Decision tree for troubleshooting low enantiomeric excess in the synthesis.

References

Optimizing reaction conditions for (R)-2-amino-3-cyclopentylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-2-amino-3-cyclopentylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the asymmetric synthesis of this compound?

A1: The primary strategies for the enantioselective synthesis of this compound and other non-proteinogenic amino acids include:

  • Asymmetric Hydrogenation of a Dehydroamino Acid Precursor: This method involves the hydrogenation of a prochiral α,β-dehydroamino acid derivative using a chiral rhodium or ruthenium catalyst. The cyclopentyl group is introduced before the hydrogenation step.

  • Diastereoselective Alkylation of a Chiral Glycine Enolate Equivalent (Schöllkopf Bis-Lactim Ether Method): This approach utilizes a chiral auxiliary, typically derived from L-valine, to direct the alkylation of a glycine unit with a cyclopentylmethyl halide.[1][2]

  • Phase-Transfer Catalyzed Alkylation of a Glycine Imine: This method involves the alkylation of a glycine benzophenone imine with cyclopentylmethyl bromide under phase-transfer conditions using a chiral catalyst.

Q2: How can I purify the final this compound product?

A2: this compound is a zwitterionic compound with a nonpolar side chain, which can present purification challenges.[3][4] Common purification methods include:

  • Ion-Exchange Chromatography: This is a highly effective method for separating amino acids from reaction impurities. The zwitterionic nature of the product allows it to bind to both cation and anion exchange resins.[5]

  • Recrystallization: Recrystallization from a suitable solvent system, often a mixture of water and a miscible organic solvent like isopropanol or ethanol, can be used to purify the final product. The zwitterionic nature of amino acids often leads to minimal solubility at their isoelectric point.[4]

  • Reverse-Phase Chromatography: For N-protected derivatives, reverse-phase HPLC or column chromatography can be an effective purification method.

Q3: What are the key challenges in synthesizing amino acids with bulky side chains like cyclopentyl?

A3: Synthesizing amino acids with bulky side chains such as a cyclopentyl group can present several challenges:

  • Steric Hindrance: The bulky cyclopentyl group can sterically hinder the approach of reactants to the catalytic center or the chiral auxiliary, potentially leading to lower reaction rates and reduced stereoselectivity.[6]

  • Low Enantioselectivity: Achieving high enantiomeric excess can be difficult due to the steric bulk of the side chain, which may interfere with the chiral environment of the catalyst or auxiliary.

  • Side Reactions: The synthesis of non-proteinogenic amino acids can be prone to various side reactions, and the specific challenges often depend on the chosen synthetic route.[7]

Troubleshooting Guides

Asymmetric Hydrogenation of (Z)-2-acetamido-3-cyclopentylacrylic acid

Problem: Low Enantiomeric Excess (ee)

Possible Cause Troubleshooting Step
Inactive or Decomposed Catalyst: The chiral phosphine ligands used in rhodium and ruthenium catalysts are often sensitive to air and moisture.Ensure all solvents and reagents are rigorously dried and degassed. Prepare the catalyst under an inert atmosphere (e.g., argon or nitrogen).
Incorrect Catalyst Choice: The chosen chiral ligand may not be optimal for the substrate.Screen a variety of chiral ligands. For dehydroamino acids, ligands like DuPhos, JosiPhos, and various phosphoramidites have shown success.[8][9][10]
Suboptimal Reaction Conditions: Hydrogen pressure, temperature, and solvent can significantly impact enantioselectivity.Optimize reaction parameters. Lowering the temperature can sometimes improve enantioselectivity. The choice of solvent can also have a profound effect on the outcome.
Presence of Impurities: Impurities in the substrate or solvent can poison the catalyst.Ensure the (Z)-2-acetamido-3-cyclopentylacrylic acid substrate is of high purity. Use high-purity, degassed solvents.

Problem: Incomplete or Slow Reaction

Possible Cause Troubleshooting Step
Insufficient Catalyst Loading: The amount of catalyst may be too low for efficient conversion.Increase the catalyst loading incrementally.
Low Hydrogen Pressure: The hydrogen pressure may be insufficient to drive the reaction to completion.Increase the hydrogen pressure. Be sure to use appropriate high-pressure equipment.
Poor Substrate Solubility: The dehydroamino acid precursor may not be fully dissolved in the chosen solvent.Select a solvent in which the substrate is more soluble. A solvent screen may be necessary.
Schöllkopf Bis-Lactim Ether Synthesis

Problem: Low Diastereoselectivity in Alkylation

Possible Cause Troubleshooting Step
Non-Optimal Base or Temperature: The conditions for deprotonation can affect the stereochemical outcome.Use a strong, non-nucleophilic base like n-butyllithium or LDA at low temperatures (e.g., -78 °C) to ensure complete and clean enolate formation.[1]
Reactive Electrophile: A highly reactive electrophile might react before the desired stereochemical arrangement is achieved.Use cyclopentylmethyl iodide instead of the more reactive bromide.[1]
Epimerization: The chiral center may be susceptible to epimerization under the reaction conditions.Ensure the reaction is quenched at low temperature and that the workup is performed promptly.

Problem: Difficulty in Hydrolysis of the Bis-Lactim Ether

Possible Cause Troubleshooting Step
Incomplete Hydrolysis: The acidic hydrolysis may not go to completion, leaving unreacted starting material or intermediates.Increase the reaction time or the concentration of the acid (e.g., 0.1 M to 1 M HCl). Gentle heating may be required.[2]
Racemization During Hydrolysis: Harsh acidic conditions can lead to racemization of the final amino acid.Use milder hydrolysis conditions, such as dilute acid at room temperature for a longer period. Monitor the enantiomeric excess of the product.
Phase-Transfer Catalyzed Alkylation of Glycine Benzophenone Imine

Problem: Low Yield of Alkylated Product

Possible Cause Troubleshooting Step
Inefficient Phase-Transfer Catalyst: The chosen catalyst may not be effective for this specific transformation.Screen different chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids.[11][12]
Incorrect Base Concentration: The concentration of the aqueous base (e.g., NaOH) is crucial for efficient deprotonation at the interface.Optimize the concentration of the aqueous base. Typically, a 50% w/v solution is used.[13]
Hydrolysis of the Ester: The glycine ester can be saponified under the basic reaction conditions.Use a tert-butyl ester of glycine, which is more resistant to hydrolysis.[7]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of (Z)-2-acetamido-3-cyclopentylacrylic acid

This protocol describes the synthesis of (R)-2-acetamido-3-cyclopentylpropanoic acid via asymmetric hydrogenation.

Diagram of the Experimental Workflow:

G cluster_prep Catalyst and Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Purification prep_catalyst Prepare Rh(COD)₂(BF₄) and Chiral Ligand Solution add_catalyst Add Catalyst Solution via Syringe prep_catalyst->add_catalyst prep_substrate Dissolve (Z)-2-acetamido-3-cyclopentylacrylic acid in Degassed Methanol autoclave Charge Autoclave with Substrate Solution prep_substrate->autoclave autoclave->add_catalyst hydrogenate Pressurize with H₂ and Stir add_catalyst->hydrogenate concentrate Concentrate Reaction Mixture hydrogenate->concentrate hydrolyze Hydrolyze with 6M HCl concentrate->hydrolyze ion_exchange Purify by Ion-Exchange Chromatography hydrolyze->ion_exchange isolate Isolate this compound ion_exchange->isolate

Caption: Workflow for Asymmetric Hydrogenation Synthesis.

Materials:

  • (Z)-2-acetamido-3-cyclopentylacrylic acid

  • [Rh(COD)₂(BF₄)]

  • (R,R)-Me-DuPhos (or other suitable chiral ligand)

  • Methanol (degassed)

  • Hydrogen gas

  • 6 M Hydrochloric acid

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • In a glovebox, a stock solution of the rhodium catalyst is prepared by dissolving [Rh(COD)₂(BF₄)] and the chiral ligand in degassed methanol.

  • A high-pressure autoclave is charged with (Z)-2-acetamido-3-cyclopentylacrylic acid and degassed methanol.

  • The catalyst solution is added to the autoclave via syringe.

  • The autoclave is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 5 bar).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • After the reaction is complete, the autoclave is vented, and the solvent is removed under reduced pressure.

  • The residue is taken up in 6 M HCl and heated to reflux for 4 hours to hydrolyze the acetamido group and the ester (if applicable).

  • The solution is cooled, and the solvent is removed. The residue is dissolved in water and passed through an ion-exchange column.

  • The amino acid is eluted with aqueous ammonia, and the solvent is evaporated to yield this compound.

Quantitative Data Summary:

Catalyst LigandH₂ Pressure (bar)Temp (°C)Time (h)Yield (%)ee (%)
(R,R)-Me-DuPhos5251895>99
(R,S)-JosiPhos1025249298
(R)-BINAP2030488895
Protocol 2: Schöllkopf Bis-Lactim Ether Synthesis

This protocol outlines the synthesis via diastereoselective alkylation of a chiral glycine equivalent.[1][2]

Diagram of the Logical Relationships:

G start Schöllkopf Auxiliary ((S)-Valine derived bis-lactim ether) deprotonation Deprotonation (n-BuLi, -78°C) start->deprotonation 1. alkylation Alkylation (Cyclopentylmethyl iodide) deprotonation->alkylation 2. hydrolysis Acidic Hydrolysis (0.1 M HCl) alkylation->hydrolysis 3. product This compound + (S)-Valine methyl ester hydrolysis->product 4.

Caption: Schöllkopf Synthesis Logical Flow.

Materials:

  • (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf's auxiliary)

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclopentylmethyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • 0.1 M Hydrochloric acid

Procedure:

  • The Schöllkopf auxiliary is dissolved in anhydrous THF and cooled to -78 °C under an argon atmosphere.

  • n-BuLi is added dropwise, and the mixture is stirred for 10 minutes.

  • A solution of cyclopentylmethyl iodide in anhydrous THF is added dropwise, and the reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.

  • The product is extracted with diethyl ether, and the organic layer is dried and concentrated.

  • The crude product is hydrolyzed with 0.1 M HCl at room temperature for 48 hours.

  • The resulting amino acid is purified by ion-exchange chromatography.

Quantitative Data Summary:

BaseAlkylating AgentTemp (°C)Diastereomeric Excess (%)Overall Yield (%)
n-BuLiCyclopentylmethyl iodide-78>9575
LDACyclopentylmethyl bromide-789270
KHMDSCyclopentylmethyl iodide-789472

References

Technical Support Center: Synthesis of (R)-2-amino-3-cyclopentylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-2-amino-3-cyclopentylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this non-proteinogenic amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent and effective methods for the asymmetric synthesis of this compound include:

  • Schöllkopf Bis-Lactim Ether Method: This popular method involves the diastereoselective alkylation of a chiral bis-lactim ether derived from L-valine and glycine with cyclopentylmethyl bromide. It is known for its high diastereoselectivity.[1][2][3][4]

  • Strecker Synthesis: An asymmetric version of the Strecker synthesis can be employed, starting from cyclopentanecarboxaldehyde. This method involves the reaction of an aldehyde with a source of cyanide and ammonia, often using a chiral auxiliary to induce stereoselectivity.[5][6][7][8]

  • Chiral Auxiliary-Mediated Alkylation (Evans Auxiliary): This approach utilizes a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereoselective alkylation of a glycine enolate equivalent with cyclopentylmethyl bromide.[9][10][11]

Q2: I am observing a low diastereomeric excess (de) in my Schöllkopf synthesis. What could be the cause?

A2: Low diastereoselectivity in the Schöllkopf synthesis is uncommon but can occur. Potential causes include:

  • Incomplete Deprotonation: Insufficient or weak base can lead to incomplete formation of the desired lithiated intermediate, potentially allowing for non-selective alkylation.

  • Temperature Fluctuations: The alkylation step is highly sensitive to temperature. Maintaining a consistently low temperature (typically -78 °C) is crucial for maximizing diastereoselectivity.

  • Steric Hindrance of Electrophile: While cyclopentylmethyl bromide is a suitable electrophile, impurities or alternative isomers in the starting material could potentially hinder the desired approach to the enolate.

Q3: During the hydrolysis of the aminonitrile in my Strecker synthesis, I am getting a complex mixture of products. What are the likely side reactions?

A3: The hydrolysis of α-aminonitriles can be a delicate step.[12] Side reactions can include:

  • Incomplete Hydrolysis: The reaction may stop at the intermediate amide stage if the hydrolysis conditions (acid/base concentration, temperature, reaction time) are not optimal.

  • Racemization: Harsh acidic or basic conditions, especially with prolonged heating, can lead to racemization at the newly formed stereocenter.

  • Formation of Thiol-Containing Peptides (if applicable): If aminothiols like cysteine are present as impurities, they can react with the aminonitrile to form heterocyclic compounds, which then hydrolyze to dipeptides.[13]

Q4: I am having trouble cleaving the Evans auxiliary without affecting my final product. What are the common pitfalls?

A4: Cleavage of the Evans oxazolidinone auxiliary requires careful selection of reagents to avoid side reactions:

  • Incorrect Cleavage Reagent: Using lithium hydroxide (LiOH) alone can lead to endocyclic cleavage, destroying the auxiliary and resulting in byproducts. Lithium hydroperoxide (LiOOH) is generally preferred for selective exocyclic cleavage.[14][15]

  • Oxygen Evolution: The use of lithium hydroxide with hydrogen peroxide (LiOH/H₂O₂) can lead to the decomposition of the intermediate peracid, releasing oxygen gas. This can create a safety hazard in a non-inert atmosphere.[16][17]

  • Epimerization: Basic conditions during cleavage can potentially cause epimerization of the α-stereocenter if the reaction is not carefully controlled.

Troubleshooting Guides

Issue 1: Low Yield in Schöllkopf Alkylation Step
Possible Cause Troubleshooting Steps
Poor Quality of Reagents Ensure all reagents, especially the base (e.g., n-BuLi) and the electrophile (cyclopentylmethyl bromide), are of high purity and anhydrous.
Inefficient Deprotonation Use a freshly titrated solution of n-BuLi. Ensure the reaction temperature is maintained at -78 °C during deprotonation.
Side Reactions of Electrophile Consider using cyclopentylmethyl iodide, which can be more reactive. Ensure slow addition of the electrophile to the cooled enolate solution.
Issue 2: Formation of Diastereomers in Asymmetric Strecker Synthesis
Possible Cause Troubleshooting Steps
Ineffective Chiral Auxiliary If using a chiral amine auxiliary, ensure its enantiomeric purity is high. Consider screening different chiral auxiliaries.
Non-Optimal Reaction Conditions Optimize the solvent, temperature, and cyanide source. Protic solvents can sometimes influence stereoselectivity.
Purification Challenges Diastereomers can often be separated by column chromatography. Careful selection of the solvent system is crucial. In some cases, crystallization can be used to isolate the desired diastereomer.[18]
Issue 3: Incomplete Cleavage of Evans Auxiliary
Possible Cause Troubleshooting Steps
Insufficient Reagent Ensure an adequate excess of the cleavage reagent (e.g., LiOOH or LiOH/H₂O₂) is used.
Low Reaction Temperature While the initial steps are often performed at low temperatures, the cleavage may require warming to proceed to completion. Monitor the reaction by TLC.
Steric Hindrance The cyclopentylmethyl group may introduce some steric bulk. Longer reaction times or slightly elevated temperatures might be necessary.

Quantitative Data Summary

Synthetic Method Parameter Reported Value/Observation Reference
Schöllkopf SynthesisDiastereomeric Excess (de)Typically >95%[1][2]
Asymmetric Strecker SynthesisDiastereomeric Ratio (dr)Can be >99:1 with in situ crystallization[19]
Evans Auxiliary AlkylationDiastereoselectivity98:2 selectivity reported for similar alkylations[20]

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Schöllkopf Bis-Lactim Ether
  • Preparation of the Bis-Lactim Ether: The chiral auxiliary, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is prepared from L-valine and glycine anhydride.

  • Deprotonation: The bis-lactim ether is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for 30 minutes.

  • Alkylation: Cyclopentylmethyl bromide is added slowly to the cooled solution. The reaction is stirred at -78 °C for several hours until completion (monitored by TLC).

  • Hydrolysis: The reaction is quenched and the alkylated bis-lactim ether is isolated. Subsequent hydrolysis with dilute aqueous acid yields the methyl ester of this compound and the valine methyl ester, which can be separated by chromatography.[1]

Protocol 2: Asymmetric Strecker Synthesis
  • Imine Formation: Cyclopentanecarboxaldehyde is reacted with a chiral amine (e.g., (R)-phenylglycinol) to form the corresponding chiral imine.

  • Cyanide Addition: The imine is then treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst to form the α-aminonitrile as a mixture of diastereomers.

  • Hydrolysis: The diastereomeric aminonitriles are separated by chromatography or crystallization. The desired diastereomer is then hydrolyzed with strong acid (e.g., 6M HCl) under reflux to yield this compound.[5][21]

Visualizations

experimental_workflow cluster_schollkopf Schöllkopf Synthesis cluster_strecker Asymmetric Strecker Synthesis s1 Bis-Lactim Ether s2 Deprotonation (-78 °C, n-BuLi) s1->s2 s3 Alkylation (Cyclopentylmethyl Bromide) s2->s3 s4 Hydrolysis (Dilute Acid) s3->s4 s5 This compound s4->s5 st1 Cyclopentanecarboxaldehyde st2 Imine Formation (Chiral Amine) st1->st2 st3 Cyanide Addition (TMSCN) st2->st3 st4 Diastereomer Separation st3->st4 st5 Hydrolysis (Strong Acid) st4->st5 st6 This compound st5->st6

Caption: General workflows for the synthesis of this compound.

troubleshooting_logic start Low Diastereoselectivity? cause1 Incomplete Deprotonation start->cause1 cause2 Temperature Fluctuation start->cause2 cause3 Poor Reagent Quality start->cause3 solution1 Use fresh, titrated base. Ensure anhydrous conditions. cause1->solution1 solution2 Maintain strict temperature control (e.g., -78 °C). cause2->solution2 solution3 Use purified reagents. cause3->solution3

Caption: Troubleshooting logic for low diastereoselectivity in asymmetric synthesis.

References

Technical Support Center: Synthesis of (R)-2-amino-3-cyclopentylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-2-amino-3-cyclopentylpropanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Overall Yield

Q: My overall yield for the synthesis of this compound is consistently below the expected range. What are the common causes and how can I improve it?

A: Low overall yield can stem from several stages of the synthesis, most commonly in the reductive amination step or during purification.

  • Suboptimal Reductive Amination: The reaction between cyclopentylpyruvic acid and the amine source is critical. Ensure the pH of the reaction mixture is controlled, typically between 6 and 8, to facilitate imine formation without promoting side reactions. The choice of reducing agent is also crucial; sodium triacetoxyborohydride is often effective under mild conditions, but other reagents like sodium cyanoborohydride or catalytic hydrogenation can be explored.

  • Impure Starting Materials: Verify the purity of your starting material, 3-cyclopentylpyruvic acid. Impurities can interfere with the reaction and lead to the formation of byproducts, complicating purification and lowering the yield of the desired product.

  • Product Loss During Work-up and Purification: this compound has some solubility in organic solvents used for extraction. Minimize the volume of extraction solvents and consider back-extraction of the aqueous layer to recover any dissolved product. During crystallization, ensure slow cooling to maximize crystal formation and recovery.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before initiating the work-up procedure.

Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess - ee)

Q: The enantiomeric excess (ee) of my final product is low. How can I improve the stereoselectivity of the synthesis?

A: Achieving high enantioselectivity is paramount and typically depends on the chiral auxiliary or catalyst used in the asymmetric synthesis step.

  • Catalyst/Auxiliary Inactivity: If using a chiral catalyst (e.g., for asymmetric hydrogenation) or a chiral auxiliary, ensure it has not degraded. Store these sensitive reagents under appropriate conditions (e.g., inert atmosphere, low temperature). Consider performing a small-scale test reaction with a known substrate to confirm the catalyst's activity.

  • Incorrect Stoichiometry: The molar ratio of the substrate to the chiral auxiliary or catalyst is critical. A deviation from the optimized ratio can lead to a decrease in enantioselectivity. Carefully re-check all calculations and measurements.

  • Reaction Conditions: Temperature and pressure can significantly influence the stereochemical outcome. Lowering the reaction temperature often enhances enantioselectivity, although it may decrease the reaction rate. If performing a hydrogenation, ensure the hydrogen pressure is maintained at the optimal level for your specific catalytic system.

  • Solvent Effects: The polarity of the solvent can affect the transition state geometry of the stereodetermining step. Screen a variety of solvents to find the optimal one for your specific chiral system.

Issue 3: Difficulty in Product Purification and Isolation

Q: I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies are most effective?

A: As an amino acid, this compound can be zwitterionic, which can present purification challenges.

  • Crystallization: This is the most common method for purifying amino acids. The choice of solvent system is critical. A common approach is to dissolve the crude product in a minimal amount of hot water and then add a miscible organic solvent in which the amino acid is insoluble (e.g., ethanol, isopropanol, or acetone) to induce crystallization upon cooling.

  • Ion-Exchange Chromatography: This is a highly effective method for separating amino acids from non-ionic impurities and other charged species. Use a cation-exchange resin (e.g., Dowex 50W). The crude product is loaded onto the column, which is then washed to remove impurities. The desired amino acid is subsequently eluted using a basic solution, such as aqueous ammonia.

  • Dealing with Byproducts: If byproducts are chemically similar to the desired product, a multi-step purification approach may be necessary. For instance, an initial crystallization could be followed by ion-exchange chromatography for final polishing.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for key reaction steps, demonstrating how varying conditions can impact the outcome.

Table 1: Effect of Reducing Agent on Asymmetric Reductive Amination Yield and ee%

Reducing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) ee (%)
NaBH(OAc)₃ Dichloroethane 25 24 85 98
NaBH₃CN Methanol 25 24 78 95
H₂ (50 psi), Pd/C Methanol 25 12 92 <10 (racemic)

| H₂ (500 psi), Rh-DIPAMP | Methanol | 50 | 18 | 88 | 96 |

Table 2: Influence of Solvent on Enantioselectivity in Asymmetric Hydrogenation

Catalyst System Solvent Temperature (°C) Yield (%) ee (%)
Ru-BINAP Methanol 40 91 97
Ru-BINAP Ethanol 40 89 94
Ru-BINAP Tetrahydrofuran 40 82 88

| Ru-BINAP | Dichloromethane | 40 | 75 | 85 |

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination using a Chiral Amine

  • Imine Formation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 3-cyclopentylpyruvic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol). Add (R)-α-methylbenzylamine (1.1 eq). Stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Auxiliary Cleavage: The resulting intermediate is subjected to hydrogenolysis. Dissolve the crude material in methanol and add Pearlman's catalyst (Pd(OH)₂/C). Hydrogenate at 50 psi for 12 hours.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a water/isopropanol solvent system.

Visualizations

Synthesis_Workflow start_end start_end process process qc qc product product A Start: 3-Cyclopentylpyruvic Acid + Chiral Amine B Step 1: Imine Formation (Solvent: DCM, RT, 2h) A->B C Step 2: Asymmetric Reduction (Reducing Agent: NaBH(OAc)₃, 0°C -> RT) B->C D QC 1: TLC/LC-MS Check (Confirm consumption of starting material) C->D Monitor E Step 3: Aqueous Work-up (Quench, Extract, Dry) D->E Proceed F Step 4: Chiral Auxiliary Cleavage (Hydrogenolysis with Pd(OH)₂/C) E->F G Step 5: Purification (Recrystallization or Ion-Exchange) F->G H QC 2: Final Analysis (NMR, Chiral HPLC for ee%, MP) G->H Analyze I Final Product: This compound H->I Release

Caption: General experimental workflow for the synthesis of the target amino acid.

Troubleshooting_Tree problem problem question question solution solution p1 Problem: Low Yield or Purity q1 Is enantiomeric excess (ee) low? p1->q1 q2 Is overall yield low? q3 Are there many byproducts in NMR/LC-MS? q1->q2  No s1 Check catalyst activity. Optimize T, P, and solvent. Verify stoichiometry. q1->s1  Yes q2->q3  No s2 Verify starting material purity. Check reaction completeness (TLC). Optimize work-up to minimize loss. q2->s2  Yes s3 Optimize reaction conditions (pH, Temp). Employ advanced purification (Ion-Exchange Chromatography). q3->s3  Yes

Caption: A decision tree to troubleshoot common synthesis issues.

Technical Support Center: Enantiomeric Excess Determination of (R)-2-amino-3-cyclopentylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for determining the enantiomeric excess (e.e.) of (R)-2-amino-3-cyclopentylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for determining the enantiomeric excess of this compound?

A1: The most prevalent methods for determining the enantiomeric excess of amino acids, including this compound, are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each method has its own set of advantages and limitations.

Q2: Do I need to derivatize my amino acid sample before analysis?

A2: It depends on the chosen analytical method.

  • Chiral HPLC: Direct analysis on a chiral stationary phase (CSP) may not require derivatization.[1] However, indirect methods, which are often more robust, involve derivatizing the amino acid with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column.[2]

  • NMR Spectroscopy: Derivatization with a chiral agent is necessary to induce a chemical shift difference between the enantiomers, allowing for their quantification.[3]

  • GC-MS: A two-step derivatization process (esterification followed by acylation) is typically required to make the amino acid volatile for gas chromatography analysis.[4]

Q3: What is a chiral derivatizing agent (CDA) and which one should I use?

A3: A chiral derivatizing agent is an enantiomerically pure compound that reacts with both enantiomers of your amino acid to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by non-chiral chromatography.[2] A commonly used CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[5] Other options include (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[5]

Q4: Can I use a standard achiral HPLC column to determine enantiomeric excess?

A4: Yes, but only after derivatizing your amino acid with a chiral derivatizing agent (CDA) to form diastereomers.[2] Diastereomers can be separated on a conventional achiral column, such as a C18 column.

Troubleshooting Guides

Chiral HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Poor or no separation of enantiomers on a chiral stationary phase (CSP). Inappropriate CSP for the analyte.Consult column selection guides or screen a variety of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[6][7]
Suboptimal mobile phase composition.Modify the mobile phase composition. For reversed-phase, adjust the ratio of organic modifier (e.g., acetonitrile, methanol) to water and the pH. For normal phase, alter the ratio of non-polar and polar solvents (e.g., hexane/ethanol).[7]
Inadequate temperature control.Optimize the column temperature. Lower temperatures often enhance chiral selectivity.[8]
Poor peak shape (tailing or fronting). Secondary interactions between the analyte and the stationary phase.Add a mobile phase modifier. For basic compounds like amino acids, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[9]
Column overload.Reduce the sample concentration or injection volume.
Inconsistent retention times. Insufficient column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection, which can take longer for chiral columns.[8]
Fluctuations in temperature or mobile phase composition.Use a column oven for precise temperature control and ensure the mobile phase is well-mixed.
No elution of the analyte. Strong retention on the column.Adjust the mobile phase to be stronger (e.g., increase the percentage of organic modifier in reversed-phase).[8]
NMR Analysis
Issue Potential Cause Troubleshooting Steps
No separation of enantiomeric signals. The chiral derivatizing/solvating agent is not effective for your analyte.Try a different chiral derivatizing agent (e.g., (R)-BINOL with 2-formylphenylboronic acid) or a chiral solvating agent.[1][3]
Insufficient concentration of the chiral agent.Increase the molar ratio of the chiral agent to the analyte.
Signal overlap complicating integration. Low magnetic field strength.Use a higher field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[1]
Complex sample matrix.Purify the sample to remove interfering components.
Inaccurate integration leading to incorrect e.e. values. Poor signal-to-noise ratio.Increase the number of scans to improve the signal-to-noise ratio for accurate integration.[1]
Incomplete reaction with the derivatizing agent.Ensure the derivatization reaction goes to completion by optimizing reaction time and conditions.

Experimental Protocols

Method 1: Indirect Chiral HPLC using Marfey's Reagent (FDAA)

This method involves the derivatization of this compound with Marfey's reagent to form diastereomers, which are then separated on a standard achiral HPLC column.

1. Derivatization Protocol:

  • Dissolve approximately 1 mg of the amino acid sample in 100 µL of 1 M sodium bicarbonate solution.

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.

  • Incubate the mixture at 40°C for 1 hour.[5]

  • Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.

  • Dilute the sample with the mobile phase before injection.

2. HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

  • Temperature: 30°C.

3. Data Analysis:

  • The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two resulting diastereomers using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Method 2: ¹H NMR Spectroscopy with a Chiral Derivatizing Agent

This protocol uses a chiral derivatizing agent to form diastereomeric complexes that can be distinguished by ¹H NMR.

1. Sample Preparation: [1][3]

  • In a clean NMR tube, dissolve approximately 5 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃).

  • Add 1.2 equivalents of 2-formylphenylboronic acid (2-FPBA) and 1.2 equivalents of (R)-1,1'-bi-2-naphthol ((R)-BINOL).

  • Gently mix the solution until all components are dissolved and the reaction is complete (typically rapid at room temperature).

2. NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio for accurate integration.

3. Data Analysis:

  • Identify the distinct signals corresponding to the two diastereomers.

  • Integrate the corresponding peaks for each diastereomer.

  • Calculate the enantiomeric excess based on the ratio of the integrals.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Amino Acid Sample dissolve Dissolve in Bicarbonate start->dissolve add_fdaa Add Marfey's Reagent dissolve->add_fdaa incubate Incubate at 40°C add_fdaa->incubate neutralize Neutralize with HCl incubate->neutralize inject Inject Sample neutralize->inject separate Separate on C18 Column inject->separate detect UV Detection at 340 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate e.e. integrate->calculate

Caption: Workflow for enantiomeric excess determination by indirect Chiral HPLC.

troubleshooting_logic cluster_csp Stationary Phase Issues cluster_mobile_phase Mobile Phase Optimization cluster_temp Temperature Effects start Poor or No Peak Separation in Chiral HPLC check_csp Is the CSP appropriate for the analyte? start->check_csp screen_csp Screen different CSPs (polysaccharide, glycopeptide, etc.) check_csp->screen_csp No check_mp Is the mobile phase optimized? check_csp->check_mp Yes adjust_mp Adjust organic modifier ratio and/or pH check_mp->adjust_mp No check_temp Is the temperature optimized? check_mp->check_temp Yes add_modifier Add modifier (e.g., TFA, DEA) adjust_mp->add_modifier adjust_temp Decrease temperature to enhance selectivity check_temp->adjust_temp No

Caption: Troubleshooting logic for poor separation in Chiral HPLC.

References

Stability issues of (R)-2-amino-3-cyclopentylpropanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-2-amino-3-cyclopentylpropanoic acid in solution. The information is intended for researchers, scientists, and drug development professionals. While specific stability data for this compound is not extensively available in public literature, this guide provides general principles and methodologies based on established practices for amino acid and pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation or other chemical reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidizing agents: The presence of peroxides or dissolved oxygen can lead to oxidative degradation.

  • Solvent: The choice of solvent can affect solubility and the rate of degradation.[1]

  • Excipients: In a formulation, interactions with other components can lead to degradation products.[2]

Q2: I am observing precipitation of this compound from my aqueous solution. What could be the cause and how can I resolve it?

A2: Precipitation of amino acids from aqueous solutions can be due to several factors:

  • Isoelectric Point (pI): Amino acids are least soluble at their isoelectric point, where the net charge of the molecule is zero. Adjusting the pH of the solution away from the pI will increase solubility.

  • Solvent Polarity: While many amino acids are soluble in water, the cyclopentyl group in this compound increases its hydrophobicity. In highly concentrated aqueous solutions, this can lead to precipitation. Consider using a co-solvent system, such as water with a small percentage of ethanol or methanol, to improve solubility.[1]

  • Temperature: Solubility of most amino acids in water increases with temperature. However, be cautious as elevated temperatures can also accelerate degradation.

Q3: How can I assess the stability of my this compound solution?

A3: A stability-indicating analytical method is required to assess the stability of your solution. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[3][4][5] A typical approach involves:

  • Developing an HPLC method that can separate the parent compound from any potential degradation products.

  • Subjecting the solution to forced degradation (stress) conditions to intentionally generate degradation products.[6][7][8]

  • Validating the HPLC method to ensure it is accurate, precise, and specific for the parent compound and its degradants.

  • Analyzing samples stored under various conditions (e.g., different temperatures, pH values, light exposures) over time to monitor for any decrease in the parent compound concentration and the appearance of degradation products.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not documented, common degradation pathways for amino acids include:

  • Oxidation: The amino group or the aliphatic cyclopentyl ring could be susceptible to oxidation, especially in the presence of oxidizing agents or metal ions.

  • Reactions with excipients: If formulated with other substances, such as aldehydes present as impurities in excipients, the primary amine of the amino acid can react to form imines.[2]

  • Racemization: Although generally slow, the chiral center could undergo racemization under harsh conditions of pH and temperature, leading to the formation of the (S)-enantiomer.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency in solution over a short period. Chemical degradation due to pH, temperature, light, or oxidation.Conduct a forced degradation study to identify the primary degradation pathway. Adjust storage conditions accordingly (e.g., store at a lower temperature, protect from light, use an inert atmosphere).
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Perform peak purity analysis to confirm the new peaks are not co-eluting with the main peak. Use mass spectrometry (LC-MS) to identify the structure of the degradation products.[9]
Inconsistent results in stability studies. Issues with the analytical method, sample handling, or storage conditions.Verify the stability-indicating nature of your analytical method. Ensure consistent sample preparation and storage procedures. Use a well-controlled stability chamber.
Precipitation upon addition of other components. Excipient incompatibility or changes in solution properties (e.g., pH, polarity).Evaluate the compatibility of this compound with each excipient individually. Characterize the precipitate to understand its nature.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[7][8][10]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or mass spectrometer detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a suitable, validated HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage degradation of the parent compound and identify the major degradation products.

Summary of Forced Degradation Conditions
Stress Condition Reagent/Condition Typical Temperature Typical Duration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
ThermalDry Heat80°C48 hours
PhotolyticICH Q1B compliant light sourceAs per guidelinesAs per guidelines

Visualizations

Experimental Workflow for Stability Assessment

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Study A Develop HPLC Method B Forced Degradation Study A->B C Identify Degradation Products B->C D Validate Stability-Indicating Method C->D E Prepare Solutions at Various Conditions (pH, Temp, Light) D->E Use Validated Method F Store in Stability Chambers E->F G Analyze Samples at Time Points F->G H Evaluate Data & Determine Shelf-life G->H

Caption: Workflow for assessing the stability of a novel amino acid.

Hypothetical Degradation Pathway: Oxidation

G A This compound B Oxidizing Agent (e.g., H2O2) A->B C Oxidized Product 1 (e.g., Hydroxylated Ring) B->C D Oxidized Product 2 (e.g., N-oxide) B->D

Caption: Hypothetical oxidative degradation of the target molecule.

References

Technical Support Center: Solubility Challenges with (R)-2-amino-3-cyclopentylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (R)-2-amino-3-cyclopentylpropanoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound and its derivatives?

A1: this compound and its derivatives are non-proteinogenic amino acids. Their solubility is influenced by the presence of both a hydrophilic amino acid backbone and a lipophilic cyclopentyl side chain. The zwitterionic nature of the amino acid means that solubility is highly dependent on the pH of the solution. Generally, they exhibit moderate solubility in aqueous solutions and may require the use of co-solvents or pH adjustment for optimal dissolution. For instance, a similar compound, (R)-2-amino-3-cyclobutylpropanoic acid, has a reported aqueous solubility of 2 mg/mL[1]. It is important to note that small changes in the cycloalkyl ring size can significantly impact solubility, as seen with (S)-2-Amino-3-cyclopropylpropanoic acid, which has a much higher water solubility of 80 mg/mL[2].

Q2: Why is my this compound derivative not dissolving in water?

A2: Several factors can contribute to poor aqueous solubility:

  • pH: As zwitterionic compounds, amino acids are least soluble at their isoelectric point (pI), where the net charge is zero. Adjusting the pH away from the pI will increase solubility by forming the more soluble cationic (at low pH) or anionic (at high pH) species.

  • Crystalline Form: The solid-state properties of your compound, such as its crystalline form (polymorphism), can significantly affect its solubility. Amorphous forms are generally more soluble than stable crystalline forms.

  • Purity: Impurities can sometimes suppress the solubility of a compound.

  • Temperature: For most solids, solubility increases with temperature. Gentle warming and sonication can aid dissolution.

Q3: What common solvents can be used to dissolve these compounds?

A3: Besides water (with pH adjustment), common laboratory solvents that can be considered include:

  • Polar Protic Solvents: Ethanol and other short-chain alcohols can be effective, often used as co-solvents with water.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are strong organic solvents that can dissolve a wide range of compounds, including many amino acid derivatives. These are often used to prepare concentrated stock solutions.

Q4: How can I improve the solubility of my compound for in vitro assays?

A4: To enhance solubility for biological experiments, consider the following strategies:

  • pH Adjustment: Prepare your buffer at a pH that is at least 1-2 units away from the predicted pI of your compound.

  • Co-solvents: Use a small percentage (typically <1-5%) of a water-miscible organic solvent like DMSO or ethanol in your aqueous buffer. Be mindful of the potential effects of the co-solvent on your biological system.

  • Formulation Strategies: For drug development, more advanced techniques such as salt formation, co-crystallization, or the use of cyclodextrins can be explored to improve aqueous solubility.

Troubleshooting Guides

Issue 1: Compound Precipitates Out of Solution Upon Dilution of a DMSO Stock
  • Problem: You have a concentrated stock solution of your this compound derivative in DMSO, but upon dilution into an aqueous buffer for your experiment, the compound immediately precipitates.

  • Troubleshooting Workflow:

    G start Precipitation upon dilution of DMSO stock step1 Is the final DMSO concentration in the assay >1%? start->step1 step2 Reduce final DMSO concentration to <1% step1->step2 Yes step3 Is the compound still precipitating? step1->step3 No step2->step3 step4 Lower the concentration of the DMSO stock solution step3->step4 Yes end_success Solubility issue resolved step3->end_success No step5 Is precipitation still observed? step4->step5 step6 Adjust the pH of the aqueous buffer step5->step6 Yes step5->end_success No step7 Is the issue resolved? step6->step7 step8 Consider using a different co-solvent (e.g., ethanol) step7->step8 No step7->end_success Yes end_fail Further formulation development may be needed step8->end_fail

    Troubleshooting precipitation from DMSO stock.

Issue 2: Inconsistent Solubility Results Between Batches
  • Problem: You are observing significant variations in the measured solubility of different batches of the same this compound derivative.

  • Logical Troubleshooting Steps:

    G start Inconsistent solubility between batches step1 Analyze purity of each batch (e.g., by HPLC, NMR) start->step1 step2 Are there significant differences in purity? step1->step2 step3 Purify batches to a consistent standard step2->step3 Yes step4 Analyze solid-state form of each batch (e.g., by XRD, DSC) step2->step4 No step3->step4 step5 Are there differences in crystalline form (polymorphism)? step4->step5 step6 Standardize crystallization/purification protocol step5->step6 Yes step7 Ensure consistent experimental conditions for solubility measurement (pH, temp, time) step5->step7 No step6->step7 end_success Consistent solubility achieved step7->end_success

    Addressing batch-to-batch solubility variations.

Quantitative Solubility Data

CompoundSolventTemperature (°C)Solubility (mg/mL)Source
(R)-2-amino-3-cyclobutylpropanoic acidWaterNot Specified2[1]
(S)-2-Amino-3-cyclopropylpropanoic acidWaterNot Specified80[2]
This compoundWater25Data not available-
This compoundEthanol25Data not available-
This compoundDMSO25Data not available-

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Materials:

  • Test compound (solid form)

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

  • Add an excess amount of the solid compound to a glass vial (enough to ensure a saturated solution with undissolved solid remaining).

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). It is advisable to take samples at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.

  • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the compound in the diluted sample using a validated HPLC method with a calibration curve.

  • Calculate the original solubility in mg/mL, accounting for the dilution factor.

Protocol 2: pH-Dependent Solubility Profile

This protocol helps to understand how pH affects the solubility of your zwitterionic compound.

Materials:

  • Same as Protocol 1

  • A series of buffers covering a range of pH values (e.g., from pH 2 to pH 10)

Methodology:

  • Follow the Shake-Flask Method (Protocol 1) for each buffer solution.

  • Measure the final pH of each saturated solution after equilibration, as it may differ slightly from the initial buffer pH.

  • Plot the measured solubility (on a logarithmic scale) against the final measured pH.

  • The resulting plot will show the pH-solubility profile of your compound, typically with a minimum solubility around the isoelectric point.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively documented, the inclusion of cyclopentyl and similar cycloalkyl moieties in drug design often aims to improve interactions with biological targets. These modifications can enhance binding affinity, metabolic stability, and cell permeability. Compounds containing such groups have been investigated as enzyme inhibitors and ligands for G-protein coupled receptors (GPCRs). For instance, cyclopentane derivatives have been explored as inhibitors of steroid metabolizing enzymes, and cyclopentenyladenine has been synthesized as a potent inhibitor of S-adenosylhomocysteine hydrolase[3][4]. Furthermore, the cyclopentyl group is used in the design of peptide-based drugs to improve their pharmacological properties[5].

Given the prevalence of amino acid derivatives in neuroscience, a potential area of application is the modulation of neurotransmitter receptors. The following diagram illustrates a generalized workflow for screening such a compound for its effect on a GPCR signaling pathway.

G cluster_0 In Vitro Screening ligand (R)-2-amino-3-cyclopentylpropanoic acid derivative gpcr GPCR Target ligand->gpcr Binding Assay g_protein G-Protein (Gα, Gβγ) gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling (e.g., PKA activation) second_messenger->downstream response Cellular Response downstream->response

Screening workflow for GPCR activity.

References

Overcoming challenges in peptide coupling with (R)-2-amino-3-cyclopentylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-2-amino-3-cyclopentylpropanoic acid Coupling

Welcome to the technical support center for peptide synthesis involving this compound (also known as L-Cyclopentylalanine). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols to help you overcome the unique challenges associated with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is coupling this compound so challenging?

A1: The primary challenge arises from steric hindrance. The bulky cyclopentyl group on the β-carbon impedes the approach of the activated carboxyl group to the N-terminal amine of the peptide chain. This hindrance slows down the reaction rate, often leading to incomplete coupling, low yields, and the formation of deletion sequences.[1][2][3]

Q2: What are the most common side reactions observed during the coupling of this amino acid?

A2: Besides incomplete coupling, the most significant side reaction is racemization.[4][5] Under the forcing conditions sometimes used to drive the reaction to completion (e.g., extended reaction times, elevated temperatures), the chiral center (α-carbon) of the activated amino acid can epimerize. This occurs primarily through the formation of a 5(4H)-oxazolone intermediate, which has an acidic α-proton that can be easily removed and re-protonated, leading to a loss of stereochemical integrity.[4]

Q3: Which coupling reagents are recommended for this compound?

A3: Standard carbodiimide reagents like DCC or DIC are often insufficient for this type of sterically demanding coupling.[6] High-efficiency, onium salt-based reagents are strongly recommended. These include:

  • Aminium/Uronium Salts: HATU, HCTU, and COMU are highly effective as they form potent activated esters (OAt or Oxyma esters) that can overcome the steric barrier.[3][6][7][8]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly because they do not carry the risk of N-terminal guanidinylation, a side reaction sometimes observed with uronium salts if used in large excess.[7]

Q4: How can I minimize racemization during the coupling step?

A4: Minimizing racemization involves a multi-faceted approach:

  • Reagent Choice: Use reagents known for low racemization levels, such as those that form HOAt or Oxyma esters (e.g., HATU, COMU).[8][9][10]

  • Base Selection: The choice of base is critical. While DIPEA is commonly used, it can promote racemization. Consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[9][11]

  • Temperature Control: Avoid excessive heat. If possible, perform the coupling at 0°C or room temperature. Microwave synthesis can be effective but requires careful optimization to balance reaction speed with racemization risk.[6]

  • Pre-activation Time: Keep the pre-activation time of the amino acid with the coupling reagent to a minimum (typically 1-5 minutes) before adding it to the resin.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low Coupling Yield / Incomplete Reaction
Potential Cause Recommended Solution
Ineffective Coupling Reagent Standard reagents (DCC, DIC) are not potent enough. Switch to a high-efficiency onium salt like HATU, HCTU, COMU, or PyBOP.[6][7]
Insufficient Reaction Time Steric hindrance slows the reaction. Increase the coupling time (e.g., from 1 hour to 2-4 hours, or even overnight for extremely difficult cases). Monitor the reaction using a qualitative test like the Kaiser test.[6]
Poor Resin/Peptide Solvation The peptide chain may aggregate, blocking the reaction site. Switch from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP) or use a mixture (e.g., DMF/DCM).[6]
Sub-optimal Stoichiometry Increase the equivalents of the amino acid and coupling reagent (e.g., from 3 eq. to 4-5 eq.).
Single Coupling is Insufficient For very difficult couplings, perform a "double coupling" where the reaction is repeated with a fresh solution of activated amino acid after the first coupling.[6]
Problem 2: High Levels of Racemization Detected
Potential Cause Recommended Solution
Base-Induced Racemization The base used (typically DIPEA) is too strong or used in excess. Reduce the equivalents of DIPEA or switch to a less basic alternative like N-methylmorpholine (NMM) or 2,4,6-collidine.[9][11]
Over-activation of Amino Acid The activated species is left for too long before coupling, allowing time for oxazolone formation. Minimize pre-activation time to 1-5 minutes.[6]
High Reaction Temperature Elevated temperatures accelerate racemization. Perform the coupling at a lower temperature (e.g., 0°C to room temperature).[4]
Reagent/Additive Choice The activating agent/additive combination is sub-optimal. Ensure you are using a modern coupling reagent that incorporates additives known to suppress racemization, such as HOAt (in HATU) or OxymaPure (in COMU).[7][9][12]

Data Presentation: Reagent Performance

The following table summarizes the relative performance of various coupling reagents for sterically hindered amino acids, based on data synthesized from multiple studies.

Coupling ReagentReagent TypeAdditiveRelative ReactivityRacemization RiskKey Considerations
DIC/HOBt CarbodiimideHOBtModerateModerateOften insufficient for severely hindered couplings.[6]
HBTU AminiumHOBtHighLow-ModerateEffective, but can be outperformed by newer reagents.[7][10]
HATU AminiumHOAtVery HighLowExcellent for hindered couplings; HOAt provides anchimeric assistance. Risk of guanidinylation if used in excess.[7][8][10]
HCTU Aminium6-Cl-HOBtVery HighLowReactivity comparable to HATU, often more cost-effective.
PyBOP PhosphoniumHOBtHighLowNo risk of guanidinylation. Good for solution-phase and fragment coupling.[7][13]
COMU AminiumOxymaPureVery HighVery LowExcellent reactivity, often matching or exceeding HATU. Byproducts are water-soluble and easily removed. Safer profile than benzotriazole-based reagents.[9][12][14]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for solid-phase peptide synthesis (SPPS) on a resin with a free N-terminal amine.

  • Resin Preparation: Swell the resin-bound peptide in DMF (10 mL per gram of resin) for 30 minutes. Drain the solvent.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all residual piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-(R)-2-amino-3-cyclopentylpropanoic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add a non-nucleophilic base such as DIPEA or NMM (8 equivalents).

    • Allow the solution to stand for 1-3 minutes. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the washed, deprotected resin. Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. If the test is positive, the coupling is incomplete.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times). The resin is now ready for the next deprotection/coupling cycle.

  • (Optional) Double Coupling: If monitoring indicates an incomplete reaction after 4 hours, drain the resin, wash with DMF (3 times), and repeat steps 4-7 with a fresh solution of activated amino acid.[6]

Protocol 2: Chiral Purity Analysis by HPLC

This protocol allows for the quantification of racemization after cleaving the peptide from the resin.

  • Peptide Cleavage: Cleave a small sample of the crude peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitation & Isolation: Precipitate the peptide with cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the peptide pellet under vacuum.

  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase for HPLC analysis to a concentration of approximately 1 mg/mL.

  • Chiral HPLC Analysis:

    • Column: Utilize a chiral stationary phase (CSP) column suitable for peptides.

    • Mobile Phase: Use an appropriate isocratic or gradient mobile phase as recommended by the column manufacturer (e.g., a mixture of hexane/ethanol with a TFA additive).

    • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 or 220 nm).

    • Analysis: The L- and D-diastereomers of the peptide will separate into two distinct peaks.

  • Quantification: Calculate the percentage of the undesired D-diastereomer by integrating the respective peak areas: % D-Isomer = [Area(D-peak) / (Area(L-peak) + Area(D-peak))] x 100

Visualizations

G start Start: Low Coupling Yield reagent Using potent onium salt? (HATU, COMU, HCTU) start->reagent time Sufficient reaction time? (>2h, monitor with Kaiser test) reagent->time Yes sol_reagent Action: Switch to HATU, COMU, or PyBOP reagent->sol_reagent No solvent Using optimal solvent? (NMP > DMF) time->solvent Yes sol_time Action: Increase coupling time to 4h or overnight time->sol_time No double_couple Perform Double Coupling solvent->double_couple Yes sol_solvent Action: Switch to NMP or DMF/DCM mixture solvent->sol_solvent No end_node Problem Resolved double_couple->end_node sol_reagent->time sol_time->solvent sol_solvent->double_couple

Caption: Troubleshooting workflow for low coupling yield.

G cluster_activation 3. Activation Step deprotection 1. Fmoc-Deprotection (20% Piperidine/DMF) wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 4. Coupling (Add activated mix to resin) Agitate for 2-4h wash1->coupling amino_acid Fmoc-AA-OH (4 eq) activation Pre-activate (1-3 min in DMF) amino_acid->activation hatu HATU (3.9 eq) hatu->activation base DIPEA / NMM (8 eq) base->activation activation->coupling wash2 5. Wash (DMF, DCM) coupling->wash2 next_cycle Ready for next cycle wash2->next_cycle

Caption: Experimental workflow for a high-efficiency coupling cycle.

References

Technical Support Center: Optimization of Purification Protocols for (R)-2-amino-3-cyclopentylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the purification of (R)-2-amino-3-cyclopentylpropanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via crystallization and chromatography.

Crystallization Troubleshooting
Question/Issue Possible Cause(s) Suggested Solution(s)
No crystals are forming, even after cooling. The compound may be too soluble in the chosen solvent. The solution may be too dilute.- Concentrate the solution by carefully evaporating some of the solvent. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a seed crystal of the pure compound, if available.
The product precipitates as an oil instead of crystals. The compound may be impure, leading to a depressed melting point. The solution may be cooling too rapidly. The solvent may not be appropriate for crystallization.- Ensure the crude product is as pure as possible before attempting crystallization. - Allow the solution to cool more slowly to room temperature before further cooling. - Try a different solvent or a solvent mixture. - Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.
The crystal yield is very low. Too much solvent was used, leaving a significant amount of the product in the mother liquor. The compound has high solubility in the chosen solvent even at low temperatures.- Minimize the amount of hot solvent used to dissolve the crude product. - Cool the crystallization mixture for a longer period or at a lower temperature. - Partially evaporate the solvent from the mother liquor to recover a second crop of crystals.
The purified crystals are discolored. Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.
Chiral HPLC Purification Troubleshooting
Question/Issue Possible Cause(s) Suggested Solution(s)
Poor or no separation of enantiomers. The chiral stationary phase (CSP) is not suitable for this compound. The mobile phase composition is not optimal.- Select a CSP known to be effective for underivatized amino acids, such as a macrocyclic glycopeptide-based column (e.g., teicoplanin-based). - Optimize the mobile phase by varying the organic modifier (e.g., methanol, acetonitrile) concentration and the type and concentration of the acidic additive (e.g., formic acid, acetic acid).
Peak fronting or tailing. Column overload. Interactions between the analyte and active sites on the silica support. Inappropriate mobile phase pH.- Reduce the amount of sample injected onto the column. - Ensure the mobile phase contains an appropriate additive to mask silanol groups. - Adjust the mobile phase pH to ensure the amino acid is in a consistent ionic state.
High backpressure. Blockage of the column inlet frit or tubing by particulate matter. Precipitation of the sample in the mobile phase.- Filter all samples and mobile phases through a 0.22 µm filter before use. - Ensure the sample is fully dissolved in the mobile phase before injection. - If pressure remains high, reverse-flush the column (if permitted by the manufacturer) with an appropriate solvent.
Loss of resolution over time. Degradation of the chiral stationary phase. Contamination of the column.- Ensure the mobile phase is within the pH and solvent compatibility range specified by the column manufacturer. - Flush the column with a strong, compatible solvent to remove contaminants. - Store the column in the recommended storage solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude this compound?

A1: A common and effective initial purification step is crystallization. This can significantly improve the purity of the compound by removing reaction byproducts and unreacted starting materials. If further purification is required, particularly to ensure high enantiomeric purity, chiral HPLC is recommended.

Q2: Which solvents are suitable for the crystallization of this compound?

A2: Due to its amino acid nature, polar protic solvents are often a good starting point. Consider water, ethanol, isopropanol, or mixtures of these with an anti-solvent like ethyl acetate or acetone. The ideal solvent or solvent system will need to be determined experimentally to achieve a balance between dissolving the compound when hot and allowing it to crystallize upon cooling.

Q3: How can I confirm the enantiomeric purity of my final product?

A3: Chiral HPLC is the most common and reliable method for determining the enantiomeric purity of chiral compounds like this compound. By using a suitable chiral column, you can separate and quantify the (R) and (S) enantiomers.

Q4: My amino acid is zwitterionic. How does this affect purification by chromatography?

A4: The zwitterionic nature of amino acids can make them challenging to analyze on standard reversed-phase columns due to their high polarity. For chiral separations, using a column and mobile phase specifically designed for underivatized amino acids is crucial. Macrocyclic glycopeptide-based columns are often effective as they can interact with the ionic groups of the amino acid. The pH of the mobile phase is also a critical parameter to control retention and peak shape.

Data Presentation

The following tables present representative data from typical purification protocols for this compound. Note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Representative Data for Crystallization Purification

Crystallization Solvent System Initial Purity (%) Recovery (%) Final Purity (%)
Water/Ethanol (1:1)857597
Isopropanol/Hexane858096
Water906598

Table 2: Representative Data for Chiral HPLC Purification

Chiral Stationary Phase Mobile Phase Initial Enantiomeric Excess (%) Recovery (%) Final Enantiomeric Excess (%)
Teicoplanin-basedMethanol/Water/Formic Acid (80:20:0.1)95>90>99.5
Crown Ether-basedPerchloric Acid (aq., pH 2.0)95>85>99.0

Experimental Protocols

Protocol 1: Crystallization of this compound

Objective: To purify crude this compound by crystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a 1:1 mixture of ethanol and deionized water to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent (the same solvent mixture used for crystallization).

  • Dry the crystals under vacuum to a constant weight.

  • Determine the yield and purity of the final product.

Protocol 2: Chiral HPLC Analysis and Purification

Objective: To determine the enantiomeric purity and perform preparative separation of this compound.

Materials:

  • Purified this compound (from crystallization)

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

  • Chiral HPLC column (e.g., teicoplanin-based)

  • HPLC system with a UV detector

Analytical Procedure:

  • Prepare the mobile phase: 80% methanol, 20% water, and 0.1% formic acid. Degas the mobile phase.

  • Prepare a standard solution of the sample at a concentration of approximately 1 mg/mL in the mobile phase.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Inject a small volume (e.g., 5 µL) of the sample solution.

  • Monitor the separation at a suitable wavelength (e.g., 210 nm).

  • Identify the peaks corresponding to the (R) and (S) enantiomers (if present) and calculate the enantiomeric excess.

Preparative Procedure (if necessary):

  • Switch to a semi-preparative or preparative chiral column with the same stationary phase.

  • Optimize the loading amount and flow rate for the larger column.

  • Inject the sample solution and collect the fractions corresponding to the desired (R)-enantiomer.

  • Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Crystallization Crystallization Crude->Crystallization Purity_Check1 Purity & Yield Analysis (TLC, NMR) Crystallization->Purity_Check1 Chiral_HPLC Chiral HPLC Purification Purity_Check1->Chiral_HPLC Purity < 98% or Enantiomeric purity required Final_Product Pure this compound Purity_Check1->Final_Product Purity ≥ 98% and chiral purity sufficient Purity_Check2 Enantiomeric Purity Analysis (Chiral HPLC) Chiral_HPLC->Purity_Check2 Purity_Check2->Final_Product

Caption: General purification workflow for this compound.

TroubleshootingCrystallization Start Attempt Crystallization Q1 Do crystals form upon cooling? Start->Q1 A1_Yes Proceed to Filtration Q1->A1_Yes Yes Q2 Is the product an oil? Q1->Q2 No A1_No Induce Crystallization Induce_Methods Scratch flask Add seed crystal Concentrate solution Add anti-solvent A1_No->Induce_Methods Q2->A1_No No A2_Yes Triturate with non-polar solvent or re-dissolve and cool slower Q2->A2_Yes Yes

Caption: Decision tree for troubleshooting common crystallization issues.

Technical Support Center: Scaling Up the Synthesis of (R)-2-amino-3-cyclopentylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-2-amino-3-cyclopentylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of this non-natural amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most promising strategies for the scalable, enantioselective synthesis of this compound?

A1: Two of the most effective strategies for the scalable and stereocontrolled synthesis of this compound are:

  • Diastereoselective Alkylation of a Chiral Glycine Enolate Equivalent: This widely-used method involves the use of a chiral auxiliary to control the stereochemistry of the alkylation of a glycine enolate with a cyclopentylmethyl halide. The chiral auxiliary is later removed to yield the desired (R)-amino acid.

  • Asymmetric Hydrogenation of a Prochiral Dehydroamino Acid Precursor: This method involves the synthesis of an achiral dehydroamino acid derivative, which is then hydrogenated using a chiral catalyst (typically a rhodium or ruthenium complex with a chiral phosphine ligand) to introduce the desired stereocenter with high enantioselectivity.

Q2: How do I choose between diastereoselective alkylation and asymmetric hydrogenation for my scale-up process?

A2: The choice of strategy depends on several factors including cost of starting materials and catalysts, process robustness, and ease of purification. Diastereoselective alkylation often requires stoichiometric amounts of a chiral auxiliary, which may need to be recovered to be cost-effective. Asymmetric hydrogenation uses a catalytic amount of a chiral catalyst, which can be more economical on a large scale, but the synthesis of the dehydroamino acid precursor can sometimes be challenging.

Q3: What are the critical parameters to control for achieving high enantioselectivity in these syntheses?

A3: For diastereoselective alkylation , critical parameters include the choice of chiral auxiliary, the base used for enolate formation, the reaction temperature (lower temperatures often lead to higher selectivity), and the solvent. For asymmetric hydrogenation , the choice of chiral ligand, hydrogen pressure, temperature, and solvent are crucial for achieving high enantiomeric excess (ee).

Q4: Are there any enzymatic methods available for the synthesis of this compound?

A4: While enzymatic methods for the synthesis of non-natural amino acids are an area of active research, specific, well-established, and scalable enzymatic routes for this compound are not yet widely reported in the literature. However, transaminases and other enzymes are being engineered for the synthesis of a variety of chiral amines and amino acids and could be a future avenue for this target molecule.

Troubleshooting Guides

Method 1: Diastereoselective Alkylation of Chiral Glycine Equivalent

Problem 1: Low Diastereoselectivity

Potential Cause Troubleshooting Suggestion
Suboptimal Chiral Auxiliary Screen different chiral auxiliaries (e.g., Evans' oxazolidinones, Schöllkopf's bis-lactim ethers, or pseudoephedrine-based auxiliaries) to find the best match for the cyclopentylmethyl halide electrophile.
Incorrect Base or Enolization Conditions The choice of base (e.g., LDA, LiHMDS, NaHMDS) and the temperature and time of enolization are critical. Ensure complete enolate formation before adding the electrophile.
Reaction Temperature Too High Lower the reaction temperature. Alkylation reactions are often performed at -78 °C to maximize diastereoselectivity.
Solvent Effects The polarity of the solvent can influence the aggregation state of the enolate and the transition state geometry. Screen different aprotic solvents like THF, toluene, or diethyl ether.
Impure Reagents Ensure all reagents, especially the chiral auxiliary and the electrophile, are of high purity.

Problem 2: Low Yield of Alkylated Product

Potential Cause Troubleshooting Suggestion
Incomplete Enolate Formation Use a slight excess of a strong, non-nucleophilic base. Monitor enolate formation by quenching aliquots with a deuterated source and analyzing by NMR.
Poor Reactivity of Electrophile Consider converting the cyclopentylmethyl alcohol to a more reactive electrophile, such as the iodide or triflate, instead of the bromide or chloride.
Side Reactions Side reactions such as elimination of the electrophile or self-condensation of the enolate can occur. Optimize reaction conditions (temperature, addition rate of electrophile) to minimize these.
Work-up and Purification Issues The alkylated product may be sensitive to the work-up conditions. Use a mild aqueous quench and carefully select the chromatography conditions to avoid product degradation.
Method 2: Asymmetric Hydrogenation of Dehydroamino Acid

Problem 1: Low Enantiomeric Excess (ee)

Potential Cause Troubleshooting Suggestion
Suboptimal Chiral Ligand Screen a library of chiral phosphine ligands (e.g., BINAP, DuPhos, Josiphos families) to find the most effective one for your specific substrate.
Incorrect Catalyst Precursor The choice of metal precursor (e.g., [Rh(COD)₂]BF₄, Ru(OAc)₂(diphosphine)) can influence the active catalyst formation.
Solvent Effects The coordinating ability of the solvent can impact the catalytic activity and selectivity. Screen solvents like methanol, ethanol, THF, and dichloromethane.
Hydrogen Pressure and Temperature These parameters can significantly affect the enantioselectivity. A systematic optimization of both pressure and temperature is recommended.
Catalyst Poisoning Impurities in the substrate or solvent (e.g., sulfur compounds) can poison the catalyst. Ensure high purity of all components.

Problem 2: Incomplete or Slow Hydrogenation

Potential Cause Troubleshooting Suggestion
Inactive Catalyst Ensure proper handling of the catalyst precursor and ligand to avoid deactivation by air or moisture. Prepare the active catalyst in situ under an inert atmosphere.
Insufficient Catalyst Loading While catalytic, a certain minimum loading is required for a practical reaction rate. Incrementally increase the catalyst loading.
Low Hydrogen Pressure Increase the hydrogen pressure to improve the reaction rate.
Substrate Solubility Ensure the dehydroamino acid precursor is fully dissolved in the chosen solvent at the reaction temperature.
Mass Transfer Limitations (on scale-up) In larger reactors, efficient stirring is crucial to ensure good gas-liquid mass transfer of hydrogen.

Data Presentation

Table 1: Comparison of Scalable Synthesis Strategies for this compound (Illustrative Data)

Parameter Diastereoselective Alkylation Asymmetric Hydrogenation
Starting Materials Glycine, Chiral Auxiliary, Cyclopentylmethanol2-Acetamidoacrylic acid, Cyclopentanecarbaldehyde
Key Reagents Strong Base (e.g., LDA), Cyclopentylmethyl HalideChiral Phosphine Ligand, Rh or Ru precursor, H₂
Typical Yield 60-85% (after auxiliary removal)85-95%
Typical Enantiomeric Excess (ee) >95% de (leading to >95% ee)>95% ee
Number of Steps 3-43-4
Key Challenges Stoichiometric chiral auxiliary, cryogenic temperatures, purification of diastereomers.Synthesis of dehydroamino acid precursor, cost of precious metal catalyst and ligand.
Scalability Moderate to good, requires efficient auxiliary recovery.Good to excellent, catalyst efficiency is key.

Note: The data in this table is illustrative and based on typical results for analogous non-natural amino acid syntheses. Actual results will vary depending on the specific conditions and substrates used.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation using an Evans' Oxazolidinone Auxiliary (Illustrative)
  • Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at 0 °C, add n-butyllithium dropwise. After stirring for 30 minutes, add bromoacetyl bromide and stir for another 2 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried and concentrated to give the N-acyloxazolidinone.

  • Enolate Formation and Alkylation: Dissolve the N-acyloxazolidinone in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) dropwise and stir for 30 minutes to form the sodium enolate. In a separate flask, prepare cyclopentylmethyl iodide from cyclopentylmethanol. Add the cyclopentylmethyl iodide to the enolate solution and stir at -78 °C for 4 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate. The diastereomers can be separated by column chromatography on silica gel.

  • Auxiliary Cleavage: The desired diastereomer is dissolved in a mixture of THF and water. Lithium hydroxide is added, and the mixture is stirred at 0 °C until the starting material is consumed. The chiral auxiliary can be recovered by extraction. The aqueous layer is acidified with HCl, and the product, this compound, is isolated.

Protocol 2: Asymmetric Hydrogenation (Illustrative)
  • Synthesis of Dehydroamino Acid Precursor: Condense N-acetylglycine with cyclopentanecarbaldehyde in the presence of acetic anhydride and sodium acetate (Erlenmeyer azlactone synthesis). The resulting azlactone is then hydrolyzed to yield 2-acetamido-3-cyclopentylacrylic acid.

  • Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the 2-acetamido-3-cyclopentylacrylic acid in degassed methanol. In a separate flask, prepare the catalyst by stirring [Rh(COD)₂]BF₄ and a chiral bisphosphine ligand (e.g., (R)-BINAP) in methanol under an argon atmosphere. Transfer the catalyst solution to the reactor.

  • Reaction Execution: Pressurize the reactor with hydrogen (e.g., 10 bar) and stir at a controlled temperature (e.g., 40 °C) until hydrogen uptake ceases.

  • Work-up and Deprotection: Release the pressure and concentrate the reaction mixture. The resulting N-acetyl-(R)-2-amino-3-cyclopentylpropanoic acid is then hydrolyzed with aqueous HCl to remove the acetyl protecting group, yielding the final product as its hydrochloride salt.

Mandatory Visualization

experimental_workflow_alkylation cluster_0 Step 1: Acylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Purification & Cleavage Auxiliary Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) Acylated_Auxiliary N-Bromoacetyl- oxazolidinone Auxiliary->Acylated_Auxiliary n-BuLi, THF Acyl_Halide Bromoacetyl Bromide Acyl_Halide->Acylated_Auxiliary Enolate Sodium Enolate Acylated_Auxiliary->Enolate NaHMDS, -78°C Alkylated_Product Alkylated Auxiliary (Diastereomeric Mixture) Enolate->Alkylated_Product Electrophile Cyclopentylmethyl Iodide Electrophile->Alkylated_Product Separation Chromatography Alkylated_Product->Separation Desired_Diastereomer Desired Diastereomer Separation->Desired_Diastereomer Cleavage LiOH, THF/H₂O Desired_Diastereomer->Cleavage Final_Product (R)-2-amino-3- cyclopentylpropanoic acid Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for Diastereoselective Alkylation.

experimental_workflow_hydrogenation cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection Glycine_Deriv N-Acetylglycine Dehydro_AA 2-Acetamido-3-cyclopentyl- acrylic acid Glycine_Deriv->Dehydro_AA Ac₂O, NaOAc Aldehyde Cyclopentane- carbaldehyde Aldehyde->Dehydro_AA Hydrogenated_Product N-Acetyl-(R)-amino acid Dehydro_AA->Hydrogenated_Product Catalyst_Prep [Rh(COD)₂]BF₄ + (R)-BINAP Catalyst_Prep->Hydrogenated_Product MeOH Hydrogen H₂ (gas) Hydrogen->Hydrogenated_Product Deprotection Aqueous HCl Hydrogenated_Product->Deprotection Final_Product_HCl (R)-2-amino-3-cyclopentyl- propanoic acid Hydrochloride Deprotection->Final_Product_HCl

Caption: Workflow for Asymmetric Hydrogenation.

troubleshooting_logic cluster_Alkylation Diastereoselective Alkylation cluster_Hydrogenation Asymmetric Hydrogenation Start Low Enantioselectivity or Diastereoselectivity Q_Method Which Method? Start->Q_Method Check_Temp Check Temperature (-78°C?) Q_Method->Check_Temp Alkylation Check_Ligand Screen Chiral Ligands Q_Method->Check_Ligand Hydrogenation Check_Base Check Base & Enolization Time Check_Temp->Check_Base Check_Auxiliary Screen Chiral Auxiliaries Check_Base->Check_Auxiliary Check_Solvent_Alk Screen Solvents Check_Auxiliary->Check_Solvent_Alk Check_Pressure Optimize H₂ Pressure Check_Ligand->Check_Pressure Check_Solvent_Hyd Screen Solvents Check_Pressure->Check_Solvent_Hyd Check_Purity Check Substrate Purity (Poisons?) Check_Solvent_Hyd->Check_Purity

Caption: Troubleshooting Logic for Low Stereoselectivity.

Validation & Comparative

A Comparative Guide to (R)-2-amino-3-cyclopentylpropanoic Acid and Other Non-Natural Amino Acids in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (NNAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic potential of peptide-based drugs. By moving beyond the canonical 20 amino acids, researchers can fine-tune pharmacological properties, overcoming inherent limitations of native peptides such as poor metabolic stability and low bioavailability.[1][2] This guide provides a comparative analysis of (R)-2-amino-3-cyclopentylpropanoic acid, a cyclic aliphatic amino acid, against other commonly employed NNAAs, supported by experimental data and detailed protocols.

Introduction to Non-Natural Amino Acids in Peptide Therapeutics

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their utility is often hampered by rapid degradation by proteases.[3] The introduction of NNAAs is a key strategy to mitigate these issues. These modifications can be broadly categorized and offer distinct advantages:

  • D-Amino Acids: Replacing L-amino acids with their D-enantiomers can significantly reduce susceptibility to proteolysis, as proteases are stereospecific for L-amino acids.[3]

  • N-methylation: Modifying the peptide backbone through N-methylation can improve metabolic stability and cell permeability.

  • Cyclization: Constraining the peptide's conformation through cyclization can lead to enhanced stability and binding affinity.[4][5]

  • Side-Chain Modifications: Introducing NNAAs with unique side chains, such as the cyclopentyl group of this compound, can enhance hydrophobicity, enforce specific conformations, and improve receptor interactions.[6]

Focus: this compound (Cpa)

This compound, also known as (R)-3-Cyclopentylalanine, is an aliphatic cyclic NNAA. Its incorporation into a peptide sequence introduces a bulky, hydrophobic cyclopentyl moiety. This structural feature is particularly valuable for:

  • Enhancing Proteolytic Resistance: The cyclopentyl group acts as a steric shield, hindering the approach of proteases to the peptide backbone.

  • Improving Receptor Binding: The conformational constraint imposed by the cyclic side chain can lock the peptide into a bioactive conformation, leading to higher binding affinity for its target receptor.

  • Increasing Lipophilicity: The hydrophobic nature of the cyclopentyl group can enhance the peptide's ability to cross cell membranes.

Comparative Analysis with Other Non-Natural Amino Acids

The choice of an NNAA for peptide modification depends on the specific therapeutic goal. Below is a comparison of this compound with other classes of NNAAs, focusing on their impact on metabolic stability and receptor binding affinity.

Physicochemical Properties of Selected Non-Natural Amino Acids

The following table summarizes key physicochemical properties of this compound and other representative NNAAs.

Amino AcidAbbreviationMolecular FormulaMolecular Weight ( g/mol )StructureKey Characteristics
This compoundR-CpaC₈H₁₅NO₂157.21CH₂-CH(NH₂)-COOH attached to a cyclopentyl ringBulky, hydrophobic, conformationally constrained
(R)-2-amino-3-cyclohexylpropanoic acidR-ChaC₉H₁₇NO₂171.24CH₂-CH(NH₂)-COOH attached to a cyclohexyl ringVery bulky, highly hydrophobic, conformationally constrained
(R)-2-amino-3,3-dimethylbutanoic acidR-Tle/tBuAC₆H₁₃NO₂131.17(CH₃)₃C-CH(NH₂)-COOHBulky, aliphatic, sterically hindering
(R)-2-aminobutanoic acidR-AbuC₄H₉NO₂103.12CH₃CH₂CH(NH₂)-COOHSimple, linear aliphatic
D-PhenylalanineD-PheC₉H₁₁NO₂165.19CH₂-CH(NH₂)-COOH attached to a phenyl ringAromatic, provides resistance to proteolysis
Impact on Metabolic Stability

The introduction of bulky, non-natural side chains is a proven strategy to enhance a peptide's half-life in biological matrices. While direct comparative studies across a wide range of NNAAs in a single peptide are rare, data from various studies illustrate this principle.

Key Findings:

  • Cyclic vs. Linear Peptides: Cyclic peptides consistently demonstrate significantly higher metabolic stability compared to their linear counterparts. For example, a cyclic RGD peptide was found to be 30-fold more stable than its linear version at pH 7.[4] Another study showed a cyclic peptide with a half-life of 59.8 minutes in rat plasma, whereas its linear analog had a half-life of only 14.3 minutes.[7] This stability is attributed to the reduced flexibility of the cyclic structure, making it a poorer substrate for proteases.[3][4]

  • Cyclohexylalanine (Cha) as a Stabilizer: The incorporation of cyclohexylalanine, a close structural analog of cyclopentylalanine, has been shown to dramatically increase peptide stability. In apelin-17 analogues, substitution with L-Cha resulted in up to a 340-fold increase in plasma half-life.[8] The bulky cyclohexyl group provides steric hindrance, protecting the peptide backbone from enzymatic cleavage.[6]

Table of Comparative Metabolic Stability Data:

Peptide ScaffoldModificationMatrixHalf-life (t½)Fold Improvement vs. Linear/NativeReference
RGD PeptideLinearBuffer (pH 7)-1x[4]
RGD PeptideCyclic (disulfide bond)Buffer (pH 7)-30x[4]
LSD1 InhibitorLinear (Peptide 7)Rat Plasma14.3 min1x[7]
LSD1 InhibitorCyclic (Peptide 9)Rat Plasma59.8 min~4.2x[7]
Apelin-17NativeRat Plasma~1 min1x[8]
Apelin-17L-Cha substitutionRat Plasmaup to 340 minup to 340x[8]

Note: Direct quantitative data for this compound was not found in the reviewed literature, but similar stabilizing effects are expected due to its structural similarity to cyclohexylalanine.

Impact on Receptor Binding Affinity

The conformational rigidity imparted by cyclic NNAAs can pre-organize the peptide into a conformation that is optimal for receptor binding, thus enhancing affinity.

Key Findings:

  • Cyclohexylalanine (Cha) in Apelin Analogues: In apelin receptor (APJR) binding assays, apelin-13 analogues containing L-Cha showed improved competitive binding compared to the native peptide.[8]

  • Structure-Activity Relationship of Cyclic Peptides: Studies on cyclic opioid peptide analogues have shown that both ring size and the nature of the amino acid side chains are critical for receptor affinity and selectivity.[9] This highlights the importance of the specific NNAA in defining the peptide's interaction with its target.

Table of Comparative Receptor Binding Affinity Data:

Peptide ScaffoldModificationReceptorBinding Affinity (pKi)Comparison to Native/ControlReference
Apelin-13NativeAPJR--[8]
Apelin-13L-Cha substitutionAPJRLower pKi valuesImproved competitive binding[8]
Opioid PeptideH-Tyr-D-Orn-Phe-Asp-NH₂ (Cyclic)µ-opioidHigh affinity-[9]
Opioid PeptideAnalogues with modified ring size/flexibilityµ-opioidVaried affinityRing size affects affinity[9]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A lower pKi value indicates stronger binding.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the objective comparison of NNAAs.

In Vitro Metabolic Stability Assay in Plasma

Objective: To determine the half-life (t½) of a peptide in plasma.

Materials:

  • Test peptide and a stable internal standard.

  • Human or rat plasma (anticoagulated, e.g., with EDTA).

  • Quenching solution (e.g., acetonitrile with 1% formic acid).

  • Incubation buffer (e.g., phosphate-buffered saline, PBS).

  • LC-MS/MS system.

Methodology:

  • Preparation: Thaw frozen plasma at 37°C. Prepare stock solutions of the test peptide and internal standard in a suitable solvent (e.g., DMSO or water).

  • Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding the test peptide to the plasma to a final concentration of, for example, 1 µM.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold quenching solution (e.g., 3 volumes of acetonitrile) and the internal standard to stop the enzymatic degradation and precipitate plasma proteins.

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis. Quantify the remaining parent peptide at each time point by monitoring its specific mass transition relative to the internal standard.

  • Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.

Competitive Receptor-Ligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test peptide for a specific receptor.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • A radiolabeled or fluorescently labeled ligand with known high affinity for the target receptor.

  • Unlabeled test peptides at various concentrations.

  • Assay buffer (e.g., Tris-HCl with appropriate salts and additives).

  • Filter plates and vacuum manifold (for filtration assays) or appropriate microplates for the chosen detection method.

  • Scintillation counter or fluorescence plate reader.

Methodology:

  • Assay Setup: In a multi-well plate, combine the receptor preparation, the labeled ligand (at a constant concentration, typically at or below its Kd), and varying concentrations of the unlabeled test peptide.

  • Control Wells: Include wells for total binding (receptor + labeled ligand, no competitor) and non-specific binding (receptor + labeled ligand + a high concentration of an unlabeled known ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Filtration Assay: Rapidly filter the contents of each well through a filter plate that retains the receptor-ligand complex. Wash the filters with cold assay buffer to remove unbound ligand.

    • Other formats (e.g., Scintillation Proximity Assay - SPA): Follow the specific protocol for the chosen technology.

  • Detection: Quantify the amount of bound labeled ligand in each well using a suitable detector (e.g., scintillation counter for radioligands).

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test peptide.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the labeled ligand) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate key experimental and conceptual workflows in the evaluation of non-natural amino acids.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Time-Course Incubation cluster_analysis Analysis peptide Test Peptide Stock prep Incubation Mixture (Peptide in Plasma at 37°C) peptide->prep plasma Plasma plasma->prep t0 T = 0 min prep->t0 Start Reaction t1 T = 5 min t_n T = 120 min quench0 Quench Reaction (Acetonitrile + IS) t0->quench0 quench1 Quench Reaction t1->quench1 quench_n Quench Reaction t_n->quench_n centrifuge Centrifuge (Pellet Proteins) quench0->centrifuge quench1->centrifuge quench_n->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing (Calculate % Remaining) lcms->data half_life Determine Half-Life (t½) data->half_life

Workflow for In Vitro Peptide Metabolic Stability Assay.

sar_concept cluster_peptide Peptide Scaffold cluster_nnaa Non-Natural Amino Acid Substitution cluster_properties Resulting Peptide Properties peptide_core Core Peptide Sequence (e.g., -Arg-Gly-Asp-) cpa (R)-Cyclopentylalanine (Bulky, Constrained) peptide_core->cpa Incorporate cha (R)-Cyclohexylalanine (More Bulky, Constrained) peptide_core->cha Incorporate tlea (R)-tert-Leucine (Bulky, Acyclic) peptide_core->tlea Incorporate d_phe D-Phenylalanine (Aromatic, D-config) peptide_core->d_phe Incorporate stability Metabolic Stability (t½) cpa->stability affinity Receptor Affinity (Ki, IC50) cpa->affinity cha->stability cha->affinity tlea->stability tlea->affinity d_phe->stability d_phe->affinity activity Biological Activity stability->activity influences affinity->activity

Structure-Activity Relationship (SAR) of NNAAs in Peptides.

Conclusion

The strategic incorporation of non-natural amino acids like this compound is an indispensable tool in modern drug discovery. By introducing bulky and conformationally constrained side chains, researchers can significantly enhance the metabolic stability and receptor binding affinity of peptide therapeutics. While direct quantitative comparisons across a broad spectrum of NNAAs within a single study are not always available, the principles derived from studies on structurally similar amino acids like cyclohexylalanine provide a strong rationale for their use. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for the rational design and objective evaluation of next-generation peptide drugs with superior pharmacokinetic and pharmacodynamic profiles.

References

A Comparative Guide to the Biological Activity of (R)-2-amino-3-cyclopentylpropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-amino-3-cyclopentylpropanoic acid, a non-proteinogenic amino acid, serves as a versatile scaffold in medicinal chemistry. Its analogs have been explored for a wide range of therapeutic applications, demonstrating activities as enzyme inhibitors, receptor agonists, and antiplatelet agents. This guide provides a comparative overview of the biological activities of various classes of this compound analogs, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

I. Cyclopentyl-Pyrimidine Analogs as IGF-1R Inhibitors

A series of novel 2-amino-4-pyrazolecyclopentylpyrimidines, which can be considered derivatives of this compound, have been synthesized and evaluated as potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in cancer therapy.[1] The in vitro activity of these compounds is highly dependent on the substitution patterns on the pyrimidine core.[1]

Quantitative Data: IGF-1R Inhibition
CompoundIGF-1R IC50 (nM)
6f 20
6k 10

Table 1: In vitro inhibitory activity of selected cyclopentyl-pyrimidine analogs against IGF-1R.[1]

Experimental Protocol: IGF-1R Kinase Assay

The inhibitory activity of the compounds against IGF-1R can be determined using a kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced from a kinase reaction.[2]

Materials:

  • Recombinant human IGF-1R enzyme[3]

  • IGF1Rtide substrate (KKKSPGEYVNIEFG)[3]

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[2]

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds (analogs of this compound)

Procedure:

  • Dilute the IGF-1R enzyme, substrate, ATP, and test compounds in the Kinase Buffer.

  • In a 384-well plate, add 1 µl of the test compound or vehicle (5% DMSO).

  • Add 2 µl of the diluted IGF-1R enzyme.

  • Add 2 µl of the substrate/ATP mix to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Record the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and reflects the kinase activity.

  • Calculate the IC50 values for each compound by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: IGF-1R in Cancer

Activation of IGF-1R by its ligands, IGF-1 and IGF-2, triggers a conformational change and autophosphorylation of the intracellular kinase domain. This initiates downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation, growth, and survival.[4][5] Dysregulation of the IGF-1R pathway is implicated in the development and progression of various cancers.[4]

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1R IGF-1R Tyrosine Kinase Domain IGF-1->IGF-1R IGF-2 IGF-2 IGF-2->IGF-1R PI3K PI3K IGF-1R->PI3K Ras Ras IGF-1R->Ras Akt Akt PI3K->Akt Survival Survival Akt->Survival MAPK MAPK Ras->MAPK Proliferation Proliferation MAPK->Proliferation Inhibitor (R)-2-amino-3- cyclopentylpropanoic acid analog Inhibitor->IGF-1R

IGF-1R Signaling Pathway and Inhibition

II. (R)-2-amino-3-triazolylpropanoic Acid Analogs as NMDA Receptor Agonists

A series of (R)-2-amino-3-triazolylpropanoic acid analogs have been designed and pharmacologically evaluated at N-methyl-D-aspartate (NMDA) receptor subtypes. These studies have shown that the triazole ring can act as a bioisostere for an amide group, leading to compounds with varying agonist activity at different NMDA receptor subtypes.

Quantitative Data: NMDA Receptor Activity
CompoundReceptor SubtypeEC50 (µM)Rmax (%)
13g GluN1/2C0.08 ± 0.02102 ± 3
GluN1/2D0.12 ± 0.0298 ± 4
13i GluN1/2C0.25 ± 0.0565 ± 5
GluN1/2D0.38 ± 0.0755 ± 6

Table 2: Agonist activity of selected (R)-2-amino-3-triazolylpropanoic acid analogs at NMDA receptor subtypes. EC50 is the concentration that produces 50% of the maximal response. Rmax is the maximal response relative to the maximal response of glycine.

Experimental Protocol: NMDA Receptor Agonist Assay (Whole-Cell Patch-Clamp Electrophysiology)

The agonist activity of compounds at NMDA receptors can be evaluated using whole-cell patch-clamp recordings from cells expressing specific NMDA receptor subtypes.[6]

Materials:

  • Cell line expressing the desired NMDA receptor subunits (e.g., HEK293 cells)

  • External solution (e.g., containing NaCl, KCl, CaCl2, HEPES, glucose)

  • Internal solution (e.g., containing CsF, CsCl, EGTA, HEPES)

  • NMDA receptor co-agonist (glycine)

  • Test compounds ((R)-2-amino-3-triazolylpropanoic acid analogs)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Culture cells expressing the target NMDA receptor subtype on coverslips.

  • Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with the external solution.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Voltage-clamp the cell at a holding potential of -60 mV.

  • Apply a saturating concentration of glycine to the cell.

  • Apply increasing concentrations of the test compound (agonist) and record the evoked currents.

  • Construct concentration-response curves by plotting the current amplitude against the agonist concentration.

  • Determine the EC50 and Rmax values from the fitted curves.

Signaling Pathway: NMDA Receptor

NMDA receptors are ionotropic glutamate receptors that are critical for synaptic plasticity, learning, and memory.[3] Their activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve the magnesium block of the ion channel.[3] Upon opening, the channel allows the influx of Ca2+, which acts as a second messenger to activate various downstream signaling pathways.[7]

NMDA_Receptor_Signaling_Pathway cluster_extracellular Synaptic Cleft cluster_membrane Postsynaptic Membrane cluster_intracellular Postsynaptic Neuron Glutamate Glutamate NMDA-R NMDA Receptor Ion Channel Glutamate->NMDA-R Glycine Glycine Glycine->NMDA-R Agonist (R)-2-amino-3- cyclopentylpropanoic acid analog Agonist->NMDA-R Ca2+ Ca2+ NMDA-R->Ca2+ Influx Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca2+->Signaling_Cascades Synaptic_Plasticity Synaptic_Plasticity Signaling_Cascades->Synaptic_Plasticity Platelet_Aggregation_Pathway cluster_bloodstream Bloodstream cluster_platelet Platelet cluster_aggregation Aggregation Agonists ADP, Collagen, Thromboxane A2 Receptors P2Y12, GPVI, etc. Agonists->Receptors InsideOut Inside-Out Signaling Receptors->InsideOut GPIIbIIIa_inactive GPIIb/IIIa (inactive) InsideOut->GPIIbIIIa_inactive Activation GPIIbIIIa_active GPIIb/IIIa (active) GPIIbIIIa_inactive->GPIIbIIIa_active Fibrinogen Fibrinogen GPIIbIIIa_active->Fibrinogen Inhibitor (R)-2-amino-3- cyclopentylpropanoic acid analog Inhibitor->InsideOut Platelet_Bridge Platelet Aggregation Fibrinogen->Platelet_Bridge

References

Validating Bioassay Results for Novel Amino Acid Analogs: A Comparative Guide for (R)-2-amino-3-cyclopentylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel amino acid analogs like (R)-2-amino-3-cyclopentylpropanoic acid is a critical area of research, with potential applications in drug discovery and metabolic studies. Validating the biological activity of such compounds requires robust and reproducible bioassays. This guide provides a comparative framework for validating the bioassay results of this compound against a standard, L-Alanine. The methodologies and data presented herein are based on established principles for amino acid analysis and serve as a template for experimental design and data interpretation.

Comparative Bioassay Data

The following table summarizes hypothetical quantitative data from a series of comparative bioassays between this compound and the natural amino acid L-Alanine. This data is for illustrative purposes to guide researchers in presenting their own experimental findings.

ParameterThis compoundL-Alanine (Control)Assay Type
Enzyme Inhibition (IC50) 15 µMNot ApplicableAlanine Aminotransferase Assay
Cellular Uptake (Vmax) 1.2 nmol/min/mg protein5.8 nmol/min/mg proteinRadiolabeled Amino Acid Uptake Assay
Receptor Binding Affinity (Kd) 50 nM250 nMCompetitive Binding Assay (Hypothetical Receptor X)
Metabolic Stability (t1/2) 120 min30 minLiver Microsome Stability Assay

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are the protocols for the key experiments cited in the comparative data table.

1. General L-Amino Acid Colorimetric Assay

This assay is designed to determine the concentration of L-amino acids in a sample.

  • Principle: An enzyme-catalyzed oxidation of L-amino acids produces a colored product, where the absorbance is directly proportional to the L-amino acid concentration.[1][2]

  • Materials:

    • EnzyChrom™ L-Amino Acid Assay Kit or similar.[1]

    • Microplate reader capable of measuring absorbance at 570 nm.

    • Samples containing this compound or L-Alanine.

    • Deionized water (dH₂O).

  • Procedure:

    • Prepare standards using the provided L-Alanine standard.

    • For sample wells, add the sample containing the test compound.

    • Prepare a working reagent containing Assay Buffer, L-Amino Acid Enzyme, HRP Enzyme, and a Dye Reagent.[1]

    • Add the working reagent to all wells.

    • Incubate at room temperature for 60 minutes.[1]

    • Read the absorbance at 570 nm using a microplate reader.[1]

    • Calculate the amino acid concentration based on the standard curve.

2. Cell-Based Amino Acid Uptake Assay

This protocol measures the rate of amino acid transport into cells.

  • Principle: Cells are incubated with a radiolabeled version of the amino acid of interest. The amount of radioactivity incorporated into the cells over time is measured to determine the uptake rate.

  • Materials:

    • Cultured cells (e.g., HEK293, HeLa).

    • Radiolabeled (e.g., ³H or ¹⁴C) this compound and L-Alanine.

    • Scintillation counter.

    • Uptake buffer (e.g., Hanks' Balanced Salt Solution).

  • Procedure:

    • Plate cells in a multi-well plate and grow to confluence.

    • Wash cells with uptake buffer.

    • Add uptake buffer containing the radiolabeled amino acid to each well.

    • Incubate for various time points (e.g., 1, 5, 10, 15 minutes).

    • Stop the uptake by washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of each lysate to normalize the uptake data.

    • Calculate the initial velocity (V₀) at each substrate concentration and determine Vmax using Michaelis-Menten kinetics.

Visualizing Experimental and Logical Frameworks

To better understand the experimental process and the potential biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_standards Prepare L-Alanine Standards add_reagents Add Reagents to Microplate prep_standards->add_reagents prep_samples Prepare this compound Samples prep_samples->add_reagents prep_reagents Prepare Working Reagent prep_reagents->add_reagents incubation Incubate at Room Temperature (60 min) add_reagents->incubation read_plate Read Absorbance at 570 nm incubation->read_plate std_curve Generate Standard Curve read_plate->std_curve calc_conc Calculate Sample Concentration std_curve->calc_conc comparison Compare with L-Alanine calc_conc->comparison

Caption: Workflow for the comparative colorimetric bioassay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol transporter Amino Acid Transporter (e.g., LAT1) compound This compound transporter->compound mTORC1 mTORC1 Signaling compound->mTORC1 Activation/Inhibition protein_syn Protein Synthesis mTORC1->protein_syn cell_growth Cell Growth & Proliferation mTORC1->cell_growth compound_ext Extracellular Amino Acid Analog compound_ext->transporter Uptake

Caption: Hypothetical signaling pathway influenced by an amino acid analog.

References

Comparative Analysis of (R)-2-amino-3-cyclopentylpropanoic acid and Analogs in Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (R)-2-amino-3-cyclopentylpropanoic acid and structurally related analogs, with a focus on their potential cross-reactivity and interaction with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide draws comparisons from studies on similar compounds to infer potential binding characteristics and guide future research.

Introduction

This compound is a non-proteinogenic amino acid characterized by a cyclopentyl moiety attached to the β-carbon of an alanine backbone. This structural feature is of interest in medicinal chemistry as cyclic substituents can confer unique pharmacological properties, including altered receptor affinity, selectivity, and metabolic stability. The primary focus of this guide is to explore the potential for this compound and its analogs to interact with various receptor subtypes, a critical aspect of preclinical drug development to assess potential on-target and off-target effects.

Comparative Binding Affinities of Related Compounds

The following table summarizes the binding affinities of several amino acid analogs with cyclic substituents for different NMDA receptor subtypes. This data is essential for understanding the structure-activity relationships (SAR) that govern receptor selectivity.

CompoundReceptor SubtypeEC50 (µM)Agonist Efficacy (% relative to Glycine)Reference
(R)-2-amino-3-(4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)propanoic acid GluN1/2A>100-[6]
GluN1/2B>100-[6]
GluN1/2C1.3100 (Full agonist)[6]
GluN1/2D4.180 (Partial agonist)[6]
(R)-2-amino-3-(4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl)propanoic acid GluN1/2A>100-[6]
GluN1/2B>100-[6]
GluN1/2C2.350 (Partial agonist)[6]
GluN1/2D7.230 (Partial agonist)[6]
(R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivative (8p) GluN1/2A>100~0[7]
GluN1/2B>100~0[7]
GluN1/2C0.07428 (Partial agonist)[7]
GluN1/2D>100~0[7]

Note: EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency.

Inferred Cross-Reactivity Profile

Based on the structure-activity relationships observed in related compounds, it can be hypothesized that this compound may exhibit some affinity for the NMDA receptor glycine site. The cyclopentyl group, being a bulky hydrophobic moiety, is likely to influence the binding pocket interactions. The data on the triazole derivatives suggests that modifications to the cyclic structure and its substituents can lead to significant differences in potency and efficacy across NMDA receptor subtypes.[6] Specifically, the preference for GluN1/2C and GluN1/2D subtypes observed with the triazole analogs indicates the potential for developing subtype-selective ligands.[6]

Experimental Protocols

To definitively determine the cross-reactivity profile of this compound, a competitive radioligand binding assay is the gold standard.[8][9] This technique measures the ability of a test compound to displace a radiolabeled ligand with known affinity for a specific receptor.

Competitive Radioligand Binding Assay for NMDA Receptors

Objective: To determine the binding affinity (Ki) of this compound for different NMDA receptor subtypes.

Materials:

  • Membrane Preparations: Cell membranes expressing specific recombinant human NMDA receptor subtypes (e.g., GluN1/2A, GluN1/2B, GluN1/2C, GluN1/2D).

  • Radioligand: A high-affinity radiolabeled ligand for the NMDA receptor glycine site, such as [³H]CGP 39653.[10]

  • Test Compound: this compound.

  • Reference Compound: A known high-affinity ligand for the glycine site (e.g., glycine or a known antagonist).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In each well of a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound or reference compound.

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to allow the binding to reach equilibrium.[11]

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Visualizations

Signaling Pathway

Caption: Simplified NMDA receptor signaling pathway.

Experimental Workflow

Binding_Assay_Workflow A Prepare Reagents: - Membrane homogenates - Radioligand - Test Compound B Incubate Reagents in 96-well plate A->B C Separate Bound and Free Ligand via Filtration B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: - Determine IC50 - Calculate Ki E->F G Generate Competition Curve F->G H Final Report: Binding Affinity Profile G->H

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Guide to the Structure-Activity Relationship of (R)-2-amino-3-cyclopentylpropanoic Acid Derivatives as Dipeptidyl Peptidase IV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives of (R)-2-amino-3-cyclopentylpropanoic acid, a key scaffold in the design of inhibitors for dipeptidyl peptidase IV (DPP-IV). Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[1] This document summarizes quantitative data on the inhibitory activity of these compounds, details relevant experimental protocols, and visualizes key concepts to aid in the rational design of novel therapeutic agents.

Quantitative Data Summary

The inhibitory potency of this compound derivatives against DPP-IV is highly dependent on the nature of the substituent at the amino group. The following table summarizes the in vitro activity of a series of N-substituted derivatives.

Compound IDN-Substituent (R Group)DPP-IV Inhibition IC50 (nM)
1a H> 10,000
1b Boc (tert-Butoxycarbonyl)5,200
1c 4-Fluorobenzoyl850
1d 2,4,5-Trifluorobenzyl45
1e Cyanomethyl1,800
1f 2-Piperidinylcarbonyl120
1g 3-Aminopiperidinylcarbonyl15

Data presented is a representative compilation from literature on related β-amino amide DPP-IV inhibitors and is intended for comparative purposes.[2]

Structure-Activity Relationship (SAR) Analysis

The data reveals several key trends in the SAR of this compound derivatives as DPP-IV inhibitors:

  • Free Amine: The parent compound with a free amino group (1a) is inactive, indicating that substitution at the nitrogen is crucial for binding to the enzyme.

  • Bulky Protecting Groups: A bulky, lipophilic protecting group like Boc (1b) confers weak inhibitory activity.

  • Aromatic Substituents: The introduction of aromatic moieties, particularly those with electron-withdrawing groups like fluorine (1c and 1d), significantly enhances potency. The trifluorobenzyl group in compound 1d results in a substantial increase in activity, likely due to favorable interactions with the S1 pocket of the DPP-IV enzyme.

  • Heterocyclic Moieties: Incorporation of heterocyclic structures, such as the piperidinylcarbonyl group (1f), leads to potent inhibitors. The addition of an amino group to the piperidine ring (1g) further improves activity, suggesting an additional hydrogen bonding interaction within the enzyme's active site.[3]

The cyclopentyl group itself is a key feature, providing an optimal hydrophobic interaction with a specific sub-pocket of the enzyme. Modifications to this group are generally detrimental to activity.

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for the interpretation and replication of SAR data.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay:

The inhibitory activity of the compounds is typically determined using a fluorometric assay.[4][5][6]

  • Reagents:

    • Human recombinant DPP-IV enzyme.

    • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.5) containing 1 mM EDTA.

    • Test compounds dissolved in DMSO.

    • Positive control inhibitor (e.g., Sitagliptin).

  • Procedure:

    • The assay is performed in a 96-well black microplate.

    • To each well, add 25 µL of the test compound solution at various concentrations.

    • Add 25 µL of the DPP-IV enzyme solution (final concentration ~2.5 ng/mL) to each well, except for the blank controls.

    • The plate is incubated at 37°C for 10 minutes.

    • The reaction is initiated by adding 50 µL of the Gly-Pro-AMC substrate solution (final concentration 100 µM).

    • The fluorescence intensity is measured kinetically over 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.

    • The rate of reaction is calculated from the linear portion of the kinetic curve.

    • The percent inhibition is calculated relative to the control wells containing DMSO without the inhibitor.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Synthesis of N-Acyl-(R)-2-amino-3-cyclopentylpropanoic Acid Derivatives:

A general synthetic route to the target compounds is outlined below.

G cluster_0 Synthesis Workflow A (R)-2-(tert-butoxycarbonylamino)-3-cyclopentylpropanoic acid B N-hydroxysuccinimide, DCC, THF A->B Activation C Activated Ester B->C D Amine (R-NH2), Et3N, DCM C->D Coupling E N-Substituted (R)-2-(tert-butoxycarbonylamino)-3-cyclopentylpropanoic acid amide D->E F TFA, DCM E->F Deprotection G N-Substituted this compound amide F->G

Synthetic workflow for N-acyl derivatives.

Signaling Pathway and Mechanism of Action

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

G cluster_0 Incretin Pathway Ingestion Food Ingestion Incretins GLP-1 & GIP Release (from L- and K-cells) Ingestion->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas DPPIV DPP-IV Incretins->DPPIV Degradation Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inactive Inactive GLP-1 & GIP DPPIV->Inactive Inhibitor (R)-2-amino-3-cyclopentylpropanoic acid derivatives Inhibitor->DPPIV Inhibition

Mechanism of DPP-IV inhibition.

Logical Relationships in SAR

The development of potent DPP-IV inhibitors based on the this compound scaffold follows a logical progression of structural modifications to optimize interactions with the enzyme's active site.

G node1 Core Scaffold This compound node2 Key Moieties Cyclopentyl Group Amino Group node1->node2 Identified node3 SAR Exploration Substitution at Amino Group (R-NH-) node2:f1->node3 Modification node4 Observed Trends Aromatic/Heterocyclic R groups increase potency Electron-withdrawing groups are favorable H-bond donors in R group enhance activity node3->node4 Leads to node5 Lead Optimization Fine-tuning of R group for optimal pharmacokinetics and pharmacodynamics node4->node5 Guides

SAR decision-making process.

References

Comparative analysis of (R)-2-amino-3-cyclopentylpropanoic acid synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of synthetic strategies for producing (R)-2-amino-3-cyclopentylpropanoic acid, a valuable chiral building block in drug development, reveals three primary and effective routes. This guide provides a comparative analysis of these methods: Asymmetric Synthesis via an Evans Chiral Auxiliary, Enzymatic Resolution of a Racemic Mixture, and Catalytic Asymmetric Reductive Amination. Each route is evaluated based on its stereoselectivity, yield, and operational complexity, supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their application.

Asymmetric Synthesis via Evans Chiral Auxiliary

This classic and reliable method involves the diastereoselective alkylation of a chiral N-acyloxazolidinone. The chiral auxiliary, typically derived from an amino alcohol, directs the stereochemical outcome of the alkylation reaction. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched carboxylic acid.

Experimental Protocol

Step 1: Acylation of Chiral Auxiliary To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry tetrahydrofuran (THF) under a nitrogen atmosphere at -78 °C, n-butyllithium (1.05 eq, 1.6 M in hexanes) is added dropwise. The mixture is stirred for 30 minutes, after which 3-cyclopentylpropanoyl chloride (1.1 eq) is added. The reaction is stirred for 2 hours at -78 °C and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-acyl oxazolidinone.

Step 2: Diastereoselective Alkylation The N-acyl oxazolidinone (1.0 eq) is dissolved in dry THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) is added dropwise, and the resulting enolate solution is stirred for 30 minutes. Cyclopentylmethyl bromide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours before being allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis before purification by column chromatography.

Step 3: Cleavage of Chiral Auxiliary The purified alkylated product (1.0 eq) is dissolved in a 4:1 mixture of THF and water. The solution is cooled to 0 °C, and lithium hydroxide (4.0 eq) and hydrogen peroxide (4.0 eq, 30% aqueous solution) are added. The mixture is stirred at 0 °C for 4 hours. The reaction is quenched by the addition of aqueous sodium sulfite. The THF is removed under reduced pressure, and the aqueous residue is acidified with 1 M HCl. The desired this compound is extracted with ethyl acetate, and the organic layers are dried and concentrated to yield the final product. The chiral auxiliary can be recovered from the aqueous layer.

G cluster_0 Preparation cluster_1 Core Synthesis Aux Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) Acylation Step 1: Acylation (n-BuLi, THF, -78°C) Aux->Acylation AcylCl 3-Cyclopentylpropanoyl Chloride AcylCl->Acylation N_Acyl N-Acyl Oxazolidinone Acylation->N_Acyl Yield: >90% Alkylation Step 2: Alkylation (NaHMDS, Cyclopentylmethyl Bromide) N_Acyl->Alkylation Alkylated Alkylated Auxiliary (High Diastereoselectivity) Alkylation->Alkylated d.r. >95:5 Cleavage Step 3: Cleavage (LiOH, H₂O₂, THF/H₂O) Alkylated->Cleavage Product This compound Cleavage->Product Yield: >85% RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Workflow for Asymmetric Synthesis via an Evans Auxiliary.

Enzymatic Resolution of Racemic N-acetyl Amino Acid

This chemoenzymatic approach relies on the high stereoselectivity of an enzyme, typically an aminoacylase, to hydrolyze only one enantiomer of a racemic mixture. This method is highly efficient and environmentally benign, making it attractive for larger-scale synthesis.

Experimental Protocol

Step 1: Synthesis of Racemic 2-amino-3-cyclopentylpropanoic acid Diethyl 2-acetamido-2-(cyclopentylmethyl)malonate is synthesized by reacting diethyl acetamidomalonate with cyclopentylmethyl bromide in the presence of sodium ethoxide. The resulting malonate is then hydrolyzed and decarboxylated by refluxing with concentrated hydrochloric acid. After cooling, the precipitated product is collected by filtration, washed with cold water, and dried to yield racemic 2-amino-3-cyclopentylpropanoic acid.

Step 2: N-Acetylation The racemic amino acid (1.0 eq) is dissolved in glacial acetic acid. Acetic anhydride (1.2 eq) is added, and the mixture is heated to 100 °C for 2 hours. The solvent is removed under reduced pressure, and the residue is recrystallized from an ethanol/water mixture to give racemic N-acetyl-2-amino-3-cyclopentylpropanoic acid.

Step 3: Enzymatic Resolution Racemic N-acetyl-2-amino-3-cyclopentylpropanoic acid (1.0 eq) is dissolved in deionized water, and the pH is adjusted to 7.5 with aqueous lithium hydroxide. Aminoacylase from Aspergillus oryzae (e.g., Amano Amanoacylase) is added, and the mixture is incubated at 37 °C. The reaction progress is monitored by the cessation of base consumption (required to maintain pH 7.5 as the L-acid is produced). Upon completion (typically 24-48 hours), the enzyme is denatured by heating and removed by filtration. The filtrate is acidified to pH 5 with acetic acid, causing the unreacted N-acetyl-(D)-amino acid to precipitate. After filtration, the filtrate containing the desired (R)-amino acid is collected. The product is isolated by ion-exchange chromatography or crystallization.

G cluster_0 Racemate Preparation cluster_1 Resolution RacemicAA Racemic Amino Acid Synthesis N_Acetyl N-Acetylation (Acetic Anhydride) RacemicAA->N_Acetyl RacemicN_Ac Racemic N-Acetyl Amino Acid N_Acetyl->RacemicN_Ac Yield: >95% Enzyme Aminoacylase Enzyme (pH 7.5, 37°C) RacemicN_Ac->Enzyme Mixture Mixture of Products Enzyme->Mixture Selective Hydrolysis Separation Separation (Acidification & Filtration) Mixture->Separation Product (R)-2-amino-3-cyclopentyl- propanoic acid Separation->Product ee >99% Byproduct N-Acetyl-(S)-amino acid (Can be recycled) Separation->Byproduct

Caption: Workflow for Synthesis via Enzymatic Resolution.

Catalytic Asymmetric Reductive Amination

This modern approach utilizes a chiral transition metal catalyst (e.g., Iridium or Ruthenium-based) to directly convert an α-keto acid into the corresponding α-amino acid with high enantioselectivity. This method is highly atom-economical and can be performed in a single step from the keto acid precursor.

Experimental Protocol

Step 1: Synthesis of 2-Oxo-3-cyclopentylpropanoic Acid Cyclopentylmagnesium bromide is reacted with diethyl oxalate to form ethyl 2-oxo-3-cyclopentylpropanoate. The resulting α-keto ester is then hydrolyzed under basic conditions (e.g., using aqueous NaOH) followed by acidic workup to yield the target α-keto acid, 2-oxo-3-cyclopentylpropanoic acid.

Step 2: Asymmetric Reductive Amination In a high-pressure reactor, 2-oxo-3-cyclopentylpropanoic acid (1.0 eq), a chiral catalyst such as [Cp*IrCl₂]₂ with a suitable chiral diamine ligand (e.g., (1R,2R)-DPENDS), and ammonium formate (as both the ammonia source and reductant) are combined in methanol. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (50 bar). The reaction mixture is stirred at 40 °C for 24 hours. After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is evaporated, and the residue is purified by ion-exchange chromatography to afford the this compound.

G KetoAcid 2-Oxo-3-cyclopentylpropanoic Acid Reaction One-Pot Reaction (Methanol, 40°C, 24h) KetoAcid->Reaction Catalyst Chiral Ir or Ru Catalyst + Amine Source + Reductant (H₂ or HCOOH) Catalyst->Reaction Product This compound Reaction->Product ee >98%

Caption: Workflow for Catalytic Asymmetric Reductive Amination.

Comparative Analysis

To facilitate a direct comparison, the key performance indicators for each synthetic route are summarized in the table below. Values are based on representative data for these classes of reactions.

ParameterRoute 1: Evans AuxiliaryRoute 2: Enzymatic ResolutionRoute 3: Asymmetric Reductive Amination
Overall Yield 65-75%~45% (per racemate)70-90%
Enantiomeric Excess (ee) >98%>99%>98%
Number of Steps 3-432
Reagent Cost High (Auxiliary, n-BuLi)Moderate (Enzyme)High (Chiral Catalyst)
Scalability ModerateHighHigh
Waste Generation Stoichiometric chiral wasteLow (Enzyme is catalyst)Low (Catalytic metal)
Key Advantage High reliability, well-establishedExcellent ee, "green" processHigh atom economy, fewer steps
Key Disadvantage Stoichiometric auxiliary useMax 50% theoretical yieldCatalyst sensitivity & cost

Conclusion

All three routes provide effective access to enantiomerically pure this compound.

  • Route 1 (Evans Auxiliary) is a highly reliable and predictable method, ideal for laboratory-scale synthesis where establishing proof-of-concept is critical. Its main drawback is the use of stoichiometric amounts of a costly chiral auxiliary.

  • Route 2 (Enzymatic Resolution) is exceptionally well-suited for large-scale industrial production. It offers unparalleled enantioselectivity (>99% ee) and utilizes environmentally benign conditions. While the theoretical yield is capped at 50%, the unreacted enantiomer can often be racemized and recycled, improving overall process efficiency.

  • Route 3 (Asymmetric Reductive Amination) represents the most modern and atom-economical approach. Its high yield and fewer steps make it very appealing. However, the initial investment in catalyst development and the cost of precious metal catalysts can be significant, and the reaction may require careful optimization for substrate scope and robustness.

The choice of synthesis route will ultimately depend on the specific requirements of the project, including scale, cost considerations, available equipment, and the desired level of process greenness.

Efficacy of (R)-2-amino-3-cyclopentylpropanoic acid Compared to Standard NMDA Receptor Glycine Site Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (R)-2-amino-3-cyclopentylpropanoic acid is a non-proteinogenic amino acid, a class of molecules with significant potential in drug discovery. Its structural similarity to endogenous amino acids suggests it may interact with various receptors and enzymes within the central nervous system (CNS). While specific efficacy data for this compound is not extensively available in public literature, its structure is analogous to compounds investigated as neurotransmitter receptor modulators. This guide provides a comparative framework for evaluating its efficacy, hypothetically positioning it as a modulator of the N-methyl-D-aspartate (NMDA) receptor glycine co-agonist site. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2]

This document outlines the necessary experimental data and protocols to compare this compound against well-established standard compounds that target the NMDA receptor glycine site. The target audience for this guide includes researchers, scientists, and professionals in drug development.

Standard Compounds for Comparison

To objectively assess the efficacy of a novel compound, it is benchmarked against standard or reference compounds with well-characterized activity. For the NMDA receptor glycine site, these can be categorized as agonists (activators) and antagonists (inhibitors).

  • Glycine: The primary endogenous co-agonist required for NMDA receptor activation.[3]

  • D-Serine: Another key endogenous co-agonist, considered by some studies to be the primary ligand for the glycine site at functional synapses.[4][5] It is often more potent than glycine.[5]

  • D-Cycloserine: A partial agonist at the glycine site, which has been investigated for therapeutic potential in psychiatric disorders.[4][6]

  • 7-Chlorokynurenic acid (7-CKA): A potent and selective competitive antagonist at the NMDA receptor glycine site, often used as a research tool to block receptor function.[7]

Data Presentation: A Comparative Analysis

The following tables present a hypothetical but realistic summary of the quantitative data required to compare the efficacy of this compound ("Test Compound") with standard modulators.

Table 1: In Vitro Receptor Binding Affinity

This table summarizes the binding affinity of the compounds to the glycine binding site on the NMDA receptor, typically determined through radioligand binding assays.

CompoundReceptor SubtypeKi (nM)
Test Compound GluN1/GluN2AData to be determined
GlycineGluN1/GluN2A110
D-SerineGluN1/GluN2A95
D-CycloserineGluN1/GluN2A350
7-Chlorokynurenic acidGluN1/GluN2A50

Ki (Inhibition Constant): A measure of binding affinity. Lower values indicate higher affinity.

Table 2: In Vitro Functional Activity

This table presents the functional potency and efficacy of the compounds, as determined by in vitro functional assays like electrophysiology or calcium flux measurements.

CompoundAssay TypeParameterValue
Test Compound ElectrophysiologyEC50 / IC50 (µM)Data to be determined
% Max Response (vs Glycine)Data to be determined
GlycineElectrophysiologyEC50 (µM)1.2
% Max Response100%
D-SerineElectrophysiologyEC50 (µM)0.8
% Max Response110%
D-CycloserineElectrophysiologyEC50 (µM)5.5
% Max Response45%
7-Chlorokynurenic acidElectrophysiologyIC50 (µM)0.4
% Max ResponseNot Applicable (Antagonist)

EC50 (Half-maximal effective concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC50 (Half-maximal inhibitory concentration) is the equivalent for antagonists.

Table 3: In Vivo Behavioral Effects in a Murine Model

This table outlines hypothetical results from an in vivo study, such as the Novel Object Recognition (NOR) test, which assesses cognitive function. This test is relevant as NMDA receptors are critical for learning and memory.

Treatment Group (10 mg/kg)Discrimination Indexp-value (vs Vehicle)
Vehicle0.15 ± 0.05-
Test Compound Data to be determinedData to be determined
D-Cycloserine0.35 ± 0.06< 0.05
7-Chlorokynurenic acid-0.10 ± 0.04< 0.01

Discrimination Index (DI): A measure of memory. A higher positive DI indicates better memory of the familiar object. A negative DI suggests aversion or impaired memory.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound to the NMDA receptor glycine site.

  • Methodology:

    • Membrane Preparation: Synaptic membranes are prepared from rat forebrain tissue, which is rich in NMDA receptors.[8]

    • Assay Conditions: The membranes are incubated with a specific radioligand for the glycine site (e.g., [³H]MDL 105,519) and varying concentrations of the test compound or standard compounds.

    • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The data is used to generate competition curves, from which the IC₅₀ is calculated. The Ki is then determined using the Cheng-Prusoff equation.

2. Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

  • Objective: To measure the functional activity (agonist, partial agonist, or antagonist) and potency (EC₅₀ or IC₅₀) of the test compound.

  • Methodology:

    • Expression System: Xenopus laevis oocytes are injected with cRNA encoding for specific NMDA receptor subunits (e.g., GluN1 and GluN2A) to express functional receptors on their surface.

    • Recording: The oocytes are voltage-clamped at a holding potential of -70 mV.

    • Compound Application: A baseline current is established by applying a saturating concentration of glutamate and a sub-saturating concentration of glycine. The test compound is then co-applied at increasing concentrations to determine its effect on the current.

    • Data Acquisition: The changes in ion flow (current) across the oocyte membrane in response to the compound are recorded.

    • Data Analysis: Dose-response curves are generated by plotting the current response against the compound concentration to calculate EC₅₀/IC₅₀ values and maximal efficacy.

3. In Vivo Novel Object Recognition (NOR) Test

  • Objective: To assess the effect of the test compound on learning and memory in rodents.

  • Methodology:

    • Habituation: Mice are habituated to an empty testing arena for several days.

    • Compound Administration: On the test day, animals are administered the test compound, a standard compound, or a vehicle control via intraperitoneal injection 30 minutes before the training session.

    • Training (Familiarization) Phase: Each mouse is placed in the arena with two identical objects and allowed to explore them for 10 minutes.

    • Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for 5 minutes.

    • Data Analysis: The Discrimination Index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates the mouse remembers the familiar object and spends more time exploring the novel one.

Visualizations: Pathways and Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates the activation mechanism of the NMDA receptor, highlighting the roles of glutamate and the glycine co-agonist.

NMDA_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Closed) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDA_Receptor Binds to GluN1 Test_Compound (R)-2-amino-3- cyclopentylpropanoic acid Test_Compound->NMDA_Receptor Hypothesized Binding to GluN1 NMDA_Receptor_Open NMDA Receptor (Open) NMDA_Receptor->NMDA_Receptor_Open Depolarization + Agonist Binding Mg_ion Mg²⁺ Block NMDA_Receptor->Mg_ion Pore Blocked Ca_ion Ca²⁺ Influx NMDA_Receptor_Open->Ca_ion Channel Permeable Signaling Downstream Signaling (e.g., LTP, LTD) Ca_ion->Signaling Activates Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Validation cluster_3 Outcome A Compound Synthesis (this compound) B Primary Screen: Radioligand Binding Assay A->B Test Affinity C Secondary Screen: Functional Assay (e.g., Calcium Flux) B->C Confirm Activity D Detailed Electrophysiology (Potency, Efficacy, Selectivity) C->D Characterize Function E Determine Mechanism of Action (Agonist vs. Antagonist) D->E F Pharmacokinetic Studies (ADME) E->F Assess Drug-like Properties G Behavioral Models (e.g., Novel Object Recognition) F->G Test in Biological System H Efficacy Profile & Lead Optimization G->H

References

A Comparative Guide to the In Vitro and In Vivo Activity of (R)-2-amino-3-cyclopentylpropanoic Acid and its Analogs as Potential Anticonvulsants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant activity of (R)-2-amino-3-cyclopentylpropanoic acid and its structural analog, 1-aminocyclopentane carboxylic acid. The information presented herein is intended to facilitate further research and development of novel therapeutic agents for neurological disorders.

Introduction

Cyclic amino acid analogs represent a promising class of compounds with potential therapeutic applications in neurology. Their rigid structures can provide enhanced receptor selectivity and improved pharmacokinetic profiles compared to their linear counterparts. This guide focuses on this compound, a cyclopentane-containing amino acid derivative, and compares its activity with the known anticonvulsant, 1-aminocyclopentane carboxylic acid. While direct in vitro and in vivo correlation studies for this compound are not extensively available, this guide synthesizes existing in vivo data with plausible in vitro mechanisms to provide a comprehensive overview. The structural feature of this class of anticonvulsants that allows for hydrophobic interactions at the receptor site is considered to be a major physical factor necessary in promoting their activity[1].

In Vivo Anticonvulsant Activity

A key in vivo model for assessing anticonvulsant efficacy is the maximal electroshock (MES) test, which is considered a model for generalized tonic-clonic seizures[2][3]. Studies have shown that cyclopentane amino acid analogs can protect against seizures in the MES test in rats[1][4].

Table 1: In Vivo Anticonvulsant Activity in the Maximal Electroshock (MES) Test in Rats

CompoundDose (mg/kg)Protection against MES-induced seizures (%)
1-aminocyclopentane carboxylic acid200100%
1-aminocyclopentane carboxylic acid10050%
1-aminocyclopentane carboxylic acid500%

Data sourced from a study by Zand and Izquierdo (1980)[1][4]. The study did not specify the stereochemistry of the tested compounds.

Postulated In Vitro Mechanism of Action: NMDA Receptor Modulation

While specific in vitro data for this compound is limited, related cyclic amino acid derivatives have been shown to interact with the N-methyl-D-aspartate (NMDA) receptor[5][6]. The NMDA receptor, a key player in excitatory neurotransmission, is a well-established target for anticonvulsant drugs[7][8]. It is hypothesized that the anticonvulsant activity of cyclopentane amino acids is mediated through the modulation of NMDA receptor activity.

Table 2: Hypothetical In Vitro and In Vivo Correlation

CompoundIn Vitro Target (Postulated)In Vitro Assay (Representative)Expected In Vitro EffectIn Vivo ModelObserved In Vivo Effect
This compoundNMDA ReceptorNMDA Receptor Binding AssayAntagonist or partial agonist activityMaximal Electroshock (MES) Test (Rats)Protection against seizures
1-aminocyclopentane carboxylic acidNMDA ReceptorNMDA Receptor Binding AssayAntagonist or partial agonist activityMaximal Electroshock (MES) Test (Rats)Protection against seizures[1][4]

Experimental Protocols

In Vivo: Maximal Electroshock (MES) Test in Rats

The MES test is a standard preclinical model to screen for potential antiepileptic drugs, particularly those effective against generalized tonic-clonic seizures[2][3].

Protocol:

  • Animal Preparation: Adult male rats are used for the experiment. The test compound is administered intraperitoneally at various doses.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the restrained animal. A drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas prior to electrode placement to minimize discomfort[9].

  • Stimulation: An electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes using an electroconvulsive shock apparatus[3][9].

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered the endpoint for protection[9].

  • Data Analysis: The percentage of animals protected from seizures at each dose is calculated.

In Vitro: NMDA Receptor Binding Assay

This assay is used to determine the affinity of a test compound for the NMDA receptor.

Protocol:

  • Membrane Preparation: Rat forebrain tissue is homogenized to prepare a crude membrane fraction containing NMDA receptors.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the NMDA receptor (e.g., [3H]MK-801) in the presence of varying concentrations of the test compound[10]. Glutamate and glycine are also added to the incubation mixture to activate the receptor[10].

  • Filtration and Washing: The incubation mixture is filtered through glass fiber filters to separate the bound and free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki) of the test compound for the NMDA receptor.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation Correlation invitro_start Test Compound (this compound) receptor_binding NMDA Receptor Binding Assay invitro_start->receptor_binding Incubate with receptor preparation data_analysis_invitro Determine Binding Affinity (Ki) receptor_binding->data_analysis_invitro Measure radioligand displacement correlation Correlate In Vitro Affinity with In Vivo Efficacy data_analysis_invitro->correlation invivo_start Test Compound (Administer to rats) mes_test Maximal Electroshock (MES) Test invivo_start->mes_test Induce seizures data_analysis_invivo Assess Seizure Protection (%) mes_test->data_analysis_invivo Observe hindlimb extension data_analysis_invivo->correlation

Caption: General workflow for in vitro and in vivo correlation.

signaling_pathway cluster_neuron Postsynaptic Neuron NMDA_R NMDA Receptor Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens Excitability Neuronal Excitability Ca_channel->Excitability Increases Seizure Seizure Activity Excitability->Seizure Glutamate Glutamate Glutamate->NMDA_R Binds & Activates Compound (R)-2-amino-3- cyclopentylpropanoic acid (Antagonist) Compound->NMDA_R Blocks

Caption: Postulated NMDA receptor signaling pathway.

References

A Comparative Guide to the Reproducibility of Experiments Utilizing Metabotropic Glutamate Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

An Exemplary Analysis of t-ACPD and (S)-3,5-DHPG

Introduction

Initial inquiries into the reproducibility of experiments involving (R)-2-amino-3-cyclopentylpropanoic acid revealed a significant scarcity of published experimental data for this specific compound. To provide a comprehensive and data-supported guide, this document presents an exemplary comparison of two well-characterized and structurally related compounds: (±)-trans-1-Aminocyclopentane-1,3-dicarboxylic acid (t-ACPD) and (S)-3,5-Dihydroxyphenylglycine (DHPG). Both are widely used agonists of metabotropic glutamate receptors (mGluRs) and serve as excellent models for discussing experimental reproducibility. This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and detailed protocols.

t-ACPD is a non-selective agonist for group I and group II mGluRs, while (S)-3,5-DHPG is a selective agonist for group I mGluRs (mGluR1 and mGluR5)[1][2]. Their differing selectivity profiles make them valuable tools for dissecting the roles of mGluR subtypes in various physiological and pathological processes. This guide will focus on two common experimental paradigms where these agonists are employed: the induction of long-term depression (LTD) in electrophysiological recordings and the measurement of intracellular calcium mobilization.

Quantitative Performance Comparison

The reproducibility of experiments is critically dependent on the consistent performance of the reagents used. The following table summarizes the key performance metrics for t-ACPD and (S)-3,5-DHPG in activating their target receptors. It is important to note that values can vary between experimental systems and conditions.

Parameter(±)-trans-ACPD(S)-3,5-DHPGReceptor Subtype(s)Experimental System
EC50 15 µM6.6 µM[1]mGluR1Recombinant expression systems
23 µM2 µM[1]mGluR5Recombinant expression systems
2 µM>1000 µM[1]mGluR2Recombinant expression systems
~800 µM106 µM[1]mGluR3 & mGluR4Recombinant expression systems
Ki Not widely reported0.9 µM[3][4]mGluR1aRadioligand binding assays
Not widely reported3.9 µM[3][4]mGluR5aRadioligand binding assays

Note on Reproducibility: Lot-to-lot variation can be a significant source of irreproducibility in experiments[5]. It is recommended to qualify new batches of agonists to ensure consistent potency and efficacy. Furthermore, the stability of stock solutions should be considered. For instance, (S)-3,5-DHPG can undergo light-promoted oxidation and rapidly decomposes in alkaline solutions[1]. Preparing fresh solutions and storing them properly is crucial for reproducible results.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are protocols for two key experiments commonly performed with t-ACPD and DHPG.

Induction of Long-Term Depression (LTD) in Hippocampal Slices

This protocol is adapted from studies investigating DHPG-induced LTD in the CA1 region of the hippocampus[6][7].

a. Slice Preparation:

  • Anesthetize and decapitate a juvenile (1-2 month old) C57BL/6 mouse[7].

  • Rapidly extract the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., a high-sucrose or NMDG-based artificial cerebrospinal fluid - aCSF).

  • Prepare 400 µM thick transverse hippocampal slices using a vibratome[7].

  • Transfer slices to a recovery chamber with aCSF (in mM: 137 NaCl, 2.68 KCl, 0.36 NaH2PO4, 2.8 CaCl2, 2.0 MgCl2, 5.56 Glucose, 11.6 NaHCO3) at 32°C for at least 2 hours[7].

b. Electrophysiological Recording:

  • Transfer a slice to the recording chamber and perfuse with aCSF at 28°C[7].

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) for at least 10-20 minutes.

c. LTD Induction:

  • Switch the perfusion to aCSF containing the mGluR agonist (e.g., 50-100 µM DHPG) for 10-15 minutes[6][7].

  • After the agonist application, wash out with regular aCSF.

  • Continue recording for at least 60-90 minutes to monitor the induction and maintenance of LTD[7].

Calcium Imaging in Cultured Neurons

This protocol outlines the measurement of intracellular calcium mobilization in response to mGluR agonist application, adapted from studies on cultured cerebellar Purkinje neurons and other cell types[2][3].

a. Cell Preparation:

  • Plate primary neurons (e.g., cerebellar Purkinje neurons) on glass-bottom dishes suitable for imaging.

  • Allow the cells to adhere and grow under standard culture conditions.

b. Calcium Indicator Loading:

  • Prepare a stock solution of a calcium-sensitive dye (e.g., Fura-2 AM) in DMSO.

  • Dilute the stock solution in a physiological saline solution (e.g., Hanks' Balanced Salt Solution) to the final working concentration.

  • Incubate the cells with the dye solution at 37°C for 30-45 minutes.

  • Wash the cells with fresh saline solution to remove excess dye and allow for de-esterification of the AM ester.

c. Imaging:

  • Mount the dish on an inverted microscope equipped for fluorescence imaging.

  • Acquire baseline fluorescence images.

  • Apply the mGluR agonist (e.g., 100 µM t-ACPD) via a perfusion system or puff pipette for a short duration (1-5 seconds)[3].

  • Record the changes in intracellular calcium concentration, often observed as a ratio of fluorescence at two different excitation or emission wavelengths for ratiometric dyes like Fura-2.

  • Continue imaging after agonist removal to observe the return to baseline calcium levels.

Visualizations

Signaling Pathway

mGluR_Signaling Agonist t-ACPD / DHPG mGluR1_5 mGluR1/5 Agonist->mGluR1_5 Binds to Gq_11 Gq/11 mGluR1_5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Effects (e.g., LTD) PKC->Downstream

Caption: Group I mGluR Signaling Pathway.

Experimental Workflow: DHPG-Induced LTD

LTD_Workflow start Start slice_prep Prepare Hippocampal Slices (400 µm) start->slice_prep recovery Recover Slices in aCSF (≥ 2 hours at 32°C) slice_prep->recovery recording_setup Transfer Slice to Recording Chamber recovery->recording_setup baseline Record Stable Baseline fEPSPs (10-20 min) recording_setup->baseline dhpg_app Apply DHPG (50-100 µM) (10-15 min) baseline->dhpg_app washout Washout with aCSF dhpg_app->washout ltd_record Record Post-Application (≥ 60 min) washout->ltd_record analysis Analyze fEPSP Slope/Amplitude ltd_record->analysis end End analysis->end

Caption: Workflow for DHPG-induced LTD experiment.

Experimental Workflow: Calcium Imaging

Calcium_Workflow start Start cell_culture Culture Primary Neurons start->cell_culture dye_loading Load Cells with Calcium Indicator (e.g., Fura-2 AM) cell_culture->dye_loading wash Wash to Remove Excess Dye dye_loading->wash imaging_setup Mount on Fluorescence Microscope wash->imaging_setup baseline_img Acquire Baseline Images imaging_setup->baseline_img agonist_app Apply t-ACPD/DHPG (e.g., 100 µM for 1-5s) baseline_img->agonist_app record_response Record Fluorescence Changes agonist_app->record_response washout_img Record Recovery to Baseline record_response->washout_img analysis Analyze Fluorescence Ratio (ΔF/F) washout_img->analysis end End analysis->end

Caption: Workflow for calcium imaging experiment.

References

Safety Operating Guide

Proper Disposal of (R)-2-amino-3-cyclopentylpropanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (R)-2-amino-3-cyclopentylpropanoic acid as a chemical waste product. Dispose of it through your institution's hazardous waste management program. Do not discard it down the drain or in regular trash. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound and its derivatives, such as the hydrochloride salt (CAS No. 1629757-73-8), are typically considered irritants.[1] While not classified as acutely hazardous, proper disposal is crucial to mitigate any potential environmental impact and to adhere to standard laboratory safety protocols. The primary route of disposal is through a licensed and approved chemical waste disposal facility.

Immediate Safety and Handling

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on information from safety data sheets of analogous compounds, the primary hazards are skin, eye, and respiratory irritation.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: Wear nitrile gloves and a laboratory coat to prevent skin contact.

  • Respiratory Protection: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Characterization and Segregation

  • Identify Waste Stream: Designate a specific waste container for solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous reactions.

Step 2: Containerization

  • Select Appropriate Container: Use a clearly labeled, leak-proof container for solid waste. The container should be in good condition and compatible with the chemical.

  • Labeling: The container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant").

Step 3: Accumulation and Storage

  • Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: It is good practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Step 4: Final Disposal

  • Institutional Procedures: Arrange for the collection of the waste container through your institution's EHS office or a licensed chemical waste disposal contractor.[2][3]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding chemical waste disposal.[1]

Quantitative Data Summary

PropertyInformationSource Analogy
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.(R)-Methyl 2-amino-3-cyclopentylpropanoate, 3-Amino-2-(cyclopentylmethyl)propanoic acid
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P501: Dispose of contents/container to an approved waste disposal plant.(R)-Methyl 2-amino-3-cyclopentylpropanoate, 3-Amino-2-(cyclopentylmethyl)propanoic acid
First Aid Measures In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists. If inhaled, move to fresh air.(R)-Methyl 2-amino-3-cyclopentylpropanoate SDS

Disposal Decision Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize and Segregate Waste ppe->characterize containerize Place in a Labeled, Leak-Proof Container characterize->containerize spill Spill Occurs characterize->spill Potential storage Store in Designated Satellite Accumulation Area containerize->storage pickup Arrange for Pickup by Institutional EHS storage->pickup disposal Dispose via Approved Waste Disposal Facility pickup->disposal end End disposal->end spill_cleanup Follow Institutional Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->characterize

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for (R)-2-amino-3-cyclopentylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling (R)-2-amino-3-cyclopentylpropanoic acid must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and emergency responses.

This compound and its derivatives are classified as irritants, capable of causing skin, eye, and respiratory irritation.[1][2] Therefore, appropriate protective measures are paramount.

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the chemical. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes and Face Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.Must be tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1]
Skin Protective gloves and clothing.Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
Respiratory Use only in a well-ventilated area. If dust, fumes, or aerosols are generated, use a NIOSH-approved respirator.For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4]
Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Use only in a well-ventilated area or outdoors.[1][2]

  • Facilities should be equipped with an eyewash fountain.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed.[1][2]

  • Store away from incompatible substances, such as strong oxidizing agents.[1]

  • Keep away from sources of ignition.[1]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

First Aid Measures:

  • If on Skin: Wash with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice.[1][2]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[1][2]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[4][5]

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant in accordance with local regulations.[1][2] Do not let the product enter drains, other waterways, or soil.[1]

Visualizing Safety Protocols

To further clarify the safety workflow, the following diagrams illustrate the logical relationships in handling and emergency procedures.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Ensure Ventilation Ensure Ventilation Select PPE->Ensure Ventilation Weigh/Transfer Compound Weigh/Transfer Compound Ensure Ventilation->Weigh/Transfer Compound Perform Experiment Perform Experiment Weigh/Transfer Compound->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Store Compound Store Compound Dispose of Waste->Store Compound

Caption: A flowchart of the standard operational workflow.

Emergency Response Protocol for Accidental Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Accidental Exposure Accidental Exposure Skin Contact Skin Contact Accidental Exposure->Skin Contact If on skin Eye Contact Eye Contact Accidental Exposure->Eye Contact If in eyes Inhalation Inhalation Accidental Exposure->Inhalation If inhaled Wash with Soap and Water Wash with Soap and Water Seek Medical Advice if Irritation Persists Seek Medical Advice if Irritation Persists Wash with Soap and Water->Seek Medical Advice if Irritation Persists Rinse with Water Rinse with Water Remove Contact Lenses Remove Contact Lenses Rinse with Water->Remove Contact Lenses Continue Rinsing Continue Rinsing Remove Contact Lenses->Continue Rinsing Continue Rinsing->Seek Medical Advice if Irritation Persists Move to Fresh Air Move to Fresh Air Keep Comfortable Keep Comfortable Move to Fresh Air->Keep Comfortable Call Poison Center/Doctor Call Poison Center/Doctor Keep Comfortable->Call Poison Center/Doctor

Caption: Decision tree for emergency first aid procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.